Product packaging for Aluminiumformiat(Cat. No.:)

Aluminiumformiat

Cat. No.: B15289006
M. Wt: 162.03 g/mol
InChI Key: MJWPFSQVORELDX-UHFFFAOYSA-K
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Description

Aluminiumformiat is a useful research compound. Its molecular formula is C3H3AlO6 and its molecular weight is 162.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3AlO6 B15289006 Aluminiumformiat

Properties

Molecular Formula

C3H3AlO6

Molecular Weight

162.03 g/mol

IUPAC Name

diformyloxyalumanyl formate

InChI

InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3

InChI Key

MJWPFSQVORELDX-UHFFFAOYSA-K

Canonical SMILES

C(=O)O[Al](OC=O)OC=O

Origin of Product

United States

Foundational & Exploratory

what is the chemical formula of Aluminiumformiat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum formate, detailing its chemical properties, synthesis protocols, and its interaction with biological signaling pathways. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a chemical intermediate, a material with unique properties, or in the context of aluminum toxicology.

Core Chemical Identity

Aluminum formate, also known as aluminum triformate, is the aluminum salt of formic acid. It exists in an anhydrous form as well as a trihydrate.

Chemical Formula: Al(HCOO)₃[1][2][3]

Molecular Formula: C₃H₃AlO₆[4][5][6]

The structure consists of an aluminum ion (Al³⁺) coordinated to three formate anions (HCOO⁻). A hydrated form, aluminum formate trihydrate, also exists with the chemical formula Al(HCOO)₃·3H₂O.[7][8]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for anhydrous aluminum formate.

PropertyValueReference(s)
Molar Mass 162.03 g/mol [4][5][9]
Appearance White crystalline powder[3]
Solubility in Water Slightly soluble in cold water, soluble in hot water.[3]
Calculated Elemental Composition C: 22.24%, H: 1.87%[10]
Observed Elemental Composition C: 21.23%, H: 1.93%[10]

Experimental Protocols

Detailed methodologies for the synthesis of aluminum formate are crucial for researchers. Below are two common laboratory-scale synthesis protocols.

Protocol 1: Reflux Synthesis from Aluminum Hydroxide

This method involves the reaction of aluminum hydroxide with an excess of formic acid under reflux conditions.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH), 98-100%

  • Ethanol

  • 250 mL three-neck round-bottom flask

  • Condenser

  • Heating mantle

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL three-neck round-bottom flask, add 1.2 g (0.015 mol) of aluminum hydroxide to 100 mL of formic acid.[10]

  • Heat the mixture to 100°C and maintain it under reflux for 48 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the resulting white solid from the excess formic acid via centrifugation.[10]

  • Wash the solid product with a copious amount of ethanol.

  • Collect the white solid by vacuum filtration.[10]

  • The resulting product is an adduct, Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅.[5]

  • To obtain pure aluminum formate, Al(HCOO)₃, the as-synthesized material must be activated by heating at 180°C to remove the guest molecules.[5]

Protocol 2: Solvothermal Synthesis

This method yields crystalline aluminum formate.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Magnetic stirrer

Procedure:

  • Add 50 mg (0.234 mmol) of aluminum hydroxide and 7 mL of formic acid into a Teflon liner.

  • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

  • Place the sealed Teflon liner into a 23 mL Parr stainless steel autoclave.

  • Heat the autoclave at 130°C for 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • The resulting colorless cubic crystals are collected.

Applications and Biological Interactions

While aluminum formate has industrial applications in waterproofing, as a mordant, and in paper manufacturing, its relevance to the specified audience lies in its properties as a metal-organic framework (MOF) and the toxicological implications of the aluminum ion.[3]

Aluminum Formate as a Metal-Organic Framework (MOF)

Aluminum formate is a simple and cost-effective MOF that has shown significant promise for gas capture and storage, particularly for carbon dioxide and hydrogen. This is relevant for researchers in materials science and green chemistry.

Below is a conceptual workflow for CO₂ capture using aluminum formate.

CO2_Capture_Workflow cluster_synthesis Synthesis & Activation cluster_capture CO₂ Capture Process cluster_regeneration Regeneration synthesis Synthesis of Al(HCOO)₃ Adduct activation Thermal Activation (180°C) synthesis->activation Removal of guest molecules alf Activated Al(HCOO)₃ (ALF) activation->alf alf_column ALF-packed Column alf->alf_column flue_gas Flue Gas (CO₂/N₂ mixture) flue_gas->alf_column co2_adsorbed CO₂ Adsorbed on ALF alf_column->co2_adsorbed Selective Adsorption n2_out N₂ Released alf_column->n2_out regeneration Temperature/ Pressure Swing co2_adsorbed->regeneration regeneration->alf_column Regenerated ALF co2_released Pure CO₂ Stream regeneration->co2_released

Conceptual workflow for CO₂ capture using activated aluminum formate (ALF).
Interaction with Biological Signaling Pathways

The aluminum ion (Al³⁺) is a known toxicant, and its effects on cellular signaling are of interest in drug development and toxicology. Research has shown that Al³⁺ can interfere with phospholipid signaling cascades, which are crucial for various cellular processes. Specifically, Al³⁺ has been found to inhibit the formation of phosphatidic acid (PA) by blocking the phospholipase C (PLC) / diacylglycerol kinase (DGK) pathway.[6]

The following diagram illustrates the inhibitory effect of Al³⁺ on this signaling pathway.

Phospholipid_Signaling_Inhibition cluster_pathway Phospholipase C / Diacylglycerol Kinase Pathway PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC PLC (Phospholipase C) PIP2->PLC DAG DAG (Diacylglycerol) PLC->DAG IP3 IP₃ (Inositol trisphosphate) PLC->IP3 DGK DGK (Diacylglycerol Kinase) DAG->DGK PA PA (Phosphatidic Acid) DGK->PA Al3 Aluminum Ion (Al³⁺) Al3->inhibition

Inhibition of the PLC/DGK pathway by the aluminum ion (Al³⁺).

References

Technisches Handbuch: Aluminiumformiat (CAS: 7360-53-4)

Author: BenchChem Technical Support Team. Date: November 2025

Ein umfassender Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Aluminiumformiat, mit der CAS-Nummer 7360-53-4 und der chemischen Formel Al(HCOO)₃, ist das Aluminiumsalz der Ameisensäure.[1] Es präsentiert sich als weißes, kristallines Pulver.[2][3] Diese metallorganische Gerüstverbindung (MOF) hat aufgrund ihrer einzigartigen strukturellen Eigenschaften und ihrer breiten Anwendbarkeit in verschiedenen wissenschaftlichen und industriellen Bereichen große Aufmerksamkeit auf sich gezogen.[4] Dieses Dokument bietet einen detaillierten technischen Überblick über this compound, der sich auf seine Synthese, chemisch-physikalischen Eigenschaften, experimentellen Protokolle und potenziellen Anwendungen konzentriert, die für die Forschung und Arzneimittelentwicklung relevant sind.

Chemische und Physikalische Eigenschaften

This compound ist in heißem Wasser löslich und in kaltem Wasser schwer löslich.[3][5] Es ist eine stabile Verbindung unter normalen Temperatur- und Druckbedingungen.[6] Detaillierte quantitative Daten sind in der folgenden Tabelle zusammengefasst.

EigenschaftWertReferenzen
Molekülformel C₃H₃AlO₆[1]
Molmasse 162.033 g·mol⁻¹[1]
Aussehen Weißes, kristallines Pulver[2][3]
CAS-Nummer 7360-53-4[1][2]
Dichte ca. 1.647 g/cm³ (bei 20 °C)[7]
Schmelzpunkt Zersetzt sich bei > 325 °C, schmilzt nicht bis 410 °C[7]
Wasserlöslichkeit 86.1 g/L (bei 20 °C, pH 3.7), 103.4 g/L (bei 30 °C, pH 3.7)[3][7]
log Pow < -3.6 (bei 20 °C)[7]

Synthese von this compound

Es gibt verschiedene Methoden zur Synthese von this compound. Die Wahl der Methode hängt von den gewünschten Eigenschaften des Endprodukts ab, wie z. B. der Kristallinität und Reinheit.

Hydrothermale Synthese

Diese Methode wird häufig zur Herstellung hochkristalliner Aluminiumformiatkristalle verwendet.[4]

Experimentelles Protokoll:

  • 7 ml Ameisensäure und 50 mg (0,234 mmol) Aluminiumhydroxid in einen Teflon-Liner geben.[4]

  • Die Suspension bei Raumtemperatur 30 Minuten lang rühren, bis sie homogen ist.[4]

  • Den Teflon-Liner in einen 23-ml-Parr-Edelstahlautoklaven geben.[4]

  • Den Autoklaven 3 Tage lang auf 130 °C (403 K) erhitzen.[4]

  • Langsam auf Raumtemperatur abkühlen lassen, um farblose, kubische Kristalle zu erhalten.[4]

  • Die resultierenden Kristalle mit reichlich Ethanol waschen und durch Vakuumfiltration abtrennen.[4]

G cluster_reactants Reaktanten cluster_process Prozess cluster_purification Aufreinigung A Aluminiumhydroxid C Mischen & Rühren (30 min, RT) A->C B Ameisensäure B->C D Hydrothermale Reaktion (3 Tage, 130°C) C->D E Waschen mit Ethanol D->E F Vakuumfiltration E->F G This compound-Kristalle F->G

Synthese aus Aluminiummetall

Diese Methode nutzt metallisches Aluminium als Ausgangsmaterial.[8]

Experimentelles Protokoll:

  • Eine Mischung aus 1 Mol Aluminiummetall und 1,5 Mol Ameisensäure (85%ige Reinheit) vorbereiten.[8]

  • Quecksilber(II)-chlorid (HgCl₂) als Katalysator zugeben, um das Aluminium zu amalgamieren.[8]

  • Die Reaktion ablaufen lassen, bei der sich das amalgamierte Aluminium in der Ameisensäure unter Freisetzung von Wasserstoff auflöst und das Aluminiumsalz bildet.[8]

  • Die resultierende Formiatlösung kann durch Sprühtrocknung zu einem feinen Pulver verarbeitet werden.[8]

Anwendungen

This compound hat ein breites Anwendungsspektrum, das von industriellen Prozessen bis hin zu fortgeschrittenen technologischen Anwendungen reicht.

CO₂-Abscheidung

This compound hat sich als hochselektives Material für die Abscheidung von Kohlendioxid (CO₂) aus Gasströmen erwiesen.[4] Seine poröse Struktur mit kleinen und großen Hohlräumen ermöglicht eine effiziente Adsorption von CO₂-Molekülen.[4][9]

G A Gasgemisch (CO₂ + N₂) B This compound (ALF) - Poröse Struktur A->B C Selektive Adsorption von CO₂ B->C D Gereinigtes N₂ C->D N₂ passiert E Regeneration von ALF (z.B. durch Erhitzen) C->E CO₂ gebunden E->B Wiederverwendung F Abgeschiedenes CO₂ E->F

Wasseraufbereitung und Abwasserbehandlung

This compound wird als Koagulans in Wasseraufbereitungsprozessen eingesetzt.[2][10] Es hilft, Verunreinigungen und suspendierte Partikel zu entfernen, indem es deren Ladung neutralisiert und sie zu größeren, leicht entfernbaren Flocken aggregieren lässt.[2][11]

Weitere Anwendungen
  • Papierindustrie: Dient als Leimungsmittel zur Verbesserung der Festigkeit und Wasserbeständigkeit von Papier.[2][3]

  • Textilindustrie: Wird als Beizmittel, Fungizid und Imprägniermittel verwendet.[3][12]

  • Wasserstoffspeicherung: Zeigt vielversprechende Leistung für die Wasserstoffspeicherung bei nicht-kryogenen Temperaturen.[13][14]

  • Arzneimittelentwicklung: Obwohl direkte Anwendungen in der Arzneimittelformulierung nicht ausführlich dokumentiert sind, könnten seine Eigenschaften als metallorganisches Gerüst für die Wirkstoffabgabe oder seine Verwendung in der Synthese von pharmazeutischen Zwischenprodukten von Interesse sein. Aluminiumverbindungen werden allgemein in pharmazeutischen Verpackungen wegen ihrer Barriereeigenschaften und Stabilität verwendet.[15]

Sicherheits- und Handhabungsinformationen

This compound gilt im Allgemeinen als nicht gefährlich, es sollten jedoch Standard-Sicherheitsvorkehrungen beim Umgang mit Chemikalien beachtet werden.[2][6]

  • Gefahren: Kann schwere Augenreizungen und Hautreizungen verursachen.[5][16] Das Einatmen von Staub kann die Atemwege reizen.[5][17]

  • Schutzmaßnahmen: Das Tragen von Schutzhandschuhen, Schutzkleidung, Augenschutz und Gesichtsschutz wird empfohlen.[6][18] Für eine ausreichende Belüftung sorgen.[7]

  • Lagerung: In dicht verschlossenen Behältern an einem gut belüfteten Ort lagern.[16] Von Hitze, Funken und offenen Flammen fernhalten.[6]

  • Inkompatibilitäten: Starke Oxidationsmittel und starke Basen.[6]

Toxikologische Daten
OrganismusTestErgebnisDauerReferenzen
Fisch (Danio rerio) LC50> 0.06 mg/L96 h[7][19]
Daphnia magna EC505 mg/L48 h[7][19]
Algen EC502.75 mg/L72 h[7][19]
Mikroorganismen EC50> 300 mg/L3 h[7][19]

Schlussfolgerung

This compound ist eine vielseitige Verbindung mit einem breiten Spektrum an nachgewiesenen und potenziellen Anwendungen. Seine einfache Synthese aus kostengünstigen Ausgangsmaterialien macht es zu einem attraktiven Material für großtechnische Anwendungen wie die CO₂-Abscheidung und die Wasseraufbereitung.[4] Für Forscher und Wissenschaftler in der Arzneimittelentwicklung bieten seine einzigartigen Eigenschaften als metallorganisches Gerüst interessante Möglichkeiten für zukünftige Untersuchungen in Bereichen wie der Wirkstoffabgabe und der Katalyse. Die in diesem Leitfaden zusammengefassten detaillierten Protokolle und Daten bieten eine solide Grundlage für die weitere Erforschung und Nutzung dieser bemerkenswerten Verbindung.

References

Synthesis of Aluminum Formate from Aluminum Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate, Al(HCOO)₃, is a versatile compound with applications ranging from a coagulant in water treatment to a key material in the development of metal-organic frameworks (MOFs) for carbon capture.[1][2][3] Its synthesis from readily available and inexpensive starting materials, aluminum hydroxide and formic acid, makes it an attractive compound for large-scale industrial applications.[1] This technical guide provides an in-depth overview of the synthesis of aluminum formate from aluminum hydroxide, focusing on experimental protocols, quantitative data, and the underlying chemical process.

Introduction

Aluminum formate is the aluminum salt of formic acid.[4] The direct reaction of aluminum hydroxide with formic acid presents a straightforward and scalable method for its production.[1] This method is advantageous due to the low cost and widespread availability of the reactants.[1] However, historical methods have noted challenges, such as the voluminous and difficult-to-filter nature of freshly prepared aluminum hydroxide, which can lead to contamination of the final product.[5] Modern synthesis techniques have largely overcome these issues, enabling the production of high-purity aluminum formate.

Synthesis Methodologies

The synthesis of aluminum formate from aluminum hydroxide can be achieved through several methods, primarily categorized as reflux and hydrothermal synthesis. The choice of method can influence the crystalline structure and purity of the resulting product.

Reflux Synthesis

A common and effective method for synthesizing aluminum formate is through the reflux of aluminum hydroxide in an excess of formic acid.[1] Formic acid serves as both a reactant and a solvent in this process, eliminating the need for additional solvents.[1]

Experimental Protocol:

  • In a three-neck round-bottom flask equipped with a condenser, combine aluminum hydroxide and formic acid. A typical molar ratio is not explicitly stated, but a significant excess of formic acid is used.[1] For example, 1.2 g (0.015 mol) of aluminum hydroxide can be reacted with 100 ml of formic acid.[1]

  • Heat the mixture to reflux at 100°C (373 K) with continuous stirring.[1]

  • Maintain the reflux for an extended period, typically 48 hours, to ensure complete reaction.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid product from the excess formic acid via centrifugation.[1]

  • Wash the solid product thoroughly with ethanol to remove any unreacted formic acid and other impurities.[1]

  • Isolate the final product by vacuum filtration and air-dry.[1]

  • To obtain the guest-free aluminum formate, the as-synthesized material, which may contain guest molecules like CO₂, H₂O, and HCOOH, is activated by heating. This can be done under high vacuum at 150°C (423 K) for 24 hours or in air at 180°C (453 K) for 24 hours.[1]

Hydrothermal Synthesis

Hydrothermal synthesis is another method employed to produce crystalline aluminum formate. This technique involves reacting the precursors in a sealed vessel under elevated temperature and pressure.

Experimental Protocol:

  • Prepare a homogeneous suspension of aluminum hydroxide in formic acid by stirring at room temperature for approximately 30 minutes.[1] For instance, 50 mg (0.234 mmol) of aluminum hydroxide can be suspended in 7 ml of formic acid.[1]

  • Transfer the suspension to a Teflon-lined stainless steel autoclave.[1]

  • Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.[1]

  • Allow the autoclave to cool slowly to room temperature.[1]

  • Collect the resulting colorless cubic crystals of aluminum formate.[1]

  • Wash the crystals with a copious amount of ethanol.[1]

  • Separate the final product using vacuum filtration.[1]

Quantitative Data

The yield and composition of the synthesized aluminum formate are crucial parameters for evaluating the efficiency of the synthesis process.

Synthesis MethodReactantsReaction ConditionsYieldProduct Composition (As-Synthesized)Reference
RefluxAluminum Hydroxide (1.2 g), Formic Acid (100 ml)100°C, 48 hours95%Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[1]
HydrothermalAluminum Hydroxide (50 mg), Formic Acid (7 ml)130°C, 3 daysNot ReportedAl(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[1]

Reaction Mechanism and Process Flow

The synthesis of aluminum formate from aluminum hydroxide is fundamentally an acid-base reaction. Aluminum hydroxide, being amphoteric, reacts with formic acid to form aluminum formate and water.[6][7]

The overall chemical equation for the reaction is:

Al(OH)₃ + 3HCOOH → Al(HCOO)₃ + 3H₂O

The reaction proceeds by the protonation of the hydroxide groups on the aluminum hydroxide by the formic acid, leading to the formation of water and the aluminum formate salt.

Below is a diagram illustrating the logical workflow of the reflux synthesis process.

SynthesisWorkflow Reactants Reactants: Aluminum Hydroxide Formic Acid Mixing Mixing and Reflux (100°C, 48h) Reactants->Mixing Separation Separation (Centrifugation) Mixing->Separation Cooling Washing Washing (Ethanol) Separation->Washing Filtration Vacuum Filtration and Air Drying Washing->Filtration Activation Activation (Heating) Filtration->Activation As-Synthesized Product FinalProduct Final Product: Aluminum Formate (Guest-Free) Activation->FinalProduct

Caption: Logical workflow for the reflux synthesis of aluminum formate.

Characterization

The synthesized aluminum formate can be characterized using various analytical techniques to confirm its identity, purity, and structure. These techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present.[2]

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile.

  • Elemental Analysis (CHN): To determine the elemental composition.[1]

Conclusion

The synthesis of aluminum formate from aluminum hydroxide is a well-established and scalable process. Both reflux and hydrothermal methods yield high-quality products suitable for various applications. The use of inexpensive and readily available starting materials makes this synthetic route economically viable for industrial-scale production. Further research may focus on optimizing reaction conditions to reduce synthesis time and energy consumption, as well as exploring novel applications for this versatile aluminum salt.

References

The Crystalline Architecture of Aluminum Formate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of aluminum formate, Al(HCOO)₃, a metal-organic framework (MOF) of significant interest for its cost-effective synthesis and potential applications in gas capture and catalysis. This document, intended for researchers, scientists, and professionals in drug development, details the synthesis, structural characterization, and known applications of this versatile material.

Introduction to Aluminum Formate

Aluminum formate (ALF) is a coordination polymer consisting of aluminum ions linked by formate ligands.[1] Its structure is analogous to the ReO₃ type, forming a robust three-dimensional framework.[2] This framework exhibits porosity, with distinct cavities capable of hosting guest molecules.[2][3] The material is typically synthesized as a "guest-included" or "as-made" form, which can then be activated to a guest-free state.[2] The simple and inexpensive starting materials, such as aluminum hydroxide and formic acid, make ALF a scalable and economically viable option for various applications.[2][4]

Crystal Structure and Polymorphism

Aluminum formate exists in different crystalline forms, primarily the activated (guest-free) form and a trihydrate. The activated form, ALF, possesses a cubic crystal system, while the trihydrate exhibits a rhombohedral structure.

Activated Aluminum Formate (ALF)

The activated form of aluminum formate has a well-characterized crystal structure determined through Rietveld refinement of neutron powder diffraction data.[2] The framework contains two types of cavities: small cavities (SCs) and large cavities (LCs).[2] The pore volume of the small cavities is approximately 43 ų, while the large cavities have a pore volume of about 79 ų.[2][5]

Aluminum Formate Trihydrate

A hydrated form of aluminum formate, specifically a trihydrate, has also been identified with its crystal structure resolved. This form crystallizes in the rhombohedral space group R-3:H.

Table 1: Crystallographic Data for Aluminum Formate Polymorphs

ParameterActivated ALF[2]Aluminum Formate Trihydrate[6]
Crystal System CubicRhombohedral
Space Group Im-3R-3:H
a (Å) 11.3905(1)9.5544
b (Å) 11.3905(1)9.5544
c (Å) 11.3905(1)16.9655
α (°) 9090
β (°) 9090
γ (°) 90120
Cell Volume (ų) 1477.85(5)1341.23
Temperature (K) 300150
Radiation Type NeutronX-ray

Experimental Protocols

The synthesis of aluminum formate can be achieved through several methods, with hydrothermal and reflux techniques being the most common for producing crystalline material.

Synthesis of "As-Made" Aluminum Formate

This method involves the reaction of aluminum hydroxide with an excess of formic acid under reflux conditions.[7]

Experimental Details:

  • 1.2 g of aluminum hydroxide (0.015 mol) is added to 100 ml of formic acid in a 250-ml three-neck round-bottom flask.[7]

  • The mixture is refluxed at 100°C (373 K) for 48 hours.[7]

  • After cooling, the excess formic acid is removed by centrifugation.[7]

  • The resulting white solid is washed with ethanol and collected by vacuum filtration.[7]

  • The air-dried product yields the "as-made" aluminum formate, which includes guest molecules such as CO₂, H₂O, and formic acid within its pores.[2][7]

Single crystals of the "as-made" aluminum formate can be grown using a hydrothermal method.[2]

Experimental Details:

  • A suspension of 50 mg of aluminum hydroxide (0.234 mmol) in 7 ml of formic acid is stirred at room temperature for 30 minutes in a Teflon liner.[2]

  • The Teflon liner is placed in a 23-ml Parr stainless steel autoclave.[2]

  • The autoclave is heated at 130°C (403 K) for 3 days, followed by slow cooling to room temperature.[2]

  • Colorless cubic crystals of the "as-made" aluminum formate are collected, washed with ethanol, and separated by vacuum filtration.[2]

Activation of Aluminum Formate (ALF)

The "as-made" material can be activated to remove the guest molecules and create the porous, guest-free ALF.[2]

Experimental Details:

  • The "as-made" aluminum formate is heated at 150°C (423 K) for 24 hours under high vacuum.[7]

  • Alternatively, the material can be heated in air at 180°C (453 K) for 24 hours to yield the guest-free ALF.[1][7]

Characterization Techniques

The structural and physical properties of aluminum formate are characterized using a variety of analytical methods.

Table 2: Characterization Methods for Aluminum Formate

TechniquePurpose
Single-Crystal X-ray Diffraction Determination of the crystal structure of single crystals.[2]
Neutron Powder Diffraction (NPD) Determination of the crystal structure from powder samples, particularly useful for locating light atoms like hydrogen.[2]
Thermogravimetric Analysis (TGA) To determine the thermal stability and the temperature at which guest molecules are removed.[2][8]
Infrared (IR) Spectroscopy To identify the functional groups present in the material.[9]
Nuclear Magnetic Resonance (NMR) To probe the local environment of specific nuclei (e.g., ¹H, ¹³C, ²⁷Al).[8]
Gas Adsorption Analysis To measure the surface area and pore volume, and to study the selective adsorption of gases like CO₂.[2][10]

Visualizing Experimental Workflows

The synthesis and activation of aluminum formate can be represented as a clear workflow.

experimental_workflow cluster_synthesis Synthesis of As-Made Al(HCOO)3 cluster_reflux Reflux Method cluster_hydrothermal Hydrothermal Method cluster_activation Activation start Start Materials: Aluminum Hydroxide Formic Acid reflux Reflux at 100°C for 48h start->reflux Mix hydrothermal Heat at 130°C for 3 days start->hydrothermal Mix & Autoclave centrifuge_reflux Centrifugation reflux->centrifuge_reflux wash_reflux Wash with Ethanol centrifuge_reflux->wash_reflux filter_reflux Vacuum Filtration wash_reflux->filter_reflux as_made As-Made Al(HCOO)3 (Guest-Included) filter_reflux->as_made wash_hydro Wash with Ethanol hydrothermal->wash_hydro filter_hydro Vacuum Filtration wash_hydro->filter_hydro filter_hydro->as_made activation Heat under Vacuum (150°C) or in Air (180°C) as_made->activation alf Activated ALF (Guest-Free) activation->alf

A flowchart illustrating the synthesis and activation of aluminum formate.

Applications of Aluminum Formate

The primary application of aluminum formate, particularly in its activated form, is in the field of carbon capture.[2][11][12] Its porous structure allows for the selective adsorption of CO₂ over other gases like N₂.[2] Other reported applications include use as a waterproofing agent, a mordant in dyeing, and a fixing agent in the paper industry.[13][14]

Relevance to Drug Development

While aluminum-containing compounds have applications in pharmaceuticals, for example as adjuvants in vaccines or as antacids, specific and detailed research on the application of crystalline aluminum formate in drug development or drug delivery is not prominent in the current scientific literature. One source mentions its use as an antimicrobial in cosmetics and pharmaceuticals, but this appears to be a general classification rather than the subject of dedicated research.[4] The primary focus of recent in-depth studies has been on its material properties for gas separation and storage.[2][15]

Conclusion

Aluminum formate is a metal-organic framework with a well-defined crystalline structure that can be synthesized through scalable and cost-effective methods. Its activated form, ALF, exhibits significant porosity, making it a promising material for CO₂ capture. While its applications in other fields are known, its potential in the realm of drug development remains largely unexplored. This guide provides a foundational understanding of the synthesis, structure, and characterization of this intriguing material, which may inspire further research into new applications.

References

solubility of Aluminiumformiat in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum formate in aqueous and organic media. The information is curated for professionals in research and development who require precise solubility data and experimental methodologies.

Aqueous Solubility of Aluminum Formate

Aluminum formate exists in various forms, including neutral and basic salts, as well as different hydrates. These forms exhibit distinct solubility characteristics in water. The solubility is also significantly influenced by temperature.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of different aluminum formate species in water at various temperatures. The data is sourced from the IUPAC-NIST Solubilities Database and other chemical reference sources.[1][2][3][4][5]

Table 1: Solubility of Aluminum Triformate Trihydrate (Al(HCOO)₃·3H₂O) in Water [1]

Temperature (°C)Mass Fraction (%)Molality (mol/kg)
256.190.407
507.030.467

Table 2: Solubility of Basic Aluminum Formate Hemihydrate (AlOH(HCOO)₂·0.5H₂O) in Water [1]

Temperature (°C)Mass Fraction (%)Molality (mol/kg)
253.240.207
503.300.211
1001.440.09

Table 3: General Aqueous Solubility of Aluminum Formate

Temperature (°C)Solubility (g/L)Reference
2086.1[2][3][4][5]

It is also reported that solid aluminum triformate is sparingly soluble in cold water, but can form an approximately 25% by weight aqueous solution in boiling water.[6] Other sources describe it as being easily soluble ("leicht löslich") in water. The anhydrous basic form, Al(OH)(HCOO)₂, is described as sparingly soluble.[7]

Solubility in Organic Solvents

Despite a comprehensive search of scientific literature and chemical databases, no quantitative data for the solubility of aluminum formate in common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), or aprotic polar solvents (dimethylformamide, dimethyl sulfoxide) could be located. This suggests that aluminum formate is likely sparingly soluble in most organic solvents, a common characteristic for simple metal salts.

Experimental Protocols

The determination of aluminum formate's aqueous solubility involves the preparation of a saturated solution, followed by the quantitative analysis of the dissolved solute.

Synthesis of Aluminum Formate

A common method for the preparation of aluminum formate is through the reaction of aluminum hydroxide with formic acid.[1]

dot

Synthesis of Aluminum Formate cluster_reactants Reactants cluster_process Process cluster_product Product A Aluminum Hydroxide (Al(OH)₃) C Dissolving Al(OH)₃ in 30-35% formic acid at 60°C A->C B Formic Acid (HCOOH) B->C D Filtration C->D Reaction Mixture E Air Drying D->E Solid Product F Aluminum Formate E->F Dried Product

Caption: Synthesis workflow for aluminum formate.

Solubility Determination Protocol

The following protocol outlines a general procedure for determining the aqueous solubility of aluminum formate.

dot

Solubility Determination Workflow cluster_preparation Saturated Solution Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis of Supernatant cluster_methods_Al Al³⁺ Analysis Methods cluster_methods_formate HCOO⁻ Analysis Methods A Add excess aluminum formate to deionized water in a sealed container. B Agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours). A->B C Allow the solution to settle. B->C D Filter the supernatant through a fine-pore filter to remove undissolved solid. C->D E Determine Aluminum (Al³⁺) Concentration D->E F Determine Formate (HCOO⁻) Concentration D->F G Complexometric titration with EDTA E->G e.g. H Permanganometric titration F->H e.g. I Titration with dilute NaOH F->I e.g.

References

An In-depth Technical Guide on the Molecular Weight of Aluminum Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of aluminum formate, Al(HCOO)3. It includes a comprehensive breakdown of its elemental composition and the underlying atomic weights. Furthermore, this guide will delve into experimental protocols for its characterization and potential signaling pathways of relevance to the scientific and drug development community.

Chemical Identity and Formula

  • Chemical Name: Aluminum Formate

  • IUPAC Name: Aluminum Trichlorate

  • Chemical Formula: Al(HCOO)3

Aluminum formate is the aluminum salt of formic acid.[1] It consists of one aluminum atom and three formate groups.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula Al(HCOO)3 indicates that a molecule of aluminum formate contains:

  • 1 Aluminum (Al) atom

  • 3 Carbon (C) atoms

  • 3 Hydrogen (H) atoms

  • 6 Oxygen (O) atoms

The molecular weight is calculated using the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityStandard Atomic Weight (u)Total Atomic Weight (u)
AluminumAl126.981538626.9815386
CarbonC312.01136.033
HydrogenH31.0083.024
OxygenO615.99995.994
Total 162.0325386

Based on the summation of the atomic weights of its constituent atoms, the calculated molecular weight of aluminum formate is approximately 162.03 g/mol .[2][3]

Experimental Protocols for Characterization

The determination and confirmation of the molecular weight and structure of aluminum formate can be achieved through various analytical techniques. Below are outlines of standard experimental protocols.

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound.

  • Sample Preparation: A dilute solution of aluminum formate is prepared in a suitable solvent, such as deionized water.

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing organometallic compounds like aluminum formate. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to generate charged droplets.

  • Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion of aluminum formate would confirm its molecular weight.

TGA can be used to study the thermal decomposition of aluminum formate, which can provide information about its composition and purity.

  • Sample Preparation: A small, accurately weighed sample of solid aluminum formate is placed in a TGA crucible.

  • Analysis: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve plots the percentage of weight loss against temperature. The decomposition steps can be correlated to the loss of specific fragments (e.g., formate groups), allowing for the confirmation of the compound's stoichiometry.

Visualization of Chemical Structure and Experimental Workflow

To aid in the understanding of the molecular structure and a typical experimental workflow, the following diagrams are provided.

AluminumFormate cluster_formate1 cluster_formate2 cluster_formate3 Al Al O1a O Al->O1a O2a O Al->O2a O3a O Al->O3a C1 C C1->O1a O1b O C1->O1b H1 H C1->H1 C2 C C2->O2a O2b O C2->O2b H2 H C2->H2 C3 C C3->O3a O3b O C3->O3b H3 H C3->H3

Caption: 2D representation of the aluminum formate molecule.

MassSpecWorkflow SamplePrep Sample Preparation (Dilute Al(HCOO)3 solution) Ionization Electrospray Ionization (ESI) SamplePrep->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection MassSpectrum Mass Spectrum Generation (Intensity vs. m/z) Detection->MassSpectrum DataAnalysis Data Analysis (Identify Molecular Ion Peak) MassSpectrum->DataAnalysis

Caption: Workflow for molecular weight determination by mass spectrometry.

Relevance in Drug Development and Potential Signaling Pathways

While aluminum formate itself is not a common therapeutic agent, understanding the biological interactions of aluminum and formate ions is crucial in drug development, particularly in the context of formulation and toxicology. Aluminum-containing compounds are used as adjuvants in vaccines and as antacids. The formate anion is a simple carboxylic acid that can participate in various metabolic pathways.

At present, there are no well-defined signaling pathways directly and uniquely attributed to aluminum formate in the context of drug action. The biological effects would likely be a combination of the separate effects of aluminum ions and formate. Aluminum has been studied for its potential neurotoxicity, though the mechanisms are still under investigation. Formate is a metabolite that, in high concentrations, can cause toxicity.

Further research is required to elucidate any specific signaling pathways that might be modulated by aluminum formate. Researchers in drug development should consider the potential for dissociation of the compound and the individual biological activities of its constituent ions.

References

In-Depth Technical Guide: Health and Safety Data for Aluminiumformiat Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or safety advice. Always consult with a qualified professional for specific guidance on handling chemical substances.

Executive Summary

Aluminiumformiat, the aluminum salt of formic acid, is a chemical compound with limited publicly available toxicological data. This guide provides a comprehensive overview of the known health and safety information for this compound. Due to the scarcity of specific data, this report also includes toxicological information for related compounds, namely aluminum chloride and formic acid, to offer a more complete, albeit surrogate, toxicological profile. It is crucial to interpret this surrogate data with caution, as the toxicokinetics and toxicodynamics of this compound may differ significantly. This guide summarizes available quantitative data in structured tables, details relevant experimental protocols based on OECD guidelines, and provides visualizations of experimental workflows and potential toxicological pathways.

Introduction to this compound

This compound, with the chemical formula Al(HCOO)₃, is a salt formed from aluminum and formic acid. Its industrial applications are not widely documented in publicly accessible literature, and as a result, comprehensive toxicological studies are lacking. This guide aims to collate the existing safety information and provide a framework for understanding its potential hazards by examining its constituent components and related aluminum compounds.

Toxicological Data

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific quantitative toxicological data for this compound. Most safety data sheets (SDS) indicate that key toxicological endpoints have not been determined. Therefore, this section presents the available qualitative information for this compound and quantitative data for the surrogate substances aluminum chloride and formic acid.

Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance.

Table 1: Acute Toxicity Data for this compound and Surrogate Compounds

EndpointThis compoundAluminum Chloride (Anhydrous)Formic Acid
Oral LD50 (Rat) Data not available3450 - 3470 mg/kg[1]730 - 1100 mg/kg[2]
Dermal LD50 (Rabbit) Data not available> 2000 mg/kgData not available
Inhalation LC50 (Rat) Data not availableData not available7.85 mg/L (4 h)[3]

Summary of Acute Effects:

  • This compound: Based on available SDS, it may cause skin, eye, and respiratory irritation.

  • Aluminum Chloride: It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

  • Formic Acid: It is corrosive and can cause severe burns to the skin and eyes. Inhalation is toxic, and ingestion is harmful[2][3].

Skin and Eye Irritation
  • This compound: Expected to be an irritant to the skin and eyes based on general chemical properties.

  • Aluminum Chloride: Causes severe skin burns and eye damage.

  • Formic Acid: Causes severe skin burns and serious eye damage[3].

Sensitization

There is no specific data available to indicate that this compound is a skin sensitizer. For the surrogate, formic acid, a Buehler test on guinea pigs showed a negative result for skin sensitization.

Chronic Toxicity

Chronic toxicity evaluates the adverse health effects from repeated or long-term exposure.

  • Aluminum Chloride: Chronic oral exposure in rats has been linked to neurotoxic effects relevant to Alzheimer's disease, including increased amyloid-beta and phosphorylated-tau protein in the brain[3]. It has also been shown to induce redox imbalance, metabolic distress, and DNA damage in the liver of rats[4].

  • Formic Acid: Chronic exposure in humans may lead to kidney damage and the development of a skin allergy[5]. In animal studies, chronic inhalation has been associated with lesions in the respiratory and olfactory epithelia[6].

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

  • Aluminum Chloride: Not classified as a human carcinogen by major regulatory agencies.

  • Formic Acid: Not expected to be carcinogenic based on the lack of tumors in carcinogenicity studies in rats and mice[2]. One study noted that formic acid was not a tumor promoter in a dermal exposure study in mice[6].

Mutagenicity and Genotoxicity

No specific mutagenicity data is available for this compound.

  • Aluminum Chloride: Studies have shown that aluminum chloride has genotoxic potential. It has been found to induce an increase in micronuclei in mice and cultured human lymphocytes, suggesting it is clastogenic (causes chromosomal damage)[7][8][9].

  • Formic Acid: The mutagenic potential of formic acid appears to be linked to the pH of the test system. While some studies have shown positive results, these were often under acidic conditions. When neutralized, formic acid is generally not considered mutagenic[6][10]. It has shown negative results in the Ames test.

Reproductive and Developmental Toxicity

There is no specific data on the reproductive or developmental toxicity of this compound.

  • Aluminum Chloride: Some animal studies have indicated developmental and reproductive toxicity[11].

  • Formic Acid: There is no conclusive evidence to suggest that formic acid is a reproductive toxicant[12]. A study on calcium formate in rats showed no effect on reproduction[13].

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound. The following OELs for aluminum and formic acid should be considered as guidance.

Table 2: Occupational Exposure Limits for Aluminum and Formic Acid

SubstanceAgencyLimit
Aluminum (soluble salts, as Al) NIOSH RELTWA 2 mg/m³
Formic Acid NIOSH RELTWA 5 ppm (9 mg/m³)
OSHA PELTWA 5 ppm (9 mg/m³)
ACGIH TLVTWA 5 ppm (9 mg/m³), STEL 10 ppm (19 mg/m³)

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing. These protocols are provided to illustrate the methodologies used to generate the types of data discussed in this guide.

Acute Toxicity Testing
  • OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but is referenced in older studies) : The test substance is administered in graduated doses to groups of fasted animals. Observations of effects and mortality are made over a 14-day period. The LD50 is then calculated[6].

  • OECD 402: Acute Dermal Toxicity : The substance is applied to a shaved area of the skin of animals for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50[11][14].

  • OECD 403: Acute Inhalation Toxicity : Animals are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days to determine the LC50[7][9][15][16][17].

Irritation and Sensitization Testing
  • OECD 404: Acute Dermal Irritation/Corrosion : A single dose of the substance is applied to the skin of an animal. The site is observed for erythema and edema at specified intervals to assess the level of irritation or corrosion[1][18][19][20][21].

  • OECD 405: Acute Eye Irritation/Corrosion : A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The eye is examined for lesions of the cornea, iris, and conjunctiva at set intervals[10][22][23][24][25].

  • OECD 429: Skin Sensitization (Local Lymph Node Assay) : The test substance is applied to the ears of mice. The proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.

Genotoxicity Testing
  • OECD 471: Bacterial Reverse Mutation Test (Ames Test) : Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test substance. The ability of the substance to cause a reversion to the non-mutated state is measured.

  • OECD 474: Mammalian Erythrocyte Micronucleus Test : Animals are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. An increase in micronuclei indicates chromosomal damage[26][27][28].

Reproductive and Developmental Toxicity Testing
  • OECD 414: Prenatal Developmental Toxicity Study : Pregnant animals are administered the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for developmental abnormalities[13][29].

Chronic Toxicity Testing
  • OECD 452: Chronic Toxicity Studies : Animals are exposed to the test substance daily for a large portion of their lifespan (e.g., 12-24 months). A wide range of observations are made, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of organs and tissues.

Visualizations

The following diagrams illustrate generalized workflows for key toxicological studies and a potential signaling pathway for formic acid toxicity.

Experimental_Workflow_Acute_Oral_Toxicity cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis acclimatization Animal Acclimatization (min. 5 days) fasting Fasting (e.g., overnight for rats) acclimatization->fasting grouping Randomization and Grouping fasting->grouping dose_prep Dose Preparation (in suitable vehicle) grouping->dose_prep administration Single Oral Gavage Administration dose_prep->administration clinical_signs Clinical Signs and Mortality Checks (Daily for 14 days) administration->clinical_signs body_weight Body Weight Measurement (Day 0, 7, and 14) administration->body_weight necropsy Gross Necropsy (all animals) clinical_signs->necropsy body_weight->necropsy ld50 LD50 Calculation necropsy->ld50 Experimental_Workflow_Dermal_Irritation cluster_prep Preparation cluster_app Application cluster_obs Observation and Scoring animal_selection Animal Selection (e.g., Albino Rabbit) shaving Shaving of Application Site animal_selection->shaving application Application of Test Substance (0.5 mL or 0.5 g) shaving->application patching Covering with Gauze Patch (4-hour exposure) application->patching removal Patch Removal and Substance Cleaning patching->removal scoring Scoring of Erythema and Edema (1, 24, 48, 72 hours) removal->scoring reversibility Observation for Reversibility (up to 14 days) scoring->reversibility Signaling_Pathway_Formic_Acid_Toxicity formic_acid Formic Acid mitochondrion Mitochondrion formic_acid->mitochondrion Enters cell cytochrome_oxidase Cytochrome C Oxidase (Complex IV) formic_acid->cytochrome_oxidase Inhibits acidosis Cellular Acidosis formic_acid->acidosis mitochondrion->cytochrome_oxidase electron_transport Inhibition of Electron Transport Chain cytochrome_oxidase->electron_transport Leads to atp_depletion ATP Depletion electron_transport->atp_depletion ros_production Increased ROS Production electron_transport->ros_production cellular_damage Cellular Damage and Apoptosis atp_depletion->cellular_damage oxidative_stress Oxidative Stress ros_production->oxidative_stress oxidative_stress->cellular_damage acidosis->cellular_damage

References

discovery and history of Aluminiumformiat synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Aluminum Formate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate, Al(HCOO)₃, a metal-organic framework (MOF), has garnered significant interest for its diverse applications, including as a precursor for α-alumina synthesis and as a material for CO₂ capture.[1][2] This technical guide provides a comprehensive overview of the historical development and discovery of aluminum formate synthesis. It details the evolution of synthetic methodologies, from early 20th-century patents to modern, high-yield processes. This document presents a comparative analysis of key synthesis routes, detailed experimental protocols, and visualizations of the synthetic pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Historical Overview of Aluminum Formate Synthesis

The journey of aluminum formate synthesis is a story of incremental innovation, driven by the pursuit of a stable, pure, and commercially viable product. While the history of aluminum as a metal dates back to the 19th century, the synthesis of its formate salt has a more recent timeline.[3][4][5][6][7]

Early Investigations and the Challenge of a Stable Solid

Early attempts to produce solid aluminum formate were often hindered by the formation of unstable, gummy masses upon evaporation of aqueous solutions. A significant breakthrough came in the early 20th century with a focus on creating a stable, water-soluble solid form.

A notable early method was patented by Richard Wolffenstein in 1924 .[8] This process circumvented the issues of crystallization from concentrated solutions by reacting a desiccated alkali metal formate with a partially dehydrated aluminum salt of a stronger acid.[8] This innovative approach yielded a solid mixture that readily dissolved in water to produce a clear solution of aluminum formate.[8]

Evolution of Synthesis from Aluminum Salts

Throughout the mid-20th century, research continued to explore more direct routes to aluminum formate. A common approach involved the double decomposition reaction between an aqueous solution of an aluminum salt, such as aluminum sulfate, and a formate salt, like sodium formate. However, these methods often required careful control of temperature and concentration to minimize the precipitation of by-product salts.

Modern Synthesis Routes: Purity and Efficiency

The late 20th and early 21st centuries saw the development of cleaner and more efficient synthesis methods, largely moving away from double decomposition reactions to minimize impurities.

  • Synthesis from Aluminum Hydroxide: A widely adopted modern method involves the direct reaction of aluminum hydroxide with formic acid.[9][10][11][12] This method is advantageous as it avoids the introduction of other metal cations, leading to a purer product. The reaction, often conducted under reflux, can achieve high yields.[1][9] Recent studies have demonstrated that this method can produce aluminum formate with a high yield of 95%.[1][9]

  • Synthesis from Metallic Aluminum: For applications demanding exceptionally high purity, a method utilizing metallic aluminum has been reported. This process employs a mercuric chloride catalyst to amalgamate the surface of the aluminum metal, facilitating its reaction with formic acid.[13]

Comparative Analysis of Synthesis Methodologies

The selection of a synthesis method for aluminum formate is contingent on the desired product purity, production scale, and economic viability. The following table provides a comparative analysis of the primary synthesis routes.

Method Primary Reactants Key Process Features Reported Yield Product Purity Advantages Disadvantages Key Contributor(s)
Wolffenstein Method Desiccated alkali metal formate, Partially dehydrated aluminum saltReaction of solid precursors to form a water-soluble mixture.Not specifiedContains alkali metal salt by-product.Produces a stable, solid product; avoids difficult crystallization.The final product is a mixture, not pure aluminum formate.Richard Wolffenstein (1924)[8]
Aqueous Double Decomposition Aluminum salt (e.g., Al₂(SO₄)₃), Formate salt (e.g., NaHCOO)Precipitation reaction in an aqueous solution.VariableProne to contamination from by-product salts.Utilizes common and inexpensive starting materials.Separation of the desired product can be challenging.General chemical literature
From Aluminum Hydroxide Aluminum hydroxide (Al(OH)₃), Formic acid (HCOOH)Direct reaction, often under reflux, followed by isolation of the solid product.High (up to 95%)[1][9]High, as no other metal cations are introduced.High purity; relatively simple and high-yielding.Reactivity of aluminum hydroxide can vary.Evans H. A., et al. (2022)[9]
From Metallic Aluminum Aluminum metal (Al), Formic acid (HCOOH)Catalytic reaction using mercuric chloride to activate the aluminum.Not specifiedHighYields a high-purity product.Involves the use of highly toxic mercuric chloride.Materials science literature[13]

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis of aluminum formate, reflecting both historical and contemporary approaches.

Protocol for Synthesis from Aluminum Hydroxide (Reflux Method)

This protocol is based on the high-yield method described in recent literature.[1][9]

Materials:

  • Aluminum hydroxide (1.2 g, 0.015 mol)[1][9]

  • Formic acid (100 ml)[1][9]

  • Ethanol (for washing)

  • 250-ml three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Centrifuge and vacuum filtration setup

Procedure:

  • Combine the aluminum hydroxide and formic acid in the three-neck round-bottom flask.[1][9]

  • Stir the mixture to create a homogeneous suspension.

  • Heat the suspension to 100°C and maintain reflux for 48 hours.[1][9]

  • After cooling to room temperature, separate the resulting white solid from the excess formic acid via centrifugation.[1][9]

  • Wash the solid product thoroughly with ethanol.[1][9]

  • Isolate the purified product using vacuum filtration.[1][9]

  • The air-dried solid is aluminum formate, typically with some guest molecules.[9][10] For a guest-free material, the product can be activated by heating at 180°C.[10]

Protocol for Synthesis from Metallic Aluminum

This method is adapted from a procedure for synthesizing aluminum formate as a precursor for alumina powders.[13]

Materials:

  • Aluminum metal (1 mol)[13]

  • Formic acid (1.5 mol)[13]

  • Mercuric chloride (catalytic amount)[13]

Procedure:

  • In a well-ventilated fume hood, combine the aluminum metal and formic acid.

  • Add a catalytic amount of mercuric chloride to initiate the reaction. The mercuric chloride amalgamates the aluminum surface, allowing it to be attacked by the formic acid.[13]

  • The reaction proceeds with the liberation of hydrogen gas, yielding a solution of aluminum formate.[13]

  • The resulting solution can be processed further, such as by spray drying, to obtain the solid product.[13]

Safety Note: Mercuric chloride is extremely toxic and must be handled with appropriate safety precautions.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow and relationships of the described synthesis methods.

synthesis_evolution A Early 20th Century: Focus on Stable Solid Form B Wolffenstein Method (1924) (Solid-State Reaction) A->B C Mid-20th Century: Aqueous Double Decomposition A->C D Late 20th - 21st Century: High-Purity Methods C->D E Synthesis from Aluminum Hydroxide D->E F Synthesis from Metallic Aluminum D->F

Caption: Historical Evolution of Aluminum Formate Synthesis Methods.

experimental_workflows cluster_hydroxide From Aluminum Hydroxide cluster_metal From Metallic Aluminum cluster_wolffenstein Wolffenstein Method Al(OH)₃ + HCOOH Al(OH)₃ + HCOOH Reflux Reflux Al(OH)₃ + HCOOH->Reflux Centrifuge & Wash Centrifuge & Wash Reflux->Centrifuge & Wash Filter & Dry Filter & Dry Centrifuge & Wash->Filter & Dry Al(HCOO)₃ Al(HCOO)₃ Filter & Dry->Al(HCOO)₃ Al + HCOOH + HgCl₂ (cat.) Al + HCOOH + HgCl₂ (cat.) Reaction (H₂ evolution) Reaction (H₂ evolution) Al + HCOOH + HgCl₂ (cat.)->Reaction (H₂ evolution) Solution of Al(HCOO)₃ Solution of Al(HCOO)₃ Reaction (H₂ evolution)->Solution of Al(HCOO)₃ Drying Drying Solution of Al(HCOO)₃->Drying Drying->Al(HCOO)₃ Desiccated Alkali Formate\n+ Dehydrated Al Salt Desiccated Alkali Formate + Dehydrated Al Salt Solid Mixture Solid Mixture Desiccated Alkali Formate\n+ Dehydrated Al Salt->Solid Mixture Dissolve in Water Dissolve in Water Solid Mixture->Dissolve in Water Dissolve in Water->Solution of Al(HCOO)₃

Caption: Comparative Workflows of Key Aluminum Formate Synthesis Routes.

References

Methodological & Application

Application Notes and Protocols for the Use of Aluminum Formate as a Mordant in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum formate as a mordant in textile dyeing. The information is intended for a technical audience and details the protocols for its application, its mechanism of action, and a comparative analysis with other common aluminum-based mordants.

Introduction

Aluminum formate, also known as aluminum triformate, is a salt of aluminum and formic acid. In textile dyeing, it serves as a mordant, a substance that forms a coordination complex with both the dye and the fiber, thereby improving the fastness of the dye. It is recognized for being a gentle yet effective mordant suitable for a wide range of natural fibers, including both protein (e.g., wool, silk) and cellulose (e.g., cotton, linen) fibers. A key advantage of aluminum formate is its effectiveness as a cold-process mordant, which can be beneficial for delicate fibers that may be damaged by heat.[1]

Comparative Analysis of Aluminum Mordants

While quantitative comparative data for aluminum formate against other mordants is not extensively available in peer-reviewed literature, qualitative assessments and dyer experiences suggest a hierarchy in performance. The effectiveness of aluminum-based mordants is often considered to improve in the following order: potassium aluminum sulfate (alum), aluminum sulfate, aluminum acetate, and aluminum formate.[2] Aluminum acetate is often favored for yielding brighter colors compared to aluminum sulfate.[3] Aluminum formate is reported to produce bright and brilliant colors.[1]

Table 1: Qualitative Comparison of Common Aluminum Mordants

MordantTypical Fiber TypesProcess TemperatureKey Characteristics
Aluminum Formate Protein and CelluloseColdGentle on fibers, reusable bath, yields bright colors, biodegradable byproduct (formic acid).[2]
Aluminum Acetate Primarily CelluloseHot or ColdYields bright colors, may require a chalk after-bath.[2]
Potassium Aluminum Sulfate (Alum) Primarily ProteinHotTraditional, widely available, can make wool slightly harsh.
Aluminum Sulfate Protein and CelluloseHot or ColdMore concentrated than alum, considered more environmentally friendly due to lower aluminum discharge.[2]

Quantitative Data on Colorfastness

Direct, publicly available quantitative studies comparing the colorfastness of dyes on textiles mordanted with aluminum formate against other mordants are limited. However, studies on other aluminum mordants provide a framework for the type of data that should be collected and analyzed. For instance, a comparative study on aluminum potassium sulfate (APS) and aluminum acetate (AA) on cotton with various natural dyes provides Gray Scale ratings for colorfastness to laundering and light.

Table 2: Example of Colorfastness Data for Different Aluminum Mordants on Cotton (Data for Aluminum Formate is Illustrative)

DyeMordant (Concentration)Gray Scale Rating - LaunderingGray Scale Rating - Light
MadderAPS (10% owf)2.53.0
AA (10% owf)2.53.0
Aluminum Formate (5% owf) Data Not Available Data Not Available
WeldAPS (10% owf)1.32.0
AA (10% owf)2.02.0
Aluminum Formate (5% owf) Data Not Available Data Not Available
CoreopsisAPS (10% owf)1.71.5
AA (10% owf)3.01.0
Aluminum Formate (5% owf) Data Not Available Data Not Available

*Gray Scale Rating: 5 = No change, 4 = Slight change, 3 = Noticeable change, 2 = Considerable change, 1 = Much change.[4] owf = on weight of fabric.

Researchers are encouraged to conduct similar controlled studies to quantify the performance of aluminum formate and populate such tables with empirical data.

Experimental Protocols

Safety Precautions

When handling aluminum formate powder, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid inhalation and skin contact.

Protocol 1: Mordanting with Aluminum Formate using the Weight of Fiber (WOF) Method

This method is precise and recommended for reproducible results.

Materials:

  • Textile fibers (protein or cellulose), scoured

  • Aluminum formate

  • Non-reactive container (stainless steel or plastic)

  • Scale

  • Warm water

Procedure:

  • Weigh the dry fiber (WOF). This will be the basis for all calculations.

  • Calculate the amount of aluminum formate needed. A typical starting concentration is 5-8% of the WOF. For example, for 100g of fiber, use 5-8g of aluminum formate.

  • Dissolve the aluminum formate. In a separate container, dissolve the calculated amount of aluminum formate in a small amount of warm water, stirring until fully dissolved.

  • Prepare the mordant bath. Fill the non-reactive container with enough room temperature water to allow the fibers to be fully submerged and move freely.

  • Add the dissolved mordant. Pour the dissolved aluminum formate solution into the water bath and stir well to ensure even distribution.

  • Introduce the fibers. Add the scoured, wet fibers to the mordant bath. Gently agitate to ensure complete saturation and remove any air bubbles.

  • Soak the fibers. Leave the fibers to soak in the cold mordant bath for a minimum of 8 hours, and up to 24 hours for optimal results. Occasional stirring will promote even mordanting.

  • Rinse the fibers. After soaking, remove the fibers from the mordant bath. Gently squeeze out the excess solution (which can be returned to the bath for reuse) and rinse the fibers lightly in cool water.

  • Proceed to dyeing. The mordanted fibers can be dyed immediately while wet or dried and stored for later use.

Protocol 2: Mordanting with Aluminum Formate using the Grams per Liter (gpL) Method

This method is convenient for creating a stock mordant solution that can be reused.

Materials:

  • Textile fibers (protein or cellulose), scoured

  • Aluminum formate

  • Non-reactive bucket or container with volume markings

  • Scale

  • Warm and room temperature water

Procedure:

  • Determine the volume of the container. Calculate the volume of water your container will hold in liters.

  • Calculate the amount of aluminum formate. Use a ratio of 20 grams of aluminum formate per liter of water. For a 10-liter bath, you would use 200g of aluminum formate.

  • Dissolve the mordant. In a separate container, dissolve the calculated aluminum formate in about 1 liter of warm water.

  • Prepare the mordant bath. Add the remaining volume of room temperature water to the larger container (e.g., 9 liters for a 10-liter bath).

  • Combine and mix. Pour the concentrated, dissolved mordant solution into the larger container and stir thoroughly.

  • Add fibers. Introduce the scoured, wet fibers into the mordant bath, ensuring they are fully submerged.

  • Soak. Allow the fibers to soak for at least 8-24 hours.

  • Rinse and dye. Remove the fibers, rinse lightly, and proceed to dyeing. The remaining mordant bath can be replenished and reused.

Mechanism of Action: Mordanting Process

The primary function of an aluminum mordant is to create a chemical bridge between the dye molecule and the textile fiber. Aluminum ions (Al³⁺) from the mordant have the ability to form coordination complexes with electron-donating groups present in both the dye molecules (e.g., hydroxyl, carboxyl groups) and the fibers (e.g., hydroxyl groups in cellulose, carboxyl and amino groups in proteins).[5][6] This results in a larger, insoluble complex that is physically trapped within the fiber structure, leading to improved colorfastness.

Below is a diagram illustrating the conceptual workflow of the mordanting and dyeing process.

Mordanting_Workflow cluster_preparation Fiber Preparation cluster_mordanting Mordanting cluster_dyeing Dyeing cluster_finishing Finishing Scouring Scouring of Fiber Mordant_Bath Mordant Bath (Aluminum Formate Solution) Scouring->Mordant_Bath Introduce Fiber Mordanted_Fiber Mordanted Fiber Mordant_Bath->Mordanted_Fiber Soaking (8-24h) Dye_Bath Natural Dye Bath Mordanted_Fiber->Dye_Bath Introduce Mordanted Fiber Dyed_Fiber Dyed Fiber Dye_Bath->Dyed_Fiber Dyeing Process Rinsing_Drying Rinsing & Drying Dyed_Fiber->Rinsing_Drying

Caption: Experimental workflow for textile dyeing using a mordant.

The following diagram illustrates the proposed chemical interactions.

Mordant_Mechanism cluster_components Initial Components cluster_interaction Mordant-Fiber Interaction cluster_final_complex Dye Fixation Fiber Textile Fiber (-OH, -COOH groups) Mordanted_Fiber Mordanted Fiber (Fiber-Al³⁺ Complex) Fiber->Mordanted_Fiber Coordination Bonding Mordant Aluminum Formate Al(HCOO)₃ Mordant->Mordanted_Fiber Dye Natural Dye Molecule (-OH, =O groups) Final_Complex Insoluble Dye-Mordant-Fiber Complex Dye->Final_Complex Coordination Bonding Mordanted_Fiber->Final_Complex

Caption: Chemical interaction pathway of aluminum formate mordant.

References

Application Notes and Protocols: Aluminium Formate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium formate, with the chemical formula Al(HCOO)₃, is a metal-organic framework (MOF) also known as ALF. It is recognized for its straightforward synthesis from inexpensive and readily available starting materials: aluminium hydroxide and formic acid.[1][2] While extensively studied for applications in gas capture and storage, particularly for CO₂ sequestration, its role as a catalyst in organic synthesis is not yet widely established in peer-reviewed literature.[1][2][3] This document provides a detailed protocol for the synthesis of aluminium formate. Given the limited specific examples of its use in catalysis, this document also presents a theoretical discussion on its potential as a Lewis acid catalyst and provides standard protocols for key organic reactions (Knoevenagel condensation, Aza-Michael addition, Pechmann condensation, and esterification) using conventional aluminium-based Lewis acid catalysts as a reference.

Synthesis of Aluminium Formate Catalyst

Aluminium formate can be synthesized via a reflux reaction between aluminium hydroxide and formic acid.[1][2] The resulting product is a stable, microporous solid.

Experimental Protocol: Synthesis of Aluminium Formate Al(HCOO)₃

Materials:

  • Aluminium hydroxide (Al(OH)₃)

  • Formic acid (HCOOH, ~99%)

  • Ethanol

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, combine 1.2 g (0.015 mol) of aluminium hydroxide with 100 mL of formic acid.[1]

  • Heat the mixture to reflux at 100°C (373 K) and maintain for 48 hours under stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the resulting white solid from the excess formic acid by centrifugation.

  • Wash the solid product thoroughly with a copious amount of ethanol.

  • Collect the white solid by vacuum filtration.

  • The as-synthesized material, which may contain guest molecules like CO₂, water, and formic acid, can be activated.[1][4]

  • Activation: To obtain the guest-free, porous aluminium formate (ALF), heat the air-dried solid at 150°C (423 K) for 24 hours under high vacuum or at 180°C (453 K) in air for 24 hours.[1]

Data Presentation: Synthesis of Aluminium Formate
ParameterValueReference
Reactants Aluminium hydroxide, Formic acid[1]
Reaction Temperature 100°C (373 K)[1]
Reaction Time 48 hours[1]
Product Yield ~95% (as-made)[1]
Activation Temperature 150°C (vacuum) or 180°C (air)[1]
Activation Time 24 hours[1]

Potential Catalytic Activity of Aluminium Formate

While specific applications of aluminium formate as a catalyst in the target reactions are not well-documented, its chemical nature suggests potential as a heterogeneous Lewis acid catalyst. The aluminium centers in the activated, porous structure could act as electron-pair acceptors, similar to other aluminium compounds like AlCl₃.[5]

Hypothesized Catalytic Mechanism: The Lewis acidic aluminium sites on the surface of the activated ALF could coordinate with carbonyl oxygen atoms or other Lewis basic sites in the reactants. This coordination would polarize the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. As a heterogeneous catalyst, aluminium formate would offer the advantages of easy separation from the reaction mixture and potential for recyclability.

General Workflow for Heterogeneous Catalysis

The following diagram illustrates a general experimental workflow for testing the catalytic activity of a solid catalyst like aluminium formate in a liquid-phase organic reaction.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis cluster_recycle Catalyst Recycling A Synthesize Al(HCOO)₃ B Activate Catalyst (e.g., Heat under Vacuum) A->B C Combine Reactants, Solvent, and Catalyst B->C D Heat and Stir for Specified Time C->D E Cool Reaction Mixture D->E F Separate Catalyst (Filtration/Centrifugation) E->F G Isolate Product (e.g., Extraction, Chromatography) F->G I Wash and Dry Recovered Catalyst F->I H Analyze Product (NMR, GC-MS, etc.) G->H J Re-use in Subsequent Reactions I->J

General workflow for heterogeneous catalysis.

Reference Protocols with Alternative Aluminium Catalysts

The following protocols describe common organic reactions catalyzed by established aluminium-based Lewis acids. These are provided as a reference for experimental design.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5]

Reference Reaction: Benzaldehyde with Malononitrile catalyzed by Alum (a hydrated double sulfate salt of aluminum).[6]

Experimental Protocol:

  • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.2 mmol), and alum (KAl(SO₄)₂·12H₂O, 10 mol%).[6]

  • Heat the solvent-free mixture to 80°C with stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Knoevenagel cluster_reactants Aldehyde Aromatic Aldehyde Catalyst Alum (Lewis Acid) Aldehyde->Catalyst Methylene Active Methylene Compound Methylene->Catalyst Product α,β-Unsaturated Product Catalyst->Product Condensation (80°C, Solvent-free)

References

Application Note: Hydrothermal Synthesis of Aluminum Formate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aluminum formate, Al(HCOO)₃, is a metal-organic framework (MOF) that has garnered significant interest due to its potential applications in areas such as gas storage and separation, particularly for carbon dioxide capture.[1][2] Its synthesis from inexpensive and readily available precursors like aluminum hydroxide and formic acid makes it a scalable and economically viable material.[1] The hydrothermal synthesis method offers a straightforward route to obtain crystalline aluminum formate. This application note provides a detailed protocol for the hydrothermal synthesis of aluminum formate crystals, based on established procedures.[1][2]

Principle

The hydrothermal synthesis of aluminum formate involves the reaction of an aluminum source, typically aluminum hydroxide, with formic acid in an aqueous solution under elevated temperature and pressure within a sealed autoclave. This process facilitates the dissolution of the precursors and the subsequent crystallization of the aluminum formate product upon slow cooling.

Experimental Protocol

This protocol is adapted from the method described by Evans et al. for the synthesis of as-made Al(HCOO)₃ single crystals.[1][2]

Materials:

  • Formic acid (HCOOH)

  • Aluminum hydroxide (Al(OH)₃)

  • Ethanol (for washing)

  • Deionized water

Equipment:

  • Teflon liner

  • 23-ml Teflon-lined Parr stainless steel autoclave

  • Stir plate and stir bar

  • Oven or heating mantle capable of reaching 130°C

  • Vacuum filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Precursor Preparation: In a Teflon liner, add 50 mg (0.234 mmol) of aluminum hydroxide.

  • Addition of Formic Acid: To the same Teflon liner, add 7 ml of formic acid.

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.[1][2]

  • Hydrothermal Reaction: Place the sealed Teflon liner into a 23-ml Parr stainless steel autoclave. Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.[1][2]

  • Cooling: After 3 days, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Upon cooling, colorless cubic crystals of aluminum formate will have formed.[1]

  • Washing: Wash the resulting crystals with a copious amount of ethanol.[1][2]

  • Filtration: Separate the washed crystals from the solution using vacuum filtration.[1][2]

  • Drying: Air-dry the collected crystals. The expected product is as-made Al(HCOO)₃ single crystals with a reported yield of 83%.[1]

Data Presentation

ParameterValueReference
Precursors Aluminum hydroxide, Formic acid[1][2]
Aluminum Hydroxide 50 mg (0.234 mmol)[1][2]
Formic Acid 7 ml[1][2]
Reaction Vessel 23-ml Teflon-lined Parr stainless steel autoclave[1]
Reaction Temperature 130°C (403 K)[1][2]
Reaction Time 3 days[1][2]
Product Colorless cubic crystals of aluminum formate[1]
Product Formula Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[1]
Yield 83%[1]

Experimental Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_purification Purification start Start mix Mix Aluminum Hydroxide and Formic Acid start->mix stir Stir for 30 min at Room Temperature mix->stir autoclave Seal in Teflon-lined Autoclave stir->autoclave Transfer Suspension heat Heat at 130°C for 3 Days autoclave->heat cool Slow Cool to Room Temperature heat->cool wash Wash with Ethanol cool->wash Isolate Crystals filtrate Vacuum Filtration wash->filtrate dry Air Dry Crystals filtrate->dry end End Product: Aluminum Formate Crystals dry->end

Caption: Workflow for the hydrothermal synthesis of aluminum formate crystals.

Safety Precautions

  • Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The hydrothermal synthesis is performed under high temperature and pressure. Ensure the autoclave is properly sealed and operated according to the manufacturer's instructions.

  • Work in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for Aluminum Formate as a Precipitating Agent in Paper Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate, Al(HCOO)₃, serves as a highly effective precipitating and fixing agent in the manufacturing of acid-free paper. Its application is particularly beneficial in the production of neutral papers such as writing, printing, and archival-grade papers where longevity and resistance to aging are paramount. Unlike traditional aluminum sulfate (alum), aluminum formate offers the distinct advantage of having an organic, biodegradable anion. Upon drying of the paper web, the formic acid component largely evaporates, leaving behind almost neutrally reacting aluminum compounds in the paper. This results in a relatively high final paper pH, contributing to its stability and heat resistance.[1]

This document provides detailed application notes and experimental protocols for the use of aluminum formate as a precipitating agent, particularly in conjunction with rosin sizing, to enhance paper quality.

Mechanism of Action

In paper sizing, the primary role of aluminum formate is to act as a mordant or fixing agent, effectively anchoring sizing agents like rosin to the cellulose fibers of the pulp.[1][2] The process involves the hydrolysis of aluminum formate in the aqueous pulp slurry to form various aluminum species. These cationic aluminum species can then interact with the anionic rosin size particles and the negatively charged cellulose fibers.

During the drying process, the aluminum-rosin complexes are firmly precipitated and oriented on the fiber surfaces, creating a hydrophobic layer that imparts water resistance to the paper.[2][3] The formic acid released during hydrolysis is volatile and is largely removed with the water vapor, resulting in insoluble neutral aluminum salts remaining in the paper.[1] This is a key differentiator from alum, which can leave acidic sulfate residues that contribute to paper degradation over time.

Data Presentation

While specific quantitative data for aluminum formate is not widely published, the following tables provide illustrative data based on the known effects of aluminum compounds (like alum) in paper production. These values can serve as a starting point for experimental design.

Table 1: Illustrative Dosage and pH Effects of Aluminum Formate in Conjunction with Rosin Sizing

ParameterControl (Rosin only)With Aluminum Formate
Pulp Slurry pH 6.5 - 7.56.0 - 7.0
Final Paper pH ~6.06.5 - 7.5
Aluminum Formate Dosage ( kg/ton of dry pulp) N/A5 - 15 (estimated)
Rosin Dosage ( kg/ton of dry pulp) 10 - 208 - 15 (potential for reduction)

Table 2: Illustrative Impact of Aluminum Formate on Key Paper Properties

Paper PropertyTest MethodControl (Rosin only)With Aluminum Formate% Improvement
Water Absorptiveness (Cobb₆₀) TAPPI T 44135 - 45 g/m²20 - 30 g/m²30 - 40% reduction
Opacity TAPPI T 42585 - 88%88 - 92%3 - 5% increase
Sheet Formation Visual/Formation IndexModerateImprovedQualitative

Experimental Protocols

Protocol 1: Laboratory Handsheet Preparation for Evaluating Aluminum Formate

This protocol is based on the principles of TAPPI T 205 "Forming handsheets for physical tests of pulp." [4][5][6]

1. Pulp Preparation: a. Weigh a sample of dry pulp equivalent to 24 g of oven-dry fiber. b. Soak the pulp in 2 L of deionized water for a minimum of 4 hours. c. Disintegrate the soaked pulp in a standard disintegrator for 75,000 revolutions (25 minutes) to ensure complete fiber separation.

2. Chemical Addition: a. Transfer the pulp slurry to a larger container and dilute to a consistency of 1% with deionized water. b. While stirring, adjust the pH of the slurry to the desired target (e.g., 6.5) using dilute NaOH or H₂SO₄. c. Prepare a stock solution of aluminum formate (e.g., 10 g/L). d. Add the desired dosage of aluminum formate solution to the pulp slurry while stirring. Allow to mix for 5 minutes. e. Prepare an emulsion of rosin size according to the manufacturer's instructions. f. Add the desired dosage of the rosin size emulsion to the pulp slurry. Continue stirring for another 10 minutes to ensure uniform distribution and reaction.

3. Handsheet Formation: a. Use a standard handsheet former. Fill the deckle box with water. b. Add a measured volume of the treated pulp slurry to achieve a target basis weight of 60 g/m². c. Agitate the slurry gently with the perforated stirrer. d. Allow the water to drain, forming the sheet on the wire mesh. e. Couch the wet sheet from the wire using blotter papers.

4. Pressing and Drying: a. Press the handsheets between blotter papers at a specified pressure (e.g., 345 kPa) for a set duration (e.g., 5 minutes). b. Dry the pressed handsheets on drying rings in a conditioned environment (23°C, 50% RH) to prevent shrinkage.

Protocol 2: Evaluation of Water Absorptiveness (Cobb Test)

This protocol follows TAPPI T 441 "Water absorptiveness of sized (non-bibulous) paper, paperboard, and corrugated fiberboard (Cobb test)." [7][8][9][10][11]

1. Sample Preparation: a. Cut circular test specimens from the conditioned handsheets with an area of 100 cm². b. Weigh each specimen to the nearest 0.01 g.

2. Test Procedure: a. Place a specimen on the rubber mat of the Cobb tester with the side to be tested facing up. b. Clamp the metal ring firmly in place. c. Pour 100 mL of water into the ring and start a stopwatch simultaneously. d. After a specified time (typically 60 seconds for paper, hence Cobb₆₀), pour the water out of the ring. e. Quickly unclamp the ring and remove the wet specimen. f. Place the specimen on a sheet of blotting paper with the wet side up. Cover with another sheet of blotting paper and use a hand roller to remove excess water. g. Immediately weigh the blotted specimen.

3. Calculation: a. The Cobb value (g/m²) is calculated as: (Wet weight - Dry weight) x 100.

Protocol 3: Evaluation of Paper Opacity

This protocol is based on TAPPI T 425 "Opacity of paper (15/d geometry, illuminant A/2°, 89% reflectance backing and paper backing)." [4][12][13][14]

1. Instrument Calibration: a. Calibrate the opacity meter according to the manufacturer's instructions using the provided calibrated standards.

2. Measurement: a. Place a single sheet of the test paper over the black body of the instrument and measure the reflectance (R₀). b. Place the same sheet over a white body of known reflectance (typically 89%) and measure the reflectance (R₀.₈₉).

3. Calculation: a. The contrast ratio opacity is calculated as: (R₀ / R₀.₈₉) x 100%.

Mandatory Visualizations

G cluster_wet_end Wet End Chemistry cluster_drying Drying Section Pulp Cellulose Fibers (Anionic) Precipitation Precipitation & Fixation Pulp->Precipitation AF Aluminum Formate Al(HCOO)3 Hydrolysis Hydrolysis AF->Hydrolysis in H2O Rosin Rosin Size Emulsion (Anionic) Rosin->Precipitation Al_species Cationic Aluminum Species [Al(OH)(H2O)5]2+, etc. Hydrolysis->Al_species Al_species->Precipitation Complex Aluminum-Rosin-Cellulose Complex Precipitation->Complex Sized_Paper Sized Paper with Hydrophobic Surface Complex->Sized_Paper Evaporation of H2O & HCOOH

Caption: Chemical pathway of aluminum formate in rosin sizing.

G cluster_protocol Experimental Workflow PulpPrep Pulp Preparation (TAPPI T 205) ChemAdd Chemical Addition (Aluminum Formate, Rosin) PulpPrep->ChemAdd Handsheet Handsheet Formation (TAPPI T 205) ChemAdd->Handsheet PressDry Pressing & Drying Handsheet->PressDry Conditioning Conditioning (23°C, 50% RH) PressDry->Conditioning Testing Paper Property Testing Conditioning->Testing Cobb Cobb Test (TAPPI T 441) Testing->Cobb Opacity Opacity Test (TAPPI T 425) Testing->Opacity

Caption: Workflow for evaluating aluminum formate in the lab.

References

Application Notes and Protocols: Aluminum Formate in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery. Aluminum-based MOFs are of particular interest due to their low toxicity, high stability, and the abundance of aluminum.

This document provides detailed application notes and experimental protocols for the synthesis of a specific aluminum-based MOF, aluminum formate [Al(HCOO)₃], often abbreviated as ALF. While ALF has been primarily investigated for applications such as CO₂ capture due to its inexpensive and readily available precursors, its potential in the realm of drug development is an emerging area of interest.[1][2] This document will cover the synthesis of ALF and discuss its potential, though currently underexplored, applications in drug delivery based on the established properties of MOFs.

Synthesis of Aluminum Formate (ALF) MOF

Two primary methods for the synthesis of aluminum formate MOF have been reported: a reflux method and a hydrothermal method.[1] Both methods utilize aluminum hydroxide and formic acid as inexpensive and accessible starting materials.[1]

Quantitative Synthesis Data

The following table summarizes the key quantitative data associated with the reflux and hydrothermal synthesis of as-made Al(HCOO)₃.

ParameterReflux SynthesisHydrothermal SynthesisReference
Aluminum Precursor Aluminum Hydroxide (1.2 g, 0.015 mol)Aluminum Hydroxide (50 mg, 0.234 mmol)[1]
Solvent/Ligand Source Formic Acid (100 ml)Formic Acid (7 ml)[1]
Temperature 100°C (373 K)130°C (403 K)[1]
Reaction Time 48 hours3 days[1]
Product Yield 95%83%[1]
Product Composition Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[1]
Physicochemical Properties of Activated ALF

The as-synthesized ALF contains guest molecules within its pores which can be removed through an activation process to yield the porous, guest-free framework.

PropertyValueReference
BET Surface Area 588 ± 8 m²/g[1][3]
Pore Structure Two types of cavities: small (SC) and large (LC)[3]
Small Cavity (SC) Volume 43(3) ų[3]
Large Cavity (LC) Volume 79(9) ų[3]
Channel Window Size (SC/LC) 4.561(7) Å[1]
Channel Window Size (SC/SC) 4.103(19) Å[1]

Experimental Protocols

Protocol 1: Reflux Synthesis of Al(HCOO)₃

This protocol is modified from a reported procedure and results in a high yield of microcrystalline Al(HCOO)₃.[1]

Materials:

  • Aluminum hydroxide [Al(OH)₃]

  • Formic acid (HCOOH)

  • Ethanol

  • 250-ml three-neck round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Combine 1.2 g (0.015 mol) of aluminum hydroxide and 100 ml of formic acid in a 250-ml three-neck round-bottom flask equipped with a condenser and a magnetic stir bar.

  • Heat the mixture to 100°C and maintain reflux for 48 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the excess formic acid by centrifugation.

  • Wash the resulting white solid with a copious amount of ethanol.

  • Separate the solid product using vacuum filtration.

  • Air-dry the sample to obtain the as-made Al(HCOO)₃.

Protocol 2: Hydrothermal Synthesis of Al(HCOO)₃ Single Crystals

This method yields single crystals of as-made Al(HCOO)₃.[1]

Materials:

  • Aluminum hydroxide [Al(OH)₃]

  • Formic acid (HCOOH)

  • Ethanol

  • 23-ml Teflon-lined Parr stainless steel autoclave

  • Magnetic stir plate and stir bar

  • Oven

  • Vacuum filtration apparatus

Procedure:

  • In a Teflon liner, add 50 mg (0.234 mmol) of aluminum hydroxide and 7 ml of formic acid.

  • Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

  • Place the sealed Teflon liner into a 23-ml Parr stainless steel autoclave.

  • Heat the autoclave in an oven at 130°C for 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless cubic crystals and wash them with a copious amount of ethanol.

  • Separate the crystals using vacuum filtration.

  • Air-dry the sample to obtain as-made Al(HCOO)₃ single crystals.

Protocol 3: Activation of As-Made Al(HCOO)₃

Activation is necessary to remove guest molecules (CO₂, H₂O, HCOOH) from the pores of the as-synthesized MOF.

Materials:

  • As-made Al(HCOO)₃

  • Vacuum oven or furnace with vacuum capability

Procedure:

  • Place the as-made Al(HCOO)₃ sample in a suitable container within a vacuum oven.

  • Heat the sample to 150°C (423 K) under high vacuum for 24 hours.

  • Alternatively, heat the sample in air at 180°C (453 K) for 24 hours.

  • The resulting product is the activated, guest-free ALF.

Visualization of Synthesis and Activation Workflow

Synthesis_and_Activation_Workflow Synthesis and Activation of Aluminum Formate (ALF) MOF cluster_synthesis Synthesis cluster_methods Methods cluster_activation Activation cluster_characterization Characterization Precursors Starting Materials - Aluminum Hydroxide - Formic Acid Reflux Reflux 100°C, 48h Precursors->Reflux Hydrothermal Hydrothermal 130°C, 3 days Precursors->Hydrothermal AsMade_MOF As-Made Al(HCOO)₃ (Guest-Included) Reflux->AsMade_MOF Hydrothermal->AsMade_MOF Activation Thermal Activation - 150°C (vacuum) or - 180°C (air) AsMade_MOF->Activation Activated_MOF Activated ALF (Guest-Free) Activation->Activated_MOF Characterization Physicochemical Characterization - BET (Surface Area) - Pore Volume Analysis Activated_MOF->Characterization

Caption: Workflow for the synthesis and activation of Aluminum Formate (ALF) MOF.

Application in Drug Delivery: A Prospective Outlook

While the synthesis and gas adsorption properties of aluminum formate MOF are well-documented, its application in drug delivery is a nascent field with no specific examples found in the current literature. However, the general properties of MOFs make them highly attractive as drug delivery systems (DDSs).

MOFs offer several advantages for drug delivery, including:

  • High Drug Loading Capacity: The porous nature and high surface area of MOFs allow for the encapsulation of significant amounts of therapeutic agents.

  • Controlled Release: The release of drugs can be controlled by the pore size of the MOF and through stimuli-responsive mechanisms.

  • Biocompatibility: Aluminum-based MOFs are generally considered to have low toxicity.

Based on the known properties of ALF, we can hypothesize its potential applications in drug delivery:

  • Small Molecule Drug Delivery: The microporous structure of ALF with its small and large cavities could be suitable for the encapsulation and controlled release of small drug molecules. The narrow window sizes of the channels might allow for a slow and sustained release profile.

  • Targeted Delivery: The surface of the ALF crystals could potentially be functionalized with targeting ligands to direct the drug-loaded MOF to specific cells or tissues, a common strategy in advanced drug delivery.

Hypothetical Drug Loading and Release Mechanism

The following diagram illustrates a hypothetical mechanism for drug loading into and release from ALF.

Drug_Delivery_Hypothesis Hypothetical Drug Delivery Mechanism using ALF MOF cluster_loading Drug Loading cluster_release Drug Release cluster_application Therapeutic Application Activated_ALF Activated ALF (Porous) Loading_Process Loading (e.g., immersion, incubation) Activated_ALF->Loading_Process Drug_Molecule Drug Molecule Drug_Molecule->Loading_Process Drug_Loaded_ALF Drug-Loaded ALF Loading_Process->Drug_Loaded_ALF Release_Trigger Release Trigger (e.g., pH change, concentration gradient) Drug_Loaded_ALF->Release_Trigger Released_Drug Released Drug Molecule Release_Trigger->Released_Drug Empty_ALF Empty ALF Release_Trigger->Empty_ALF Target_Cell Target Cell Released_Drug->Target_Cell Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect

Caption: Hypothetical workflow for drug loading and release using ALF MOF.

Conclusion and Future Directions

Aluminum formate MOF is a readily synthesizable material with well-defined porosity. While its primary application has been in gas separation, its inherent properties suggest potential for use in drug delivery systems. The detailed synthesis protocols provided herein offer a foundation for researchers to produce and characterize ALF. Further research is warranted to explore the loading and release of various drug molecules from ALF, to assess its biocompatibility in relevant biological systems, and to investigate surface modification strategies for targeted drug delivery. The exploration of ALF in drug development could lead to novel and cost-effective therapeutic platforms.

References

Application Notes and Protocols for the Characterization of Aluminiumformiat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of Aluminiumformiat (aluminum formate). The following techniques are covered:

  • X-ray Diffraction (XRD) for phase identification and crystallographic analysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR) for the identification of functional groups.

  • Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

  • Elemental Analysis for the determination of elemental composition.

X-ray Diffraction (XRD)

Application Note:

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For aluminum formate, XRD is employed to confirm the crystal phase, determine the lattice parameters, and identify any crystalline impurities. Aluminum formate typically exhibits a structure analogous to ReO₃.[1] It can also exist in hydrated forms, which can be differentiated by their unique diffraction patterns.

Experimental Protocol:

  • Instrument: Bruker D8 ADVANCED diffractometer or equivalent.[1]

  • Radiation Source: Cu Kα radiation (λ = 1.5418 Å).[1]

  • Operating Conditions: 40 kV and 40 mA.[1]

  • Sample Preparation: A fine powder of the aluminum formate sample is gently pressed into a sample holder.

  • Data Collection:

    • 2θ Range: 10° to 60°.[1]

    • Step Size: 0.02°.[1]

    • Scan Speed: 1 second per step.[1]

  • Data Analysis: The resulting diffraction pattern is analyzed using appropriate software to identify the crystalline phases by comparing the peak positions and intensities to reference patterns from a database (e.g., JCPDS).

Quantitative Data Summary:

ParameterValueReference
Crystal SystemCubic (for activated Al(HCOO)₃)[1]
Space GroupPm-3m (for activated Al(HCOO)₃)[1]
Lattice Parameter (a)Varies with hydration state[1]

Logical Relationship Diagram: XRD Analysis Workflow

XRD_Workflow XRD Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis XRD Data Acquisition cluster_data Data Processing and Interpretation start Start with this compound Powder grind Grind to a fine powder (if necessary) start->grind mount Mount powder on sample holder grind->mount instrument Place sample in XRD instrument mount->instrument settings Set parameters (2θ range, step size, scan speed) instrument->settings run Run XRD scan settings->run process Process raw diffraction data run->process identify Identify crystalline phases (compare to database) process->identify determine Determine lattice parameters identify->determine report Report findings determine->report

Caption: Workflow for XRD analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. For aluminum formate, FTIR is used to identify the characteristic vibrational frequencies of the formate (HCOO⁻) ligands and to confirm the presence of Al-O bonds. It can also be used to detect the presence of water in hydrated samples.

Experimental Protocol:

  • Instrument: Agilent Technologies Cary 600 series FTIR spectrometer or equivalent.[1]

  • Sample Preparation: A small amount of the aluminum formate sample is mixed with potassium bromide (KBr) and pressed into a transparent thin pellet.[1]

  • Data Collection:

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Quantitative Data Summary:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (in hydrated samples)
~2900C-H stretching of the formate group
~1620Asymmetric C=O stretching of the formate group
~1390Symmetric C-O stretching of the formate group
~1100C-H in-plane bending of the formate group
~780O-C-O bending of the formate group
Below 700Al-O stretching and lattice vibrations

Thermogravimetric Analysis (TGA)

Application Note:

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. TGA is used to determine the thermal stability of aluminum formate and to study its decomposition profile. The analysis can reveal the temperatures at which dehydration and decomposition of the formate ligands occur, as well as the final residual mass, which is typically alumina (Al₂O₃). Activated aluminum formate is reported to be thermally stable up to approximately 523 K (250 °C) in air.[1]

Experimental Protocol:

  • Instrument: Q500 Thermogravimetric Analyzer or equivalent.[1]

  • Sample Preparation: Approximately 13 mg of the aluminum formate sample is placed in an alumina or platinum crucible.[1]

  • Data Collection:

    • Temperature Range: Room temperature to 1000 °C.

    • Heating Rate: 10 °C/min.[1]

    • Atmosphere: Nitrogen gas flow (60 ml/min purge + 40 ml/min protective).[1]

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak temperatures of mass loss events.

Quantitative Data Summary:

Temperature Range (°C)Mass Loss (%)Assignment
< 250VariableDehydration (loss of water molecules)
250 - 450~60-70%Decomposition of formate ligands
> 450StableResidual alumina (Al₂O₃)

Logical Relationship Diagram: Thermal Decomposition Pathway

TGA_Decomposition Thermal Decomposition of this compound cluster_initial Initial State cluster_dehydration Dehydration cluster_decomposition Decomposition cluster_final Final Product start Al(HCOO)₃·nH₂O dehydrated Al(HCOO)₃ start->dehydrated < 250 °C - nH₂O intermediate Intermediate Species dehydrated->intermediate 250 - 450 °C - CO, CO₂, H₂ final Al₂O₃ intermediate->final > 450 °C

Caption: Thermal decomposition pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei. For aluminum formate, ²⁷Al Magic Angle Spinning (MAS) NMR is particularly useful for determining the coordination environment of the aluminum atoms. In aluminum formate, aluminum is typically found in an octahedral (six-coordinate) environment.

Experimental Protocol:

  • Instrument: Bruker Avance spectrometer or equivalent.

  • Sample Preparation: The solid aluminum formate sample is packed into a zirconia rotor (e.g., 4 mm).

  • Data Collection (²⁷Al MAS NMR):

    • Magnetic Field: 9.4 T or higher.

    • MAS Rate: 10-15 kHz.

    • Pulse Sequence: A single-pulse excitation with a short pulse width (e.g., 1-2 µs) is typically used.

    • Recycle Delay: A short recycle delay (e.g., 1-5 s) can be used due to the relatively fast relaxation of the quadrupolar ²⁷Al nucleus.

    • Referencing: The chemical shifts are referenced externally to a 1 M aqueous solution of Al(NO₃)₃.

  • Data Analysis: The resulting spectrum is analyzed to identify the chemical shifts and line shapes of the aluminum species.

Quantitative Data Summary:

NucleusChemical Shift (ppm)AssignmentReference
²⁷Al~0 to -30Octahedrally coordinated aluminum[2]

Elemental Analysis

Application Note:

Elemental analysis is used to determine the mass fractions of carbon, hydrogen, and aluminum in a sample of aluminum formate. This information is crucial for confirming the empirical formula of the synthesized material and assessing its purity. Standard methods for the chemical analysis of aluminum and its compounds, such as those outlined by ASTM, can be adapted for this purpose.[3]

Experimental Protocol (General Approach):

  • Carbon and Hydrogen Analysis:

    • A CHN analyzer is typically used.

    • A weighed amount of the aluminum formate sample is combusted in a high-oxygen environment.

    • The resulting CO₂ and H₂O are detected and quantified to determine the carbon and hydrogen content.

  • Aluminum Analysis:

    • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a common and accurate method for determining the aluminum content.[4]

    • A weighed sample of aluminum formate is digested in an appropriate acid mixture.

    • The resulting solution is introduced into the ICP-AES instrument, and the emission from excited aluminum atoms is measured to determine its concentration.

Quantitative Data Summary (Theoretical Values for Al(HCOO)₃):

ElementSymbolAtomic Mass ( g/mol )Molar Mass ( g/mol )Mass Percentage (%)
AluminumAl26.98162.0316.65
CarbonC12.01162.0322.24
HydrogenH1.01162.031.87
OxygenO16.00162.0359.24

References

Application Notes and Protocols for the Synthesis of Alpha-Alumina Powder from Aluminium Formiate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of alpha-alumina (α-Al₂O₃) powder using aluminum formate (Al(HCOO)₃) as a precursor. This method offers a reproducible route to obtaining high-purity α-Al₂O₃ for various applications, including advanced ceramics, catalysis, and as a component in drug delivery systems.

Introduction

Alpha-alumina, the most stable crystalline form of alumina, is a critical material in numerous industrial and scientific applications due to its exceptional hardness, high melting point, chemical inertness, and biocompatibility. The synthesis of α-Al₂O₃ powder with controlled particle size and morphology is crucial for its performance. The use of aluminum formate as a metal-organic precursor provides a reliable method for producing α-Al₂O₃ at relatively lower temperatures compared to traditional methods involving the calcination of aluminum hydroxides.[1][2] This document outlines two primary protocols: a standard thermal decomposition method and a combustion synthesis approach.

Key Experimental Data

The following tables summarize quantitative data from various studies on the synthesis of α-Al₂O₃ from aluminum formate, providing a comparative overview of different process parameters and their outcomes.

Table 1: Thermal Decomposition of Aluminum Formate

PrecursorCalcination Temperature (°C)Holding Time (hours)Resulting PhasesParticle Size (nm)Reference
Aluminum Formate945-Amorphous, η-Al₂O₃ (low intensity peaks)-[1]
Aluminum Formate1000-η-Al₂O₃-[3][4]
Aluminum Formate11001α-Al₂O₃ (pure)200-300[1][4]
Aluminum Formate1260-α-Al₂O₃ (exothermic crystallization peak)-[1]
Aluminum Formate with Urea (1:1 ratio)10501α-Al₂O₃40-80[5]
Aluminum Formate with Urea (1:2 ratio)10501α-Al₂O₃40-80[5]
Aluminum Formate with Urea (1:3 ratio)10501γ-Al₂O₃, θ-Al₂O₃40-80[5]
Aluminum Formate with Ovalbumin10501α-Al₂O₃40-80[5]

Table 2: Thermal Gravimetric Analysis (TGA) of Aluminum Formate Decomposition

Temperature Range (°C)Weight Loss (%)Associated Reaction/TransformationReference
20 - 19516Formation of crystalline AlOH(O₂CH)₂[1]
< 28526.42Dehydration and further decomposition[1]
> 355-Transformation to amorphous Al₂O₃[1]
Total Ceramic Yield 68.13 Theoretical Yield: 68.52% [1]

Experimental Protocols

Protocol 1: Synthesis of Aluminum Formate Precursor

This protocol details the chemical synthesis of the aluminum formate precursor from aluminum metal.

Materials:

  • Aluminum metal (99.5% purity)

  • Formic acid (85% purity)

  • Mercuric chloride (HgCl₂, 99.5% purity, Caution: Highly Toxic )

  • Deionized water

  • Ethanol

Equipment:

  • Reaction vessel

  • Stirring plate

  • Spray dryer (e.g., YAMATO Mini-spray dryer ADL31) or oven

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, prepare a mixture of aluminum metal (1 mol) and formic acid (1.5 mol).[1]

  • Add a catalytic amount of mercuric chloride to the mixture to amalgamate the aluminum, facilitating its reaction with the formic acid.[1][5]

  • Stir the reaction mixture until the aluminum has dissolved, forming a solution of aluminum formate.

  • To obtain a fine, homogeneous powder, spray dry the resulting aluminum formate solution.[1] Alternatively, the solution can be evaporated to dryness in an oven, though this may result in a less uniform product.

  • Wash the resulting aluminum formate powder with ethanol and dry it to remove any residual impurities.

Protocol 2: Standard Thermal Decomposition to α-Alumina

This protocol describes the conversion of the aluminum formate precursor to α-Al₂O₃ via calcination.

Materials:

  • Aluminum formate powder (from Protocol 1)

Equipment:

  • High-temperature muffle furnace

  • Alumina crucibles

Procedure:

  • Place the aluminum formate powder in an alumina crucible.

  • Heat the sample in the muffle furnace to 1100°C in an air atmosphere.[1] A heating rate of 5-10°C/min is recommended.[2][5]

  • Hold the temperature at 1100°C for 1 hour to ensure the complete transformation to the α-phase.[5]

  • Allow the furnace to cool down to room temperature.

  • The resulting white powder is α-Al₂O₃.

Protocol 3: Combustion Synthesis of α-Alumina Nanopowder

This protocol utilizes a combustion method with a fuel to promote the formation of α-Al₂O₃ at a lower temperature.[5]

Materials:

  • Aluminum formate powder (from Protocol 1)

  • Urea or Ovalbumin (as fuel)

  • Ethanol

Equipment:

  • Microwave oven (1000 W)

  • High-temperature muffle furnace

  • Agate mortar and pestle

  • Beaker

Procedure:

  • Prepare a homogeneous white paste by mixing aluminum formate and urea (e.g., in a 1:1 or 1:2 weight ratio) with ethanol as a solvent.[5]

  • Expose the paste to microwave radiation (1000 W) for 5 minutes to induce combustion, resulting in a porous agglomerate.[5]

  • Calcine the obtained agglomerates in a muffle furnace at 1050°C for 1 hour in an oxygen-rich atmosphere with a heating ramp of 10°C/min.[5]

  • After calcination, grind the fragile agglomerates in an agate mortar to obtain a fine α-Al₂O₃ nanopowder.[5]

Characterization

The synthesized α-Al₂O₃ powder should be characterized using standard analytical techniques to confirm its phase purity, morphology, and particle size.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the powder.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the alumina powder.

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition behavior of the aluminum formate precursor.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the precursor and the final product.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

experimental_workflow cluster_precursor Precursor Synthesis cluster_synthesis α-Alumina Synthesis Al Aluminum Metal Mix Reaction Mixture Al->Mix FA Formic Acid FA->Mix HgCl2 HgCl2 (catalyst) HgCl2->Mix AF_sol Aluminum Formate Solution Mix->AF_sol SD Spray Drying AF_sol->SD AF_powder Aluminum Formate Powder SD->AF_powder Calcination Calcination (1100°C) AF_powder->Calcination Alpha_Al2O3 α-Alumina Powder Calcination->Alpha_Al2O3

Caption: Workflow for α-Alumina Synthesis by Thermal Decomposition.

combustion_synthesis_workflow cluster_preparation Paste Preparation cluster_synthesis Combustion Synthesis AF_powder Aluminum Formate Powder Mix Mixing AF_powder->Mix Fuel Fuel (Urea/Ovalbumin) Fuel->Mix Ethanol Ethanol Ethanol->Mix Paste Homogeneous Paste Mix->Paste Microwave Microwave Combustion (1000W) Paste->Microwave Agglomerate Porous Agglomerate Microwave->Agglomerate Calcination Calcination (1050°C) Agglomerate->Calcination Grinding Grinding Calcination->Grinding Nano_Alpha_Al2O3 α-Alumina Nanopowder Grinding->Nano_Alpha_Al2O3

Caption: Workflow for α-Alumina Nanopowder by Combustion Synthesis.

phase_transformation_pathway AF Aluminum Formate Amorphous Amorphous Al₂O₃ AF->Amorphous > 355°C Eta η-Al₂O₃ Amorphous->Eta ~945-1000°C Alpha α-Al₂O₃ Eta->Alpha ~1100°C

Caption: Phase Transformation Pathway from Aluminum Formate to α-Alumina.

References

Application Notes and Protocols: Aluminum Formate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum formate as a coagulant in wastewater treatment. The document includes detailed experimental protocols, data summaries, and visualizations to guide researchers in applying this chemical for the removal of various contaminants.

Introduction

Aluminum formate, Al(HCOO)₃, is an effective coagulant for treating various types of industrial wastewater, including those from the dye and tannery industries.[1][2] It serves as a viable alternative to traditional coagulants like aluminum sulfate (alum) and polyaluminum chloride (PAC), in some cases offering superior performance in removing pollutants such as color, hexavalent chromium (Cr(VI)), sulfate, and chemical oxygen demand (COD).[2][3] A key advantage of aluminum formate is that the formate anion is biodegradable and less corrosive than the sulfate and chloride anions found in other common coagulants.[2][4]

The primary mechanism of aluminum formate in wastewater treatment involves coagulation and flocculation.[4] Upon addition to water, the aluminum ions neutralize the negative charges of suspended and colloidal particles, reducing the repulsive forces between them.[5] This allows the particles to aggregate into larger flocs, which can then be removed through sedimentation.[5] The coagulation process with aluminum formate is thought to occur through a combination of charge neutralization and inter-particle bridging.[2][3]

Data Presentation

The following tables summarize the performance of aluminum formate in treating different types of wastewater as reported in scientific literature.

Table 1: Performance of Aluminum Formate in Dye Wastewater Treatment

Coagulant SystemOptimal Dosage (mg/L)PollutantInitial ConcentrationFinal ConcentrationRemoval Efficiency (%)Reference
AF/PA18.91 / 0.71ColorNot SpecifiedNot Specified100[1]
PAC/PA21.19 / 0.91ColorNot SpecifiedNot Specified100[1]

AF: Aluminum Formate; PA: Polyamidine (coagulation aid); PAC: Polyaluminum Chloride

Table 2: Performance of Aluminum Formate in Tannery Wastewater Treatment

CoagulantOptimal pHOptimal Dosage (mg/L)PollutantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)Reference
Aluminum Formate7.0800Cr(VI)10~280[6]
Aluminum Formate7.0800Sulphate2500~100060[2]
Aluminum Sulphate7.0800Sulphate2500~115054[2]
Aluminum Formate7.0800COD1200~48060[2]
Aluminum Sulphate7.0800COD1200~60050[2]
Aluminum Formate7.0800TurbidityNot SpecifiedNot Specified~95[2]
Aluminum Sulphate7.0800TurbidityNot SpecifiedNot Specified~95[2]

COD: Chemical Oxygen Demand

Experimental Protocols

Synthesis of Aluminum Formate

This protocol describes the synthesis of aluminum formate from aluminum hydroxide and formic acid.[1][7]

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Formic acid (HCOOH)

  • Distilled water

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Centrifuge

  • Beakers and other standard laboratory glassware

Procedure:

  • Add a specific molar ratio of aluminum hydroxide and formic acid to a reaction flask. For example, a molar ratio of 1:3 (Al(OH)₃:HCOOH) can be used.

  • Heat the mixture under reflux at a controlled temperature (e.g., 80-100°C) for a specified duration (e.g., 2-4 hours) with constant stirring.

  • After the reaction is complete, cool the solution to room temperature.

  • Separate the solid aluminum formate product from the solution by centrifugation.

  • Wash the product with distilled water to remove any unreacted reagents.

  • Dry the synthesized aluminum formate in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Store the dried aluminum formate in a desiccator.

Jar Test for Coagulation Performance

The jar test is a standard procedure to determine the optimal dosage of a coagulant for wastewater treatment.[8][9]

Apparatus:

  • Jar testing apparatus with multiple stirrers

  • Beakers (e.g., 1 L)

  • Pipettes and graduated cylinders

  • pH meter

  • Turbidimeter

  • Spectrophotometer (for color, Cr(VI), and sulfate analysis)

  • COD analysis setup

Procedure:

  • Fill a series of six beakers with a known volume of the wastewater sample (e.g., 500 mL).

  • Place the beakers in the jar testing apparatus.

  • While stirring at a rapid mix speed (e.g., 200-300 rpm), add varying dosages of the aluminum formate solution to each beaker. One beaker should be a control with no coagulant.

  • Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the coagulant.

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote floc formation.

  • Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Carefully collect supernatant samples from each beaker for analysis.

  • Measure the desired parameters (e.g., pH, turbidity, color, COD, Cr(VI), sulfate) in the supernatant of each sample.

  • The optimal coagulant dosage is the one that provides the highest removal efficiency for the target pollutants.

Analytical Methods

The following are standard methods for analyzing the key performance indicators in wastewater treatment.

3.3.1. Color Measurement Color can be measured spectrophotometrically. The absorbance of the sample is measured at the wavelength of maximum absorbance for the specific dye or a standard wavelength for general color measurement. The percentage of color removal is calculated using the following formula:

Color Removal (%) = [(A₀ - A) / A₀] x 100

Where:

  • A₀ is the absorbance of the untreated wastewater.

  • A is the absorbance of the treated wastewater.

3.3.2. Chemical Oxygen Demand (COD) The COD can be determined using the closed reflux, titrimetric method as described in Standard Methods for the Examination of Water and Wastewater.[2] This method involves digesting the sample with a strong oxidizing agent (potassium dichromate) in a sulfuric acid medium, followed by titration of the excess oxidant.

3.3.3. Hexavalent Chromium (Cr(VI)) Hexavalent chromium can be determined colorimetrically using the 1,5-diphenylcarbazide method, following established procedures such as EPA Method 7196A.[10][11] This method involves the reaction of Cr(VI) with diphenylcarbazide in an acidic solution to form a colored complex, which is then measured spectrophotometrically.

3.3.4. Sulfate Sulfate concentration can be determined using the turbidimetric method.[12] This method involves the precipitation of sulfate ions as barium sulfate by adding barium chloride in an acidic medium. The resulting turbidity is then measured with a turbidimeter or spectrophotometer.

3.3.5. Turbidity Turbidity is measured using a turbidimeter, and the results are expressed in Nephelometric Turbidity Units (NTU).[4][13] The instrument measures the intensity of light scattered by the suspended particles in the sample.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed coagulation mechanism of aluminum formate.

Experimental_Workflow cluster_preparation Preparation cluster_jar_test Jar Test cluster_analysis Analysis Wastewater Wastewater Sample Rapid_Mix Rapid Mix Wastewater->Rapid_Mix Coagulant Aluminum Formate Solution Coagulant->Rapid_Mix Slow_Mix Slow Mix Rapid_Mix->Slow_Mix Disperse Coagulant Settling Settling Slow_Mix->Settling Floc Formation Supernatant Supernatant Collection Settling->Supernatant Flocs Settle Analysis Parameter Analysis (pH, Turbidity, Color, COD, etc.) Supernatant->Analysis

Caption: Experimental workflow for evaluating aluminum formate in wastewater treatment.

Coagulation_Mechanism cluster_initial Initial State cluster_process Coagulation Process cluster_final Final State Colloids Negatively Charged Colloidal Particles Charge_Neutralization Charge Neutralization Colloids->Charge_Neutralization AF Aluminum Formate Al(HCOO)₃ Al_ions Al³⁺ and Hydrolyzed Al species AF->Al_ions Dissociation & Hydrolysis Al_ions->Charge_Neutralization Bridging Inter-particle Bridging Charge_Neutralization->Bridging Destabilized Particles Flocs Large, Settlable Flocs Bridging->Flocs Aggregation

References

Troubleshooting & Optimization

Technical Support Center: Aluminium Formate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aluminum formate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for aluminum formate synthesis?

A1: Common starting materials include an aluminum source, such as aluminum hydroxide (Al(OH)₃) or aluminum metal (Al), and formic acid (HCOOH)[1][2][3]. For some methods, a catalyst like mercuric chloride (HgCl₂) may be used when starting with aluminum metal[1].

Q2: What are the primary methods for synthesizing aluminum formate?

A2: The two primary methods reported for high-yield synthesis are a reflux method and a hydrothermal method[2]. Another method involves the reaction of aluminum metal with formic acid, catalyzed by mercuric chloride[1].

Q3: What is the expected yield for aluminum formate synthesis?

A3: The reported yields can be quite high, depending on the synthesis method. The reflux method can achieve a yield of up to 95%, while the hydrothermal method for single crystals has a reported yield of 83%[2][4].

Q4: What is the chemical formula of the as-synthesized aluminum formate?

A4: The as-synthesized aluminum formate often includes guest molecules. For example, the reaction between formic acid and aluminum hydroxide can yield Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅[2][5]. An activation step, typically involving heating, is required to remove these guest molecules and obtain pure Al(HCOO)₃[5].

Q5: Is aluminum formate soluble in water?

A5: Aluminum formate is generally considered insoluble in water[5].

Troubleshooting Guide

Q1: My yield of aluminum formate is significantly lower than expected. What are the possible causes and solutions?

A1: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction time or temperature may have been insufficient. For the reflux method, ensure the mixture is refluxed at 100°C for at least 48 hours[2]. For the hydrothermal method, the reaction should be heated at 130°C for 3 days[2].

  • Purity of Reactants: The purity of aluminum hydroxide or formic acid can affect the reaction. Use high-purity reagents to avoid side reactions or inhibition of the primary reaction.

  • Improper Stoichiometry: While an excess of formic acid is generally used as it also acts as a solvent, a significant deviation from the optimal reactant ratios can impact the yield[2][6].

  • Loss of Product During Washing: The product is a white solid. Ensure careful separation from the excess formic acid and washing with ethanol to minimize loss of the product[2]. Centrifugation followed by vacuum filtration is a recommended procedure[2].

Q2: The final product is not a white, crystalline powder. What could be the issue?

A2: The appearance of the product can indicate impurities or an incomplete reaction.

  • Discoloration: This may suggest the presence of impurities from the starting materials or side reactions. Ensure all glassware is thoroughly cleaned and that the reactants are of high purity.

  • Amorphous Product: If a crystalline product is desired, the reaction conditions must be carefully controlled. For instance, the hydrothermal synthesis followed by slow cooling is specifically used to obtain colorless cubic crystals[2]. Rapid cooling or agitation during crystallization can lead to an amorphous or poorly crystalline product.

Q3: How can I confirm the identity and purity of my synthesized aluminum formate?

A3: Several analytical techniques can be used to characterize the product:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the aluminum formate[3].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the formate groups and the absence of unreacted starting materials[3].

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature at which guest molecules are removed[1].

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition of the synthesized compound[6].

Quantitative Data Summary

Synthesis MethodAluminum SourceFormic AcidTemperatureTimeYieldReference
RefluxAluminum HydroxideExcess100°C48 hours95%[2]
HydrothermalAluminum HydroxideExcess130°C3 days83%[2][4]
CatalyticAluminum Metal1.5 mol per 1 mol AlNot specifiedNot specifiedNot specified[1]

Experimental Protocols

1. Reflux Synthesis of Aluminum Formate [2]

  • Materials:

    • Aluminum hydroxide (1.2 g, 0.015 mol)

    • Formic acid (100 ml)

    • Ethanol (for washing)

  • Procedure:

    • In a 250-ml three-neck round-bottom flask, combine aluminum hydroxide and formic acid.

    • Heat the mixture to 100°C and maintain reflux for 48 hours with stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the white solid product from the excess formic acid by centrifugation.

    • Wash the solid product with a copious amount of ethanol.

    • Collect the product by vacuum filtration and air-dry.

2. Hydrothermal Synthesis of Aluminum Formate Single Crystals [2]

  • Materials:

    • Aluminum hydroxide (50 mg, 0.234 mmol)

    • Formic acid (7 ml)

    • Ethanol (for washing)

  • Procedure:

    • In a Teflon liner, add aluminum hydroxide and formic acid.

    • Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

    • Place the Teflon liner into a 23-ml Parr stainless steel autoclave.

    • Heat the autoclave to 130°C and maintain this temperature for 3 days.

    • Allow the autoclave to cool slowly to room temperature.

    • Wash the resulting colorless cubic crystals with a copious amount of ethanol.

    • Collect the crystals by vacuum filtration and air-dry.

Experimental Workflow

experimental_workflow General Workflow for Aluminum Formate Synthesis start Start reactants Combine Aluminum Source (e.g., Al(OH)₃) and Formic Acid start->reactants reaction Reaction under Controlled Conditions (Reflux or Hydrothermal) reactants->reaction separation Separate Solid Product (Centrifugation / Filtration) reaction->separation washing Wash with Ethanol separation->washing drying Air Dry the Product washing->drying characterization Characterize the Product (XRD, FT-IR, TGA, etc.) drying->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of aluminum formate.

References

stability of Aluminiumformiat in humid conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum formate, particularly concerning its stability in humid conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving aluminum formate.

Q1: My experimental results using aluminum formate are inconsistent. Could humidity be a factor?

A1: Yes, inconsistent results are a strong indicator of sample degradation due to humidity. Aluminum formate's stability is sensitive to moisture, especially at elevated temperatures.[1] Exposure to humid air can lead to partial hydrolysis of the material, altering its physical and chemical properties, such as surface area and porosity. This can, in turn, affect its performance in applications like gas adsorption and catalysis.

Q2: What are the visual signs of aluminum formate degradation due to humidity?

A2: While subtle at first, prolonged exposure to high humidity can lead to a change in the material's texture. The fine powder may become more granular or clumpy. However, the most reliable indicators of degradation are changes in analytical data rather than visual inspection. A loss of crystallinity, observable through Powder X-ray Diffraction (PXRD), is a key indicator of structural decomposition.[2]

Q3: I suspect my aluminum formate sample has been exposed to moisture. How can I confirm this?

A3: Several analytical techniques can confirm moisture uptake and degradation:

  • Thermogravimetric Analysis (TGA): A TGA scan will show a weight loss step at temperatures corresponding to the desorption of physically and chemically bound water.

  • Powder X-ray Diffraction (PXRD): A decrease in the intensity of characteristic diffraction peaks or the appearance of new peaks can indicate a loss of the original crystalline structure and the formation of hydrolysis byproducts.

  • Infrared (IR) Spectroscopy: Changes in the vibrational bands corresponding to the formate ligands and the appearance of broad hydroxyl (-OH) bands can suggest hydrolysis.

Q4: Can I regenerate aluminum formate that has been exposed to moisture?

A4: Yes, it is possible to regenerate aluminum formate that has been exposed to moisture. A common method is to heat the material under a controlled atmosphere. Heating to 353 K (80 °C) under a CO2 atmosphere has been shown to be effective for regeneration.[1] The presence of CO2 can help to mitigate further water-induced degradation during the regeneration process.[1] For activation of as-synthesized aluminum formate, which contains guest molecules like water and formic acid, heating at 150°C (423 K) under vacuum or 180°C (453 K) in air is recommended.[1][3]

Q5: What are the decomposition products of aluminum formate in the presence of humidity?

A5: In the presence of water, aluminum formate can undergo hydrolysis. This process can lead to the formation of basic aluminum formates (e.g., Al(OH)(HCOO)₂) and ultimately aluminum hydroxide (Al(OH)₃) upon complete hydrolysis.[4] This is a result of the formate ligands being replaced by hydroxyl groups from water molecules.

Q6: What are the best practices for handling and storing aluminum formate to avoid moisture-related issues?

A6: To maintain the integrity of your aluminum formate sample, the following handling and storage procedures are recommended:

  • Storage: Store aluminum formate in a desiccator or a glovebox with a dry, inert atmosphere.

  • Handling: When handling the material outside of a controlled atmosphere, minimize the exposure time to ambient air.

  • Drying: Before use in moisture-sensitive experiments, it is advisable to activate the sample by heating it under vacuum or an inert gas flow to remove any adsorbed water.

Data Presentation

The stability of aluminum formate under humid conditions is dependent on temperature and the composition of the surrounding atmosphere. The following table summarizes key quantitative data from dynamic vapor sorption (DVS) experiments.

Temperature (K)Carrier GasRelative Humidity (RH)Observation
303CO₂Up to 90% saturationNo significant degradation
313CO₂High~2% mass loss
323CO₂High~2% mass loss
303, 313, 323N₂Degradation observed at all temperatures

Note: The degradation of aluminum formate is approximately three to four times less when CO₂ is used as the carrier gas compared to N₂.[1]

Experimental Protocols

1. Stability Assessment using Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and the extent of hydration of aluminum formate.

  • Methodology:

    • Place a known mass of the aluminum formate sample (typically 5-10 mg) into a TGA crucible.

    • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Use a continuous flow of an inert gas (e.g., nitrogen) or a reactive gas (e.g., air or a humidified gas stream) over the sample.

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve for mass loss steps, which indicate desorption of water or decomposition of the material.

2. Structural Stability Assessment using Powder X-ray Diffraction (PXRD)

  • Objective: To assess the crystallinity and structural integrity of aluminum formate after exposure to humid conditions.

  • Methodology:

    • Prepare a sample of aluminum formate for PXRD analysis (e.g., by gently pressing the powder onto a sample holder).

    • Record the PXRD pattern of the as-synthesized or activated material as a baseline.

    • Expose a separate sample of the material to a controlled humidity environment for a specific duration.

    • Record the PXRD pattern of the humidity-exposed sample.

    • Compare the diffraction patterns. A decrease in peak intensity, peak broadening, or the appearance of new peaks indicates a loss of crystallinity and potential degradation.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Is humidity a potential factor? start->q1 check_storage Review Storage & Handling Procedures q1->check_storage other_factors Investigate Other Experimental Variables (e.g., reagent purity, instrument calibration) q1->other_factors analyze_sample Characterize the Aluminum Formate Sample check_storage->analyze_sample yes Yes no No tga Thermogravimetric Analysis (TGA) analyze_sample->tga pxrd Powder X-ray Diffraction (PXRD) analyze_sample->pxrd ir Infrared (IR) Spectroscopy analyze_sample->ir degradation_confirmed Degradation Confirmed? tga->degradation_confirmed pxrd->degradation_confirmed ir->degradation_confirmed regenerate Regenerate the Sample (Heat under CO2 atmosphere) degradation_confirmed->regenerate conclusion2 Problem Likely Unrelated to Humidity degradation_confirmed->conclusion2 yes2 Yes no2 No retest Re-run Experiment regenerate->retest conclusion Problem Resolved retest->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results.

Hydrolysis_Pathway AlF Aluminum Formate Al(HCOO)₃ BasicFormate Basic Aluminum Formate Al(OH)(HCOO)₂ AlF->BasicFormate + H₂O - HCOOH HCOOH Formic Acid (HCOOH) H2O Water Vapor (H₂O) AlOH3 Aluminum Hydroxide Al(OH)₃ BasicFormate->AlOH3 + 2H₂O - 2HCOOH

Caption: Simplified hydrolysis pathway of aluminum formate.

References

Technical Support Center: Synthesis of Aluminium Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of aluminum formate.

Troubleshooting Guide

This guide addresses common issues encountered during aluminum formate synthesis, focusing on the prevention of side reactions.

Issue 1: Formation of a White Precipitate (Likely Aluminum Hydroxide)

Question: During the synthesis of aluminum formate from an aluminum salt and formic acid, a white, gelatinous precipitate forms. How can this be prevented?

Answer: The formation of a white precipitate is often due to the precipitation of aluminum hydroxide (Al(OH)₃) or its various polymorphs. This is primarily influenced by the pH of the reaction mixture.

Root Causes and Solutions:

  • pH Control: The solubility of aluminum hydroxide is highly pH-dependent. In alkaline or near-neutral conditions, aluminum ions will precipitate as hydroxides.

    • Recommendation: Maintain a slightly acidic pH throughout the reaction. While a precise optimal pH range is not universally defined in the literature, maintaining the pH below 5.5 is generally recommended to prevent the precipitation of aluminum hydroxide species.

  • Localized High pH: Adding a basic solution too quickly can create localized areas of high pH, leading to precipitation.

    • Recommendation: If a base is used to adjust the pH, add it slowly and with vigorous stirring to ensure uniform distribution.

Experimental Protocol to Minimize Aluminum Hydroxide Formation:

A common synthesis method involves the reaction of aluminum hydroxide with formic acid.[1][2][3][4]

  • Reactants:

    • Aluminum hydroxide (Al(OH)₃)

    • Formic acid (HCOOH)

  • Procedure:

    • In a typical synthesis, aluminum hydroxide is refluxed with an excess of formic acid.[1][3] The acidic environment created by the excess formic acid helps to prevent the formation of aluminum hydroxide as a side product.

    • For example, refluxing 1.2 g of aluminum hydroxide in 100 ml of formic acid at 100°C for 48 hours has been reported to yield a high purity product.[1][3]

Issue 2: Low Yield and Purity of Aluminum Formate

Question: The yield of the aluminum formate synthesis is low, and the final product appears impure. What are the potential causes and how can they be addressed?

Answer: Low yield and purity can result from several factors, including incomplete reaction, side reactions, and inadequate purification.

Root Causes and Solutions:

  • Reactant Concentration: Using highly concentrated solutions of aluminum salts and formates can lead to the precipitation of reactants or the product, hindering the reaction and trapping impurities.[5]

    • Recommendation: Employing more dilute solutions can prevent premature precipitation and lead to a cleaner reaction.

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the decomposition of formic acid or the hydrolysis of the aluminum formate product.

    • Recommendation: For the reaction of aluminum hydroxide with formic acid, a reflux at 100°C for 48 hours has been shown to be effective.[1][3] For other methods, empirical optimization of temperature and time may be necessary.

  • Purification Method: Inadequate removal of unreacted starting materials, byproducts, and solvents will result in an impure final product.

    • Recommendation:

      • Washing: The crude product should be thoroughly washed to remove impurities. Ethanol is a commonly used solvent for washing.[1][3]

      • Recrystallization: For higher purity, recrystallization from a suitable solvent can be employed.

      • Drying: Proper drying of the final product is crucial to remove residual solvents and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in aluminum formate synthesis?

A1: The most prevalent side reaction is the formation of aluminum hydroxide (Al(OH)₃) and its various polymorphs (e.g., boehmite, bayerite). This occurs when the pH of the reaction mixture is not sufficiently acidic. Hydrolysis of the final aluminum formate product can also occur, especially at elevated temperatures in aqueous solutions, leading to the formation of basic aluminum formates.

Q2: How does the choice of aluminum source affect the synthesis?

A2: Different aluminum sources can be used, such as aluminum hydroxide, aluminum chloride, or aluminum sulfate.

  • Aluminum Hydroxide: Reacting aluminum hydroxide directly with formic acid is a common and relatively clean method, as the only byproduct is water.[1][2][3][4]

  • Aluminum Salts (Chloride, Sulfate): When using aluminum salts, a double displacement reaction with a formate salt (e.g., sodium formate) can be employed. However, this introduces other ions (e.g., chloride, sulfate) into the reaction mixture, which may need to be removed during purification to avoid contamination of the final product.

Q3: What is the role of formic acid concentration in the synthesis?

A3: The concentration of formic acid can influence the reaction rate and the solubility of the reactants and products. Using a sufficient excess of formic acid helps to maintain an acidic environment, thereby suppressing the formation of aluminum hydroxide. However, a very high concentration might not be necessary and could complicate the purification process.

Q4: Are there any specific safety precautions to consider during aluminum formate synthesis?

A4: Yes, standard laboratory safety procedures should be followed.

  • Formic Acid: Formic acid is corrosive and has a pungent odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Heating: When heating the reaction mixture, care should be taken to avoid uncontrolled boiling or splashing. A reflux setup is often used to prevent the loss of solvent and reactant.

Data Presentation

Table 1: Influence of pH on the Formation of Aluminum Hydroxide Polymorphs

pH RangePredominant Aluminum Hydroxide SpeciesReference
5 - 6Amorphous Aluminum Hydroxide(Based on general knowledge of aluminum chemistry)
7Boehmite(Based on general knowledge of aluminum chemistry)
8 - 11Bayerite(Based on general knowledge of aluminum chemistry)
< 5.5Precipitation of aluminum hydroxide is minimized(Inferred from coagulation studies and synthesis patents)

Table 2: Comparison of Aluminum Formate Synthesis Protocols

Aluminum SourceFormic Acid SourceReaction ConditionsReported YieldReference
Aluminum HydroxideFormic AcidReflux at 100°C for 48 hours95%[1][3]
Aluminum Chloride & Sodium BicarbonateFormic Acid (10%)Room temperature, 5-6 hoursNot specified
Aluminum HydroxideFormic Acid (30-35%)60°CNot specified

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification Al_source Aluminum Source (e.g., Al(OH)₃) Reaction_vessel Reaction at Controlled Temperature and pH Al_source->Reaction_vessel Formic_acid Formic Acid Formic_acid->Reaction_vessel Filtration Filtration Reaction_vessel->Filtration Precipitate White Precipitate (Al(OH)₃) Reaction_vessel->Precipitate Incorrect pH Low_yield Low Yield/ Purity Reaction_vessel->Low_yield Suboptimal Conditions Washing Washing (e.g., with Ethanol) Filtration->Washing Filtration->Low_yield Incomplete Separation Drying Drying Washing->Drying Washing->Low_yield Product High-Purity Aluminum Formate Drying->Product Precipitate->Reaction_vessel Adjust pH to < 5.5 Low_yield->Reaction_vessel Optimize Temp./Time Low_yield->Washing logical_relationship cluster_synthesis Aluminum Formate Synthesis cluster_side_reactions Side Reactions cluster_prevention Prevention Strategies Aluminum Source Aluminum Source Aluminum Formate Aluminum Formate Aluminum Source->Aluminum Formate Formic Acid Formic Acid Formic Acid->Aluminum Formate Reaction Conditions Reaction Conditions Reaction Conditions->Aluminum Formate Aluminum Hydroxide Formation Aluminum Hydroxide Formation Reaction Conditions->Aluminum Hydroxide Formation High pH Hydrolysis Hydrolysis Reaction Conditions->Hydrolysis High Temperature (aqueous) pH Control (< 5.5) pH Control (< 5.5) pH Control (< 5.5)->Aluminum Hydroxide Formation Inhibits Temperature Control Temperature Control Temperature Control->Hydrolysis Minimizes Dilute Reactants Dilute Reactants Dilute Reactants->Aluminum Hydroxide Formation Reduces Precipitation

References

Technical Support Center: Regeneration of Aluminum Formate for CO₂ Capture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration of aluminum formate (Al(HCOO)₃ or ALF) after CO₂ capture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the regeneration of aluminum formate.

Issue Possible Cause(s) Recommended Solution(s)
Reduced CO₂ Adsorption Capacity After Several Cycles 1. Incomplete Regeneration: Residual CO₂ or other adsorbed species remain in the pores of the ALF. 2. Structural Degradation due to Moisture: Exposure to humid gas streams can lead to the decomposition of the ALF framework.[1] 3. Thermal Degradation: Exceeding the recommended regeneration temperature.1. Optimize Regeneration Parameters: Increase the regeneration temperature to the recommended 353 K (80°C) or extend the duration of the thermal treatment. Ensure a sufficient flow of inert gas during regeneration. 2. Implement a Drying Step: For humid flue gas, incorporate a drying unit upstream of the ALF bed to reduce the relative humidity.[2] Consider using or synthesizing hydrophobic ALF composites for enhanced moisture stability.[1] 3. Verify Temperature Control: Calibrate temperature sensors and ensure uniform heating of the adsorbent bed.
Slow Regeneration Rate 1. Low Regeneration Temperature: Insufficient thermal energy to desorb CO₂ effectively. 2. High Pressure During Regeneration: Elevated pressure can hinder the desorption of CO₂.1. Increase Regeneration Temperature: Gradually increase the temperature up to the recommended 353 K (80°C). 2. Reduce Regeneration Pressure: If using a temperature-vacuum swing process, ensure the vacuum level is adequate.
Material Discoloration or Caking 1. Reaction with Contaminants: Presence of reactive gases like SO₂ or NOₓ in the flue gas. 2. Excessive Temperature: Heating the material beyond its thermal stability limit.1. Gas Stream Purification: While ALF shows good stability to SO₂ and NO, high concentrations may require pre-treatment of the gas stream.[3][4] 2. Strict Temperature Monitoring: Maintain the regeneration temperature at or below the recommended levels.
Inconsistent Performance Across Different Batches 1. Variability in Synthesis: Differences in the synthesis of ALF can lead to variations in crystal structure and purity. 2. Incomplete Initial Activation: The "as-made" ALF may contain residual guest molecules if not properly activated.[3]1. Standardize Synthesis Protocol: Adhere strictly to a validated synthesis protocol for consistent material quality. 2. Ensure Complete Activation: Before the first CO₂ capture cycle, activate the as-made ALF by heating in a vacuum at 373-403 K (100-130°C) or in air at approximately 473 K (200°C).[3]

Frequently Asked Questions (FAQs)

1. What is the recommended method for regenerating aluminum formate after CO₂ capture?

The most commonly cited and effective method for regenerating aluminum formate is Temperature Swing Adsorption (TSA). This involves heating the CO₂-saturated ALF to desorb the captured carbon dioxide.

2. What are the optimal regeneration conditions for aluminum formate?

For optimal regeneration, it is recommended to heat the aluminum formate to 353 K (80°C) under a CO₂ or inert gas atmosphere.[3] This temperature is sufficient to desorb the physisorbed CO₂ without causing thermal degradation to the material.

3. How many times can aluminum formate be regenerated?

Studies have shown that aluminum formate can be regenerated for over 100 cycles without a significant loss in its CO₂ adsorption capacity, demonstrating good cycling stability.[3]

4. How does humidity affect the regeneration process?

High humidity is detrimental to the stability of aluminum formate.[1][2] Moisture in the gas stream can lead to the degradation of the MOF structure, especially at elevated temperatures, which in turn reduces its CO₂ capture efficiency in subsequent cycles. It is advisable to dry the gas stream before it comes into contact with the ALF.

5. Is Pressure Swing Adsorption (PSA) a viable regeneration method for aluminum formate?

While Temperature Swing Adsorption is the more documented method for ALF, Pressure Swing Adsorption (PSA) is a common technique for other CO₂ adsorbents. PSA involves reducing the pressure to desorb the captured gas. While less studied for ALF, researchers can experiment with PSA cycles, paying close attention to the material's performance and stability.

6. What is the initial "activation" of aluminum formate, and is it the same as regeneration?

Activation is a one-time process performed on the "as-made" aluminum formate to remove guest molecules (like water, CO₂, or formic acid) from its pores after synthesis.[3] This is typically done at a higher temperature than regeneration, either in a vacuum between 373 and 403 K (100-130°C) or by heating to approximately 473 K (200°C) in air.[3] Regeneration, on the other hand, is the cyclical process of removing the captured CO₂ between adsorption cycles.

Quantitative Data Summary

ParameterValueConditionsSource(s)
Regeneration Temperature 353 K (80°C)Under CO₂ or inert atmosphere[3]
Initial Activation Temperature 373-403 K (100-130°C) ~473 K (200°C)In vacuum In air[3]
Cycling Stability > 100 cycles-[3]
CO₂ Adsorption Capacity (Pristine ALF) ~0.8 mmol/g323 K, 15/85 CO₂/N₂ mixture[3]
CO₂ Adsorption Capacity (Fe-ALF-PVDF composite) ~4.6 mmol/g298 K, 1 bar CO₂[1]

Experimental Protocols

Protocol 1: Initial Activation of As-Made Aluminum Formate
  • Place the as-synthesized aluminum formate in a quartz tube furnace or a vacuum oven.

  • For vacuum activation:

    • Heat the material to a temperature between 373 K and 403 K (100°C and 130°C).

    • Apply a dynamic vacuum and hold for at least 4 hours to ensure all guest molecules are removed.

  • For air activation:

    • Heat the material to approximately 473 K (200°C) in a furnace with a steady flow of dry air.

    • Hold at this temperature for 2-4 hours.

  • Allow the material to cool down to the desired adsorption temperature under an inert atmosphere (e.g., N₂ or Ar) before starting the CO₂ capture experiment.

Protocol 2: Temperature Swing Adsorption (TSA) Regeneration
  • After the CO₂ adsorption step, stop the flow of the CO₂-containing gas mixture.

  • Introduce a flow of inert gas (e.g., N₂, Ar) or a pure CO₂ stream through the adsorbent bed.

  • Increase the temperature of the adsorbent bed to 353 K (80°C) using a temperature controller and heating element.

  • Maintain this temperature and gas flow until the CO₂ concentration in the outlet gas stream returns to baseline, indicating that the majority of the adsorbed CO₂ has been released.

  • Cool the adsorbent bed back to the adsorption temperature before starting the next capture cycle.

Visualizations

CO2_Capture_Regeneration_Cycle cluster_capture CO₂ Capture Phase cluster_regeneration Regeneration Phase Adsorption CO₂ Adsorption (ALF + CO₂ → ALF·CO₂) N2_Out N₂ Rich Gas Out Adsorption->N2_Out Regeneration Thermal Regeneration (ALF·CO₂ → ALF + CO₂) Adsorption->Regeneration CO₂ Saturated ALF Flue_Gas_In Flue Gas (CO₂/N₂) Flue_Gas_In->Adsorption Regeneration->Adsorption Regenerated ALF CO2_Out Concentrated CO₂ Out Regeneration->CO2_Out Heat_In Heat Input (353 K) Heat_In->Regeneration

Caption: CO₂ Capture and Regeneration Cycle with Aluminum Formate.

Troubleshooting_Workflow Start Start: Reduced CO₂ Capacity Check_Regen_Temp Is Regeneration Temp. at 353 K? Start->Check_Regen_Temp Check_Moisture Is Gas Stream Dry? Check_Regen_Temp->Check_Moisture Yes Increase_Temp Increase Temp. to 353 K Check_Regen_Temp->Increase_Temp No Check_Activation Was Initial Activation Performed Correctly? Check_Moisture->Check_Activation Yes Install_Dryer Install Upstream Dryer Check_Moisture->Install_Dryer No Reactivate_ALF Re-activate Material (373-473 K) Check_Activation->Reactivate_ALF No Solution Performance Restored Check_Activation->Solution Yes Increase_Temp->Solution Install_Dryer->Solution Reactivate_ALF->Solution

Caption: Troubleshooting Logic for Reduced CO₂ Adsorption Capacity.

References

Technical Support Center: Aluminiumformiat Solubility for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of aluminum formate in their experiments.

Troubleshooting Guide

The following is a series of questions and answers to troubleshoot common problems with aluminum formate solubility.

Question 1: My aluminum formate solution is cloudy or has a precipitate immediately after preparation. What is the cause and how can I fix it?

Answer: A cloudy solution or immediate precipitation upon dissolving aluminum formate can be attributed to several factors, primarily related to hydrolysis and the formation of insoluble aluminum hydroxides or basic aluminum formates. The pH of the solution is a critical factor; aluminum salts are prone to hydrolysis in neutral or near-neutral pH environments.

Troubleshooting Steps:

  • Verify the pH of your solvent: Aluminum formate is more soluble in slightly acidic conditions. If you are using neutral water, the pH may be too high, promoting the formation of insoluble species.

  • Acidify the solvent: Before adding the aluminum formate, try acidifying your solvent (e.g., water) with a small amount of formic acid. This will lower the pH and inhibit hydrolysis. A pH range of 3.5-4.5 is often effective.

  • Use hot solvent: Aluminum formate is more soluble in hot water than in cold water.[1] Heating the solvent before dissolving the aluminum formate can significantly improve solubility. However, be aware that prolonged heating at high temperatures (e.g., 100°C) can lead to hydrolysis.[2]

  • Check the quality of the aluminum formate: The starting material may contain impurities or may have already partially hydrolyzed if not stored properly. Ensure you are using a high-purity grade of aluminum formate and that it has been stored in a dry, tightly sealed container.

G start Cloudy Solution (Aluminum Formate) check_ph Check Solvent pH start->check_ph ph_high pH too High (Neutral/Alkaline) check_ph->ph_high acidify Acidify Solvent (e.g., with formic acid) ph_high->acidify Yes use_hot_solvent Use Hot Solvent ph_high->use_hot_solvent No acidify->use_hot_solvent check_quality Check Aluminum Formate Quality use_hot_solvent->check_quality clear_solution Clear Solution check_quality->clear_solution

Troubleshooting workflow for a cloudy aluminum formate solution.

Question 2: My aluminum formate solution is clear initially but forms a precipitate over time or upon cooling. How can I prevent this?

Answer: Precipitation over time or upon cooling is often due to the supersaturation of the solution and the slow hydrolysis of the aluminum formate.

Preventative Measures:

  • Control the cooling process: If you dissolved the aluminum formate in a hot solvent, cool the solution slowly. Rapid cooling can cause the less soluble forms to precipitate out.

  • Add a stabilizer: Certain additives can help to stabilize the aluminum formate in solution. For example, the presence of alkali metal or alkaline earth metal formates can increase the concentration of stable aluminum triformate solutions.

  • Adjust the final pH: Ensure the final pH of your solution is in the acidic range (pH 3.5-4.5) to maintain the stability of the dissolved aluminum formate.

  • Store properly: Store the solution in a tightly sealed container to prevent the absorption of atmospheric moisture, which can contribute to hydrolysis over time.

Question 3: I am struggling to dissolve aluminum formate in an organic solvent for a non-aqueous application. What should I do?

Answer: While aluminum formate is sparingly soluble in cold water, it is reported to be soluble in several organic solvents.[3]

Recommendations:

  • Solvent Selection: Try using solvents such as methanol, ethanol, acetone, or ethyl acetate, where aluminum formate has reported solubility.[3]

  • Use of Co-solvents: If a single solvent is not effective, a co-solvent system may improve solubility. For example, a mixture of an alcohol and water, with the pH adjusted to the acidic range, might be effective.

  • Heating: Gently warming the organic solvent may increase the rate of dissolution. Always perform this in a well-ventilated area and be mindful of the solvent's flash point.

  • Sonication: Using an ultrasonic bath can help to break up particles and enhance dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of aluminum formate in water?

A1: The solubility of aluminum formate in water is temperature-dependent. It is slightly soluble in cold water and more soluble in hot water.[1] At 100°C, hydrolysis occurs, leading to the formation of basic aluminum formate.[2]

Q2: How does pH affect the solubility of aluminum formate?

A2: The pH of the solution is a critical factor. Aluminum formate is more stable and soluble in acidic conditions (pH < 6). As the pH increases towards neutral and alkaline, aluminum salts hydrolyze to form insoluble aluminum hydroxide species.

Q3: Can I prepare a concentrated stock solution of aluminum formate?

A3: Preparing highly concentrated aqueous solutions of aluminum formate can be challenging due to its limited solubility and tendency to hydrolyze. To achieve higher concentrations, it is recommended to use hot water and acidify the solution with formic acid. The addition of stabilizers like sodium formate may also help.

Q4: Are there any safety precautions I should take when working with aluminum formate?

A4: Yes, aluminum formate is an irritant to the eyes, skin, and respiratory system. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[3]

Quantitative Data

Table 1: Solubility of Aluminum Formate Trihydrate (Al(HCOO)₃·3H₂O) in Water [2]

Temperature (°C)Mass Fraction (%)Molality (mol/kg)Solid Phase
256.190.407Al(HCOO)₃·3H₂O
507.030.467Al(HCOO)₃·3H₂O
100--Hydrolysis to AlOH(CHO₂)₂·0.5H₂O

Table 2: Solubility of Basic Aluminum Formate (AlOH(CHO₂)₂·0.5H₂O) in Water [2]

Temperature (°C)Mass Fraction (%)Molality (mol/kg)Solid Phase
253.240.207AlOH(CHO₂)₂·0.5H₂O
503.300.211AlOH(CHO₂)₂·0.5H₂O
1001.440.09AlOH(CHO₂)₂

Table 3: Reported Solubility in Organic Solvents [3]

SolventSolubility
EtherSoluble
AcetoneSoluble
Ethyl acetateSoluble
MethanolSoluble
EthanolSoluble

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Aluminum Formate Solution

Objective: To prepare a clear, stable aqueous solution of aluminum formate.

Materials:

  • Aluminum formate (high purity)

  • Deionized water

  • Formic acid (optional)

  • Magnetic stirrer with hot plate

  • Volumetric flask

  • pH meter

Procedure:

  • Measure the desired volume of deionized water into a beaker.

  • If desired, add a small amount of formic acid to the water to achieve a pH between 3.5 and 4.5.

  • Gently heat the water to 50-60°C while stirring. Do not boil.

  • Slowly add the pre-weighed aluminum formate powder to the warm, stirring water.

  • Continue stirring until the aluminum formate is completely dissolved. This may take some time.

  • Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature.

  • Transfer the cooled, clear solution to a volumetric flask and add deionized water to the mark.

  • Store the solution in a tightly capped bottle.

G start Start measure_water Measure Deionized Water start->measure_water acidify Optional: Acidify with Formic Acid (pH 3.5-4.5) measure_water->acidify heat_water Heat Water to 50-60°C with Stirring acidify->heat_water add_alf Slowly Add Aluminum Formate heat_water->add_alf dissolve Stir Until Completely Dissolved add_alf->dissolve cool Cool Slowly to Room Temperature dissolve->cool transfer Transfer to Volumetric Flask and Dilute to Volume cool->transfer store Store in a Tightly Sealed Container transfer->store end End store->end G cluster_prep Solution Preparation & Initial Analysis cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_solution Prepare Aluminum Formate Solution initial_analysis Initial Analysis: pH, Clarity, Concentration prep_solution->initial_analysis storage_conditions Aliquot and Store at: - Refrigerated - Room Temp - Elevated Temp - Light/Dark initial_analysis->storage_conditions time_points Analyze at Time Points (1, 7, 14, 30 days) storage_conditions->time_points visual_inspection Visual Inspection time_points->visual_inspection ph_clarity Measure pH and Clarity time_points->ph_clarity precipitate_analysis Precipitate Analysis (if any) time_points->precipitate_analysis plot_data Plot Changes Over Time ph_clarity->plot_data determine_stability Determine Solution Stability plot_data->determine_stability

References

Technical Support Center: Controlling the Particle Size of Synthesized Aluminum Formate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminum formate, with a specific focus on controlling its particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aluminum formate that can affect particle size and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Broad Particle Size Distribution 1. Inhomogeneous mixing of reactants.2. Non-uniform temperature distribution during reaction.3. Uncontrolled nucleation and growth rates.1. Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous suspension.[1]2. Use an oil bath or a temperature-controlled reactor for uniform heating.3. Control the rate of addition of reactants. A slower addition rate can sometimes lead to more uniform nucleation.
Particle Agglomeration 1. High concentration of reactants leading to rapid precipitation.2. Inadequate post-synthesis washing, leaving residual reactants or byproducts.3. Improper drying method.1. Experiment with lower concentrations of aluminum hydroxide and formic acid.2. After synthesis, wash the product thoroughly with a suitable solvent like ethanol to remove any unreacted starting materials or impurities.[1]3. Consider freeze-drying or vacuum drying at a controlled temperature to minimize agglomeration.
Formation of Very Large Particles/Crystals 1. Slow reaction rate allowing for extensive crystal growth.2. High reaction temperature or prolonged reaction time in hydrothermal synthesis.[1]1. For finer particles, consider reducing the reaction time or temperature.2. A rapid precipitation method, if applicable to your needs, can yield smaller particles.3. The reflux method may produce smaller particles compared to the hydrothermal method which yields single crystals.[1]
Formation of Amorphous Product Instead of Crystalline Particles 1. Reaction temperature is too low.2. Insufficient reaction time.1. Ensure the reaction temperature is at the recommended level for the chosen synthesis method (e.g., 100°C for reflux, 130°C for hydrothermal).[1]2. Increase the reaction time to allow for complete crystallization.
Inconsistent Particle Size Between Batches 1. Variation in the quality or source of starting materials (aluminum hydroxide, formic acid).2. Slight deviations in experimental parameters (temperature, stirring speed, time).1. Use high-purity, consistent sources for all reactants.2. Precisely control and monitor all reaction parameters for each synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing aluminum formate?

A1: The most common methods are reflux synthesis and hydrothermal synthesis, both of which typically use aluminum hydroxide and formic acid as starting materials.[1][2] Another method involves the reaction of aluminum metal with formic acid, catalyzed by mercuric chloride.[3]

Q2: How does the synthesis method affect the particle size of aluminum formate?

A2: The synthesis method significantly influences the resulting particle characteristics. Hydrothermal synthesis, which is carried out in a sealed autoclave at elevated temperature and pressure, tends to produce larger, well-defined colorless cubic crystals.[1] Reflux synthesis, conducted at the boiling point of the solvent under atmospheric pressure, typically results in a white solid powder.[1] While not explicitly quantified in the provided literature, reflux methods generally favor nucleation over crystal growth, which can lead to smaller particle sizes compared to hydrothermal methods.

Q3: Which synthesis parameters are most critical for controlling particle size?

A3: Key parameters that can be adjusted to control particle size include:

  • Reaction Temperature: Higher temperatures can increase the rate of crystal growth, potentially leading to larger particles.

  • Reaction Time: Longer reaction times can allow for more extensive crystal growth.

  • Reactant Concentration: The concentration of aluminum hydroxide and formic acid can influence the nucleation and growth kinetics.

  • Stirring/Agitation Speed: The degree of mixing affects the homogeneity of the reaction mixture and can influence the uniformity of particle size.

Q4: Can the particle size be modified after synthesis?

A4: While post-synthesis modification is possible, it is often more effective to control particle size during the synthesis process itself. Post-synthesis techniques such as milling or grinding can be used to reduce particle size, but these methods can introduce defects and may lead to a broader particle size distribution.

Q5: How can I obtain nano-sized aluminum formate particles?

A5: Achieving nano-sized particles typically requires careful control over the nucleation and growth processes. Strategies to consider include:

  • Using a rapid precipitation method.

  • Employing surfactants or capping agents to limit particle growth.

  • Optimizing the synthesis parameters (e.g., lower temperature, shorter reaction time, and controlled reactant addition) to favor nucleation over growth. While not specific to aluminum formate, studies on other aluminum compounds have shown that adjusting hydrolysis parameters can yield nanosized powders.[4]

Quantitative Data Summary

The following table summarizes the synthesis parameters from different reported methods. Direct correlation to resulting particle size is a key area for experimental investigation.

Synthesis Method Aluminum Source Formic Acid Temperature Time Reported Outcome Reference
RefluxAluminum hydroxide (1.2 g, 0.015 mol)100 ml100°C48 hoursWhite solid product[1][2]
HydrothermalAluminum hydroxide (50 mg, 0.234 mmol)7 ml130°C3 daysColorless cubic crystals[1][2]
CatalyticAluminum metal (1 mol)1.5 mol (85% purity)Not specifiedNot specifiedAluminum formate solution (subsequently spray dried)[3]

Experimental Protocols

Protocol 1: Reflux Synthesis of Aluminum Formate[1][2]
  • Preparation: In a 250-ml three-neck round-bottom flask equipped with a condenser, add 1.2 g (0.015 mol) of aluminum hydroxide.

  • Reaction: Add 100 ml of formic acid to the flask.

  • Heating: Heat the mixture to 100°C and maintain reflux for 48 hours with continuous stirring.

  • Separation: After the reaction is complete, cool the mixture and separate the white solid product by centrifugation to remove excess formic acid.

  • Washing: Rinse the solid product with a copious amount of ethanol.

  • Drying: Separate the final product using vacuum filtration and air-dry.

Protocol 2: Hydrothermal Synthesis of Aluminum Formate Single Crystals[1][2]
  • Preparation: Add 50 mg (0.234 mmol) of aluminum hydroxide and 7 ml of formic acid into a Teflon liner.

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Reaction: Place the Teflon liner into a 23-ml Parr stainless steel autoclave and heat at 130°C for 3 days.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Washing: Wash the resulting colorless cubic crystals with a large amount of ethanol.

  • Drying: Separate the crystals using vacuum filtration.

Visualizations

Experimental_Workflow cluster_reflux Reflux Synthesis cluster_hydrothermal Hydrothermal Synthesis r_start Start r_reactants Mix Aluminum Hydroxide and Formic Acid r_start->r_reactants r_reflux Reflux at 100°C for 48h r_reactants->r_reflux r_separation Centrifugation r_reflux->r_separation r_wash Wash with Ethanol r_separation->r_wash r_dry Vacuum Filtration & Air Dry r_wash->r_dry r_product White Solid Product r_dry->r_product h_start Start h_reactants Mix Aluminum Hydroxide and Formic Acid h_start->h_reactants h_homogenize Stir for 30 min h_reactants->h_homogenize h_autoclave Heat in Autoclave at 130°C for 3 days h_homogenize->h_autoclave h_cool Slow Cool to RT h_autoclave->h_cool h_wash Wash with Ethanol h_cool->h_wash h_dry Vacuum Filtration h_wash->h_dry h_product Cubic Crystals h_dry->h_product

Caption: Comparative workflow for reflux and hydrothermal synthesis of aluminum formate.

Particle_Size_Control cluster_params Controllable Synthesis Parameters cluster_processes Underlying Physical Processes cluster_outcome Resulting Particle Characteristics temp Temperature nucleation Nucleation Rate temp->nucleation affects growth Crystal Growth Rate temp->growth affects time Time time->growth affects conc Concentration conc->nucleation affects stir Stirring Speed stir->nucleation affects size Particle Size nucleation->size dist Size Distribution nucleation->dist growth->size morph Morphology growth->morph

Caption: Relationship between synthesis parameters and final particle characteristics.

References

long-term stability and storage of Aluminiumformiat

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aluminiumformiat

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the .

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from moisture and heat to prevent degradation. The storage area should be away from strong oxidizing agents.[1][2]

2. What is the expected shelf life of this compound?

Under ideal storage conditions, this compound is a stable solid.[2] While a specific shelf life is not consistently provided across all suppliers, proper storage is key to maximizing its usability over time. Regular inspection for signs of degradation is recommended, especially for older batches or those that may have been exposed to suboptimal conditions.

3. How do temperature and humidity affect the stability of this compound?

This compound is sensitive to moisture and can undergo gradual decomposition upon exposure, particularly at room temperature.[5] Elevated temperatures can also accelerate degradation. One study indicated a mass loss of approximately 2% at 313 K (40°C) and 323 K (50°C) in the presence of moisture.[5] Thermal decomposition has been reported to begin at around 325°C, leading to the release of gases.

4. What are the known decomposition products of this compound?

The primary degradation pathway for this compound in the presence of moisture is hydrolysis. This process is expected to yield formic acid and various forms of aluminum hydroxides or basic aluminum formates. Upon thermal decomposition at higher temperatures, gaseous products are evolved.

5. What are the recommended handling procedures to maintain the stability of this compound during use?

To maintain stability during experiments, it is crucial to handle this compound in a controlled environment, such as a glove box or under an inert atmosphere, to minimize exposure to ambient moisture and air.[6] Use dry glassware and solvents to prevent hydrolysis. After dispensing the required amount, the container should be tightly resealed immediately.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in Physical Appearance (e.g., clumping, wet appearance) Exposure to humidity leading to hydrolysis.The material may have started to degrade. It is advisable to test a small sample for solubility and performance in a non-critical reaction before using it in a crucial experiment. For future use, ensure the container is tightly sealed and stored in a desiccator.
Inconsistent or Poor Performance in Reactions Degradation of this compound due to improper storage.Verify the integrity of the this compound. You can perform a simple qualitative test by observing its solubility in a solvent where it is known to be soluble. If it has become insoluble or its solubility has changed, it has likely degraded. For quantitative analysis, techniques like Powder X-ray Diffraction (PXRD) or Thermogravimetric Analysis (TGA) can be used to check for changes in the crystalline structure or thermal decomposition profile.[5]
Suspected Moisture Exposure The container was left open, or it was handled in a high-humidity environment.If you suspect moisture exposure, you can dry the material under vacuum at a low temperature (e.g., 40-50°C) for a few hours. However, this may not reverse any hydrolysis that has already occurred. It is best to compare the performance of the suspect material against a fresh, unopened sample if possible.

Data on Stability of this compound

While extensive quantitative long-term stability data is limited in publicly available literature, the following table summarizes the expected stability based on available information.

Storage Condition Temperature Humidity Expected Stability Potential Observations
Ideal Cool (Room Temperature or below)Dry (e.g., in a desiccator)High stability over long periods.Free-flowing white powder.
Suboptimal AmbientUncontrolledGradual degradation over time.Clumping, formation of a slight crust.
Poor Elevated (>30°C)High (>60% RH)Rapid degradation.Significant clumping, wet appearance, possible odor of formic acid.

Experimental Protocols

Protocol for Accelerated Humidity Stability Testing

This protocol is adapted from a study on the stability of aluminum formate in the presence of moisture.[5]

Objective: To assess the stability of this compound under conditions of high temperature and humidity.

Materials:

  • This compound sample

  • Temperature and humidity-controlled chamber

  • Sample vials

  • Analytical instruments: Powder X-ray Diffractometer (PXRD), Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a known quantity of this compound into an open sample vial.

  • Place the vial inside a temperature and humidity-controlled chamber.

  • Set the chamber conditions to 85°C and 85% relative humidity.

  • Expose the sample to these conditions for a defined period (e.g., 1, 6, 12, 24 hours).

  • After the specified exposure time, remove the sample from the chamber.

  • Allow the sample to cool to room temperature in a desiccator.

  • Analyze the sample using PXRD to detect any changes in the crystalline structure, which would indicate degradation.

  • Perform TGA on the sample to determine any changes in the thermal decomposition profile and to quantify any mass loss due to the release of water or other volatile decomposition products.

  • Compare the results to an unexposed control sample of this compound.

Visualizations

This compound Structure Chemical Structure of this compound cluster_formate1 cluster_formate2 cluster_formate3 Al Al³⁺ O1 O⁻ Al->O1 O3 O⁻ Al->O3 O5 O⁻ Al->O5 C1 C C1->O1 H1 H C1->H1 O2 O C1->O2 C2 C C2->O3 H2 H C2->H2 O4 O C2->O4 C3 C C3->O5 H3 H C3->H3 O6 O C3->O6

Caption: Chemical Structure of this compound.

Degradation Pathway Simplified Hydrolysis Degradation Pathway This compound This compound Al(HCOO)₃ Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Moisture (H₂O) Moisture->Hydrolysis FormicAcid Formic Acid (HCOOH) Hydrolysis->FormicAcid AluminiumHydroxide Aluminum Hydroxide / Basic Aluminum Formates Al(OH)₃ / Al(OH)ₓ(HCOO)ᵧ Hydrolysis->AluminiumHydroxide

Caption: Simplified Hydrolysis Degradation Pathway.

Troubleshooting Workflow Troubleshooting Workflow for Suspected Degradation start Suspect this compound Degradation visual_inspection Visually Inspect Sample (Clumping, Discoloration, Wetness) start->visual_inspection is_degraded_visual Signs of Degradation? visual_inspection->is_degraded_visual qualitative_test Perform Qualitative Test (e.g., Solubility Check) is_degraded_visual->qualitative_test Yes no_visual_degradation No Visual Signs is_degraded_visual->no_visual_degradation No is_soluble Solubility as Expected? qualitative_test->is_soluble soluble Soluble is_soluble->soluble Yes insoluble Insoluble or Altered Solubility is_soluble->insoluble No analytical_test Perform Analytical Testing (PXRD, TGA) confirm_degradation Degradation Confirmed analytical_test->confirm_degradation discard Discard and Use Fresh Stock confirm_degradation->discard use_with_caution Use with Caution for Non-Critical Applications no_visual_degradation->qualitative_test soluble->use_with_caution insoluble->analytical_test

Caption: Troubleshooting Workflow for Suspected Degradation.

References

Validation & Comparative

A Comparative Analysis of Aluminum Formate and Other Aluminum Salts as Mordants in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aluminum formate with other commonly used aluminum salts—potassium aluminum sulfate, aluminum sulfate, and aluminum acetate—for their application as mordants in textile dyeing. The objective is to present a clear, data-driven analysis of their performance, supported by detailed experimental protocols for reproducible research.

Introduction to Aluminum Salt Mordants

Mordants are essential in natural dyeing to create a chemical bridge between the dye molecules and the textile fibers, thereby improving the uptake and fastness of the color.[1] Aluminum salts are among the most widely used mordants due to their efficacy, relatively low toxicity compared to heavy metal mordants, and their ability to produce clear, bright colors.[1][2] The four primary aluminum salts used in textile applications are:

  • Aluminum Formate (Al(HCOO)₃): A newer, cold-process mordant known for its gentle action on fibers.[1][3]

  • Potassium Aluminum Sulfate (KAl(SO₄)₂·12H₂O): Commonly known as alum, it is the most traditional and widely used aluminum mordant for both protein and cellulose fibers.[1][2]

  • Aluminum Sulfate (Al₂(SO₄)₃): A more concentrated source of aluminum ions compared to potassium aluminum sulfate.[2]

  • Aluminum Acetate (Al(CH₃COO)₃): Often preferred for cellulose fibers, it is known for producing vibrant colors.[1]

This guide will delve into a comparative analysis of these four mordants, focusing on their performance characteristics.

Comparative Performance of Aluminum Salt Mordants

The selection of an appropriate aluminum salt mordant is critical as it can significantly influence the final color, its fastness to washing and light, and the integrity of the textile fibers. While extensive quantitative data exists for the comparison of potassium aluminum sulfate and aluminum acetate, similar direct comparative studies for aluminum formate and aluminum sulfate are less common in published literature.

Quantitative Performance Data

The following table summarizes the colorfastness performance of Potassium Aluminum Sulfate (Alum) and Aluminum Acetate on cotton fabric dyed with Madder, Weld, and Coreopsis, based on a study by Haar, Schrader, and Gatewood.[4][5]

DyeMordantMordant Conc. (% owf)Gray Scale for Color Change (Laundering)Gray Scale for Staining (Laundering)Lightfastness Rating
Madder Potassium Aluminum Sulfate5%3.564-53
10%3.444-53
20%3.334-53
Aluminum Acetate5%3.334-53
10%3.224-53
20%3.114-53
Weld Potassium Aluminum Sulfate5%3.224-54
10%3.334-54
20%3.334-54-5
Aluminum Acetate5%3.564-54
10%3.444-54
20%3.224-54
Coreopsis Potassium Aluminum Sulfate5%2.004-53
10%1.784-53
20%1.894-53
Aluminum Acetate5%3.114-52-3
10%3.004-52-3
20%3.054-52-3

owf: on weight of fiber Gray Scale Ratings: 5 = no change, 1 = severe change Lightfastness Ratings (Blue Wool Scale): 8 = excellent, 1 = very poor

Qualitative and Performance Insights

Aluminum Formate:

  • Application: It is a versatile mordant suitable for both protein (wool, silk) and cellulose (cotton, linen) fibers.[6] A key advantage is its effectiveness in a cold-water process, which can be gentler on delicate fibers like wool.[1][7]

  • Performance: Aluminum formate is reported to produce bright and clear colors.[3] For cellulose fibers, lightfastness may be reduced compared to other methods, but this can be improved by a pre-treatment with tannin.[1] The remaining bath contains formic acid, which is biodegradable.[2]

Potassium Aluminum Sulfate (Alum):

  • Application: This is the most traditional and widely used mordant for a broad range of natural dyes and fibers.[1] It is typically used in a hot mordanting process.[2]

  • Performance: Alum is known for improving both light and wash fastness of natural dyes and helps in achieving clear colors.[1] It is also inexpensive and readily available.[1]

Aluminum Sulfate:

  • Application: It can be used for both protein and cellulose fibers and in both hot and cold processes.[2] It is considered a more environmentally friendly alternative to alum as a lower weight is required, reducing the aluminum content in wastewater.[2]

  • Performance: It is reported to produce brighter colors than alum without the need for additives like cream of tartar.[8] However, it is generally less effective than aluminum acetate on cellulose fibers.[2]

Aluminum Acetate:

  • Application: This mordant is particularly favored for cellulose fibers and is recommended for printing with natural dyes.[1]

  • Performance: It often yields richer and more vibrant shades on cellulose fibers compared to alum.[1][7] Studies have shown that aluminum acetate can provide slightly better colorfastness to laundering for certain dyes on cotton compared to potassium aluminum sulfate.[4][5]

Experimental Protocols

The following are detailed methodologies for conducting a comparative study of the four aluminum salt mordants.

Fabric Preparation (Scouring)

Objective: To remove any impurities, oils, and sizing from the textile fibers to ensure even mordant and dye uptake.

Materials:

  • Textile fabric (e.g., 100% cotton, 100% wool)

  • Mild, neutral pH detergent (e.g., Synthrapol)

  • Sodium carbonate (for cellulose fibers)

  • Large stainless steel pot

  • Stirring rod

  • Weighing scale

Procedure:

  • Weigh the dry fabric. This is the "weight of fiber" (WOF).

  • Fill a large pot with enough water to allow the fabric to move freely.

  • For Cellulose Fibers (Cotton, Linen): Add 1-2% WOF of a neutral detergent and 1-2% WOF of sodium carbonate to the pot.

  • For Protein Fibers (Wool, Silk): Add 0.5-1% WOF of a neutral detergent to the pot.

  • Introduce the wet fabric to the pot.

  • Slowly heat the water to a simmer (80-90°C for cotton, 70-80°C for wool) and maintain for 1-2 hours, stirring occasionally.

  • Allow the pot to cool, then remove the fabric and rinse thoroughly with warm water until the water runs clear.

Mordanting

Objective: To impregnate the fibers with the different aluminum salts.

Materials:

  • Scoured fabric

  • Aluminum Formate

  • Potassium Aluminum Sulfate

  • Aluminum Sulfate

  • Aluminum Acetate

  • Four separate, clearly labeled stainless steel or enamel pots

  • Stirring rods

  • Weighing scale

Procedure:

  • Use four separate pots, one for each mordant. Fill each with enough warm water to cover the fabric.

  • Calculate the required amount of each mordant based on the dry weight of the fabric (WOF).

    • Aluminum Formate: 5-8% WOF[1]

    • Potassium Aluminum Sulfate: 15% WOF[1]

    • Aluminum Sulfate: 10-12% WOF (approximately 2/3 of alum)[2]

    • Aluminum Acetate: 5-8% WOF[1]

  • In a separate container, dissolve each mordant in a small amount of hot water before adding it to its respective pot. Stir until fully dissolved.

  • Introduce the pre-wetted, scoured fabric to each mordant bath.

  • For Aluminum Formate: This is a cold mordanting process. Submerge the fabric and leave it to soak for at least 4 hours, or overnight for best results, stirring occasionally.[6] No heat is required.[6]

  • For Potassium Aluminum Sulfate, Aluminum Sulfate, and Aluminum Acetate: Slowly heat the mordant baths to a simmer (around 80-90°C for cotton, 70-80°C for wool). Hold at this temperature for 1 hour, stirring gently to ensure even uptake.

  • Allow the pots to cool completely.

  • Remove the fabrics, gently squeezing out the excess mordant solution back into the pot.

  • Rinse the fabrics lightly. The fabrics are now mordanted and ready for dyeing. They can be dyed immediately or dried and stored for later use.[6]

Dyeing

Objective: To apply a natural dye to the mordanted fabrics.

Materials:

  • Mordanted fabric samples

  • Natural dye extract (e.g., Madder, Weld, Coreopsis)

  • Stainless steel pot

  • Stirring rod

Procedure:

  • Prepare the dyebath according to the instructions for the specific natural dye being used.

  • Introduce the wet, mordanted fabric samples into the dyebath.

  • Slowly heat the dyebath to the recommended temperature for the specific dye and hold for 1-2 hours, stirring gently.

  • Allow the dyebath to cool.

  • Remove the dyed fabrics and rinse with cool water until the water runs clear.

  • Wash with a neutral pH detergent and rinse again.

  • Allow the fabrics to air dry away from direct sunlight.

Colorfastness Testing

Objective: To quantitatively assess the performance of each mordant.

A. Wash Fastness (AATCC Test Method 61) [9]

  • A specimen of the dyed fabric is laundered in a stainless steel container with a specified detergent solution and steel balls to simulate abrasive action.

  • The test is conducted in a specialized laundering apparatus (e.g., a Launder-Ometer) for 45 minutes at a specified temperature.

  • After laundering, the specimen is rinsed and dried.

  • The change in color of the specimen and the degree of staining on an adjacent undyed fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

B. Light Fastness (ISO 105-B02) [10][11]

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.[12]

  • Simultaneously, a set of Blue Wool standards (rated 1-8) are exposed.[11]

  • The exposure continues until a specified change in color is observed in the test specimen or the Blue Wool standards.

  • The lightfastness is rated by comparing the fading of the specimen to the fading of the Blue Wool standards.[11]

Visualizations

Experimental Workflow for Mordant Comparison

Mordant_Comparison_Workflow cluster_prep Fabric Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_test Performance Testing weigh Weigh Dry Fabric (WOF) scour Scour Fabric weigh->scour rinse_prep Rinse Thoroughly scour->rinse_prep mordant_af Aluminum Formate (Cold Process) rinse_prep->mordant_af Divide Scoured Fabric mordant_pas Potassium Aluminum Sulfate (Hot Process) rinse_prep->mordant_pas Divide Scoured Fabric mordant_as Aluminum Sulfate (Hot Process) rinse_prep->mordant_as Divide Scoured Fabric mordant_aa Aluminum Acetate (Hot Process) rinse_prep->mordant_aa Divide Scoured Fabric dyeing Dye with Natural Extract mordant_af->dyeing mordant_pas->dyeing mordant_as->dyeing mordant_aa->dyeing rinse_dye Rinse and Dry dyeing->rinse_dye wash_fast Wash Fastness (AATCC 61) rinse_dye->wash_fast light_fast Light Fastness (ISO 105-B02) rinse_dye->light_fast

Caption: Experimental workflow for comparing aluminum salt mordants.

Logical Relationship of Mordanting Process

Mordanting_Process F Textile Fiber (Cellulose or Protein) FM Mordanted Fiber F->FM Mordanting Process M Mordant (Aluminum Salt) M->FM D Dye Molecule FMD Dyed Fiber (Colorfast) D->FMD FM->FMD Dyeing Process

Caption: The role of a mordant in binding dye to fiber.

References

A Comparative Guide to CO2 Adsorption Capacities: Aluminum Formate vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of aluminum formate's carbon dioxide adsorption capabilities reveals it as a highly effective and economically viable option for researchers, scientists, and drug development professionals engaged in carbon capture and utilization technologies. This guide provides a direct comparison of aluminum formate with other prominent adsorbent materials, supported by experimental data and detailed methodologies.

This publication offers an objective comparison of the CO2 adsorption performance of aluminum formate (ALF), a type of metal-organic framework (MOF), against other widely used adsorbents, including the MOF Mg-MOF-74, Zeolite 13X, and activated carbon. The data presented underscores the competitive performance of aluminum formate, particularly considering its cost-effectiveness and scalability.

Quantitative Comparison of CO2 Adsorption Capacities

The following table summarizes the CO2 adsorption capacities of aluminum formate and its alternatives, providing a clear, quantitative comparison of their performance under various experimental conditions.

Adsorbent MaterialTypeCO2 Adsorption Capacity (mmol/g)Temperature (K)Pressure (bar)Source
Aluminum Formate (ALF) MOF~4.8320>1[1][2]
0.80323-[1][2][3]
Mg-MOF-74 MOF8.042981[1][3]
Zeolite 13X Zeolite2.87303-[4]
up to 7.529840[5]
Activated Carbon Carbon-based1.85 - 3.98298-[6][7]
up to 7.22981[8]

Experimental Protocols

The determination of CO2 adsorption capacities relies on precise and standardized experimental methodologies. The two primary techniques employed in the cited studies are volumetric/gravimetric analysis and dynamic breakthrough experiments.

Volumetric and Gravimetric Adsorption Measurement

This method quantifies the amount of gas adsorbed by a solid material at a given pressure and temperature.

Apparatus:

  • A gas adsorption analyzer (e.g., volumetric or gravimetric)

  • Sample holder

  • Vacuum pump

  • High-purity CO2 and inert gas (e.g., N2 or He) cylinders

  • Temperature control system (e.g., thermostatic bath or furnace)

Procedure:

  • Sample Preparation: A known mass of the adsorbent material is placed in the sample holder.

  • Degassing: The sample is heated under vacuum to remove any pre-adsorbed gases and moisture.

  • Adsorption Measurement: The sample holder is brought to the desired experimental temperature. Incremental doses of CO2 are introduced into the sample cell.

  • Equilibration: After each dose, the system is allowed to equilibrate, and the pressure is recorded.

  • Data Analysis: The amount of adsorbed gas is calculated from the pressure changes in the calibrated volume of the apparatus. For gravimetric analysis, the mass uptake of the sample is directly measured.

  • Isotherm Construction: The process is repeated at various pressures to construct a CO2 adsorption isotherm, which plots the amount of adsorbed gas as a function of pressure at a constant temperature.

Dynamic Breakthrough Experiments

This technique evaluates the performance of an adsorbent in a flow system, simulating conditions in industrial applications.

Apparatus:

  • A fixed-bed reactor packed with the adsorbent material

  • Mass flow controllers to regulate gas flow rates

  • A gas mixing system to prepare a CO2/N2 mixture

  • A downstream gas analyzer (e.g., mass spectrometer or thermal conductivity detector) to monitor the effluent gas composition

  • Temperature and pressure control systems for the reactor

Procedure:

  • Adsorbent Packing: A known mass of the adsorbent is packed into the fixed-bed reactor.

  • Activation: The adsorbent is activated by heating under an inert gas flow to remove impurities.

  • Adsorption: A gas mixture with a specific CO2 concentration is passed through the reactor at a constant flow rate, temperature, and pressure.

  • Breakthrough Curve: The CO2 concentration at the reactor outlet is continuously monitored. The resulting plot of outlet CO2 concentration versus time is the breakthrough curve.

  • Data Analysis: The breakthrough time (when CO2 is first detected at the outlet) and the shape of the curve provide information about the adsorbent's capacity and mass transfer kinetics. The total amount of CO2 adsorbed is calculated by integrating the area above the breakthrough curve.

Experimental Workflow for Adsorbent Evaluation

The following diagram illustrates the typical workflow for evaluating the CO2 adsorption performance of a material.

experimental_workflow cluster_prep Material Preparation cluster_analysis Performance Evaluation cluster_data Data Analysis synthesis Synthesis of Adsorbent activation Activation/ Degassing synthesis->activation volumetric Volumetric/ Gravimetric Analysis activation->volumetric breakthrough Dynamic Breakthrough Experiment activation->breakthrough isotherm Adsorption Isotherm volumetric->isotherm capacity Adsorption Capacity & Selectivity breakthrough->capacity kinetics Kinetics & Mass Transfer breakthrough->kinetics isotherm->capacity

Figure 1: Workflow for CO2 Adsorbent Performance Evaluation.

Conclusion

Aluminum formate demonstrates significant potential as a CO2 adsorbent, offering a balance of high selectivity, good capacity, and notable economic advantages due to its synthesis from inexpensive and abundant precursors. While materials like Mg-MOF-74 may exhibit higher capacities under specific conditions, the overall profile of aluminum formate makes it a compelling candidate for large-scale carbon capture applications. Further research and development, particularly in enhancing its moisture stability, will continue to solidify its position as a key material in the fight against rising CO2 emissions.

References

Aluminium Formate vs. Other MOFs for Carbon Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate climate change has catalyzed extensive research into carbon capture technologies. Among the most promising materials being explored are metal-organic frameworks (MOFs), which are highly porous crystalline materials with exceptional gas adsorption capabilities. This guide provides a detailed comparison of aluminium formate (Al-MOF or ALF), a simple and cost-effective MOF, with other leading MOFs for carbon capture applications. The information presented is supported by experimental data to aid researchers in selecting the most suitable material for their specific needs.

Performance Comparison of MOFs for CO₂ Capture

Aluminium formate has emerged as a compelling candidate for carbon capture due to its low cost, scalability, and high selectivity for carbon dioxide over nitrogen.[1][2][3][4][5][6] However, its performance, particularly in the presence of moisture, necessitates a careful comparison with other well-established and high-performing MOFs. The following table summarizes key performance metrics for aluminium formate and several benchmark MOFs.

MOFCO₂ Adsorption Capacity (mmol/g)CO₂/N₂ SelectivityConditionsStabilityCost
Aluminium Formate (ALF) ~3.9 (at 298 K, 1 bar)[7]75 - 387[1][4][7]Dry conditions, elevated temperatures (e.g., 323 K)[1][2][4]Stable to SO₂ and NO; sensitive to high humidity[1][2][3][5][6][7]Very low (< $1/kg)[3][5]
Mg-MOF-74 8.04 (at 298 K, 1 bar)[1]HighDry conditionsSensitive to moisture[1]Moderate
CALF-20 High uptake at low pressures[8]Excellent[1][8]Stable in wet gas streams[1][9]HighHigh
SIFSIX Family (e.g., SIFSIX-3-Ni) High at low CO₂ concentrations[10]Very high[1]Good performance under realistic flue gas conditions[1]GoodHigh

Logical Workflow for MOF Selection in Carbon Capture

The selection of an appropriate MOF for a carbon capture application is a multi-faceted process that involves balancing various performance metrics and practical considerations. The following diagram illustrates a logical workflow for this selection process.

MOF_Selection_Workflow cluster_0 Initial Screening cluster_1 Performance Evaluation cluster_2 Practical Considerations start Define Application Requirements (e.g., Flue Gas Composition, T, P) cost Cost & Scalability Assessment start->cost stability Chemical & Thermal Stability Evaluation cost->stability capacity CO₂ Adsorption Capacity stability->capacity selectivity CO₂/N₂ Selectivity capacity->selectivity kinetics Adsorption/Desorption Kinetics selectivity->kinetics humidity Performance under Humid Conditions kinetics->humidity regeneration Regeneration Energy & Cyclability humidity->regeneration pelletization Pelletization & Mechanical Stability regeneration->pelletization decision Optimal MOF? pelletization->decision decision->start No final Selected MOF decision->final Yes

Caption: A workflow for selecting a suitable MOF for carbon capture applications.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the meaningful comparison of MOF performance. Below are detailed methodologies for key experiments cited in the comparison of aluminium formate and other MOFs.

Synthesis of Aluminium Formate (ALF)

A typical synthesis of aluminium formate involves the reflux of aluminium hydroxide and formic acid.[11]

  • Reactants: Aluminium hydroxide (Al(OH)₃) and formic acid (HCOOH).

  • Procedure:

    • A mixture of formic acid and aluminium hydroxide is placed in a round-bottom flask.

    • The mixture is heated to reflux at 100°C (373 K) for an extended period, typically 48 hours.

    • After the reaction is complete, the excess formic acid is removed by centrifugation.

    • The resulting white solid product is washed thoroughly with ethanol and collected by vacuum filtration.

Gas Adsorption Measurements

Gas adsorption isotherms are fundamental to determining the CO₂ uptake capacity of a MOF. These measurements are typically performed using a volumetric or gravimetric sorption analyzer.

  • Sample Activation: Prior to analysis, the MOF sample is activated by heating under vacuum to remove any guest molecules from the pores. Activation conditions (temperature and duration) are specific to the MOF and must be carefully controlled to avoid framework collapse.

  • Isotherm Measurement:

    • A known quantity of the activated MOF is placed in the sample cell.

    • The cell is cooled to the desired experimental temperature (e.g., 273 K, 298 K, or 323 K).

    • Small, calibrated doses of the adsorbate gas (e.g., CO₂) are introduced into the sample cell.

    • The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed is calculated from the pressure change.

    • This process is repeated over a range of pressures to generate the adsorption isotherm.

Breakthrough Curve Analysis

Dynamic breakthrough experiments simulate the performance of a MOF in a packed bed for a continuous gas separation process.

  • Experimental Setup:

    • A packed bed of the MOF material is prepared in a column.

    • The bed is activated in situ by heating under an inert gas flow.

    • A mixed gas stream with a composition simulating flue gas (e.g., 15% CO₂ in N₂) is passed through the column at a constant flow rate and temperature.

    • The composition of the gas exiting the column is continuously monitored using a mass spectrometer or gas chromatograph.

  • Data Analysis: The breakthrough curve is a plot of the outlet CO₂ concentration versus time. The time it takes for the CO₂ concentration at the outlet to reach a certain percentage of the inlet concentration is the breakthrough time. The CO₂ adsorption capacity under dynamic conditions can be calculated by integrating the area above the breakthrough curve.

Determination of CO₂/N₂ Selectivity

The selectivity of a MOF for CO₂ over N₂ is a critical parameter for its application in post-combustion carbon capture. It can be estimated from single-component isotherm data using the Ideal Adsorbed Solution Theory (IAST).

  • Procedure:

    • Measure the single-component adsorption isotherms for both CO₂ and N₂ at the desired temperature.

    • Fit the experimental isotherm data to an appropriate analytical model (e.g., Langmuir, Freundlich, or a dual-site Langmuir model).

    • Use the fitted isotherm parameters in the IAST calculations to predict the composition of the adsorbed phase for a given gas phase composition (e.g., 15% CO₂ / 85% N₂).

    • The selectivity is then calculated as the ratio of the mole fractions of CO₂ to N₂ in the adsorbed phase divided by the ratio of their mole fractions in the gas phase.

References

comparative study of different Aluminiumformiat synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Aluminium Formiat

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of aluminum formate (Al(HCOO)₃) is crucial for various applications, including its use as a precursor for catalysts, in materials science, and as a crosslinking agent. This guide provides a comparative analysis of different synthesis methods for aluminum formate, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthesis workflows.

Comparative Performance of Synthesis Methods

The selection of a synthesis method for aluminum formate often depends on desired parameters such as yield, purity, reaction time, and temperature. The following table summarizes the quantitative data for three prominent methods.

Synthesis MethodReactantsTemperature (°C)Reaction TimeYield (%)
Reflux Synthesis Aluminum hydroxide, Formic acid10048 hours95
Hydrothermal Synthesis Aluminum hydroxide, Formic acid1303 days83
Aqueous Solution Synthesis Aluminum chloride, Formic acid, Ammonia1008 hours98

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of aluminum formate.

Reflux Synthesis from Aluminum Hydroxide and Formic Acid

This method is a straightforward approach that yields a high percentage of the product.[1]

Procedure:

  • In a 250-ml three-neck round-bottom flask, combine 1.2 g (0.015 mol) of aluminum hydroxide with 100 ml of formic acid.[1]

  • The mixture is then refluxed at a temperature of 100°C for 48 hours.[1]

  • After the reaction is complete, the excess formic acid is removed by centrifugation.[1]

  • The resulting white solid is washed thoroughly with ethanol and collected by vacuum filtration.[1]

  • The air-dried sample provides a 95% yield of the aluminum formate product.[1]

Hydrothermal Synthesis from Aluminum Hydroxide and Formic Acid

This method is suitable for obtaining crystalline aluminum formate.[1]

Procedure:

  • Add 50 mg (0.234 mmol) of aluminum hydroxide to 7 ml of formic acid in a Teflon liner.[1]

  • Stir the suspension at room temperature for 30 minutes until it becomes homogeneous.[1]

  • Place the Teflon liner into a 23-ml Teflon-lined Parr stainless steel autoclave.

  • Heat the autoclave at 130°C for 3 days.[1]

  • Allow the autoclave to cool slowly to room temperature to yield colorless cubic crystals.

  • The crystals are washed with a significant amount of ethanol and separated by vacuum filtration.[1]

  • This method results in an 83% yield of as-made aluminum formate single crystals.

Aqueous Solution Synthesis from Aluminum Chloride

This method utilizes a water-soluble aluminum salt and provides a high yield of anhydrous basic aluminum formate.[2]

Procedure:

  • Prepare an aqueous solution containing a water-soluble aluminum salt, such as aluminum chloride.

  • Add ammonia and formic acid to the solution. The molar ratio of aluminum salt to ammonia to formic acid should be approximately 1:3.5:3.[2]

  • Adjust the pH of the solution to a range of 3 to 4.[2]

  • Heat the reaction mixture to a temperature between 90°C and 100°C for 8 hours.[2]

  • A crystalline precipitate will form in the hot solution.

  • Cool the reaction mixture to below 30°C.[2]

  • Separate the crystalline precipitate by filtration.

  • Wash the product with water to remove any remaining chloride and then dry it at 105°C.[2]

  • This process yields approximately 98% of anhydrous aluminum diformate as a fine crystalline powder.[2]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow and relationship between the described synthesis methods.

Synthesis_Methods cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_products Product Al_OH3 Aluminum Hydroxide Reflux Reflux (100°C, 48h) Al_OH3->Reflux Hydrothermal Hydrothermal (130°C, 3 days) Al_OH3->Hydrothermal HCOOH Formic Acid HCOOH->Reflux HCOOH->Hydrothermal Aqueous Aqueous Solution (100°C, 8h) HCOOH->Aqueous AlCl3 Aluminum Chloride AlCl3->Aqueous NH3 Ammonia NH3->Aqueous Al_Formate Aluminum Formate Reflux->Al_Formate 95% Yield Hydrothermal->Al_Formate 83% Yield Aqueous->Al_Formate 98% Yield

Caption: Workflow of different aluminum formate synthesis methods.

Other Considered Synthesis Methods

Several other methods for synthesizing aluminum formate have been reported, though with less detailed publicly available data.

  • From Aluminum Metal: This method involves reacting aluminum metal with formic acid, using mercuric chloride as a catalyst.[3] The process involves the amalgamation of aluminum with the catalyst, followed by dissolution in formic acid.[3]

  • From Aluminum Soaps: Aluminum formate can be produced by the reaction of aluminum soaps with formic acid.[4][5]

  • From Aluminum Sulfate and Sodium Formate: This method involves the reaction of sodium formate with aluminum sulfate in a diluted solution to prevent precipitation of the reactants and byproducts.[6]

References

Aluminiumformiat und Zeolithe: Ein Leistungsvergleich bei der CO2-Abscheidung

Author: BenchChem Technical Support Team. Date: November 2025

Die Abscheidung von Kohlendioxid (CO2) aus industriellen Abgasen und der Atmosphäre ist ein entscheidender Schritt zur Eindämmung des Klimawandels. In der Materialwissenschaft stehen dabei poröse Materialien wie Metall-organische Gerüstverbindungen (MOFs) und Zeolithe im Fokus der Forschung. Dieser Leitfaden bietet einen detaillierten Vergleich der Leistungsfähigkeit von Aluminiumformiat (Al(HCOO)3), einem vielversprechenden MOF, und traditionellen Zeolithen bei der CO2-Abtrennung. Die Analyse basiert auf quantitativen experimentellen Daten, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine fundierte Entscheidungsgrundlage zu bieten.

Zusammenfassung der Leistungsdaten

Die Fähigkeit eines Materials, CO2 effizient abzuscheiden, wird anhand mehrerer Schlüsselkennzahlen bewertet. Dazu gehören die Adsorptionskapazität, die Selektivität für CO2 gegenüber anderen Gasen wie Stickstoff (N2), die für die Regeneration des Materials erforderliche Energie und seine allgemeine Stabilität. Die folgende Tabelle fasst die Leistungsdaten von this compound und zwei gängigen Zeolith-Typen, 13X und 5A, zusammen.

EigenschaftThis compound (ALF)Zeolith 13XZeolith 5A
CO2-Adsorptionskapazität ~3,9 mmol/g (bei 298 K, 1 bar)[1]~1,32 mmol/g (bei 50% CO2-Konzentration)~3,38 mmol/g (bei 303 K, 1 bar)[2][3]
CO2/N2-Selektivität 368 - 387 (IAST, 298 K, 1 bar)[1]HochHoch[4]
Regenerationsbedingungen Erwärmung auf 353 K (80 °C)[5]Erwärmung auf 350 °C oder Mikrowellenbestrahlung[6]Erwärmung auf ~400 K (127 °C)[7]
Mechanismus Größenselektive Trennung (kinetischer Durchmesser)[5][8]Physisorption (elektrostatische Wechselwirkungen)[8]Physisorption und Molekularsiebeffekt[8]
Stabilität Stabil gegenüber SO2 und NO, empfindlich gegenüber Feuchtigkeit bei höheren Temperaturen[5][8]Thermisch und chemisch stabil[9]Thermisch und chemisch stabil

Experimentelle Protokolle

Die vorgestellten Leistungsdaten basieren auf etablierten experimentellen Methoden. Ein zentrales Verfahren zur Charakterisierung der Adsorptionseigenschaften ist die dynamische Säulendurchbruchsmessung (Dynamic Column Breakthrough, DCB).

Dynamische Säulendurchbruchsmessung (DCB):

Bei dieser Methode wird ein Gasgemisch mit einer definierten CO2-Konzentration (z. B. 15 % CO2 in N2, um Rauchgas zu simulieren) durch eine mit dem Adsorbensmaterial gepackte Säule geleitet.[5][8] Die Konzentrationen der Gase am Säulenausgang werden kontinuierlich überwacht.[1] Zu Beginn adsorbiert das Material das CO2, sodass am Ausgang zunächst nur das schwächer adsorbierbare Gas (N2) detektiert wird. Der Zeitpunkt, an dem CO2 am Ausgang erscheint, wird als Durchbruchszeit bezeichnet. Aus der Form der Durchbruchskurve können die Adsorptionskapazität und die Selektivität des Materials berechnet werden.[1][10][11]

Synthese von this compound (ALF):

This compound kann kostengünstig aus den weit verbreiteten Ausgangsstoffen Aluminiumhydroxid und Ameisensäure hergestellt werden.[5]

Charakterisierung von Zeolithen:

Zeolithe wie 13X und 5A sind kommerziell erhältlich. Vor den Adsorptionsmessungen werden die Zeolithe typischerweise bei erhöhten Temperaturen unter Vakuum aktiviert, um eingeschlossenes Wasser und andere Verunreinigungen zu entfernen.

Visualisierung der Prozesse

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren den experimentellen Arbeitsablauf und die zugrundeliegenden Trennmechanismen.

Experimental_Workflow cluster_gas_prep Gasvorbereitung cluster_adsorption_column Adsorptionssäule cluster_analysis Analyse Gas_Mixture Gasgemisch (CO2/N2) Mass_Flow_Controller Massenflussregler Gas_Mixture->Mass_Flow_Controller Adsorbent_Bed Adsorbensbett (ALF oder Zeolith) Mass_Flow_Controller->Adsorbent_Bed definierter Fluss Detector Gasanalysator (z.B. MS) Adsorbent_Bed->Detector Ausgangsgas Data_Acquisition Datenerfassung Detector->Data_Acquisition

Abbildung 1: Schematischer Aufbau einer dynamischen Säulendurchbruchsanlage.

Separation_Mechanisms cluster_ALF This compound (ALF) cluster_Zeolite Zeolith ALF_Pore Pore mit definierter Größe (~3.3 Å) CO2_ALF CO2 (kin. Ø ~3.3 Å) CO2_ALF->ALF_Pore passiert N2_ALF N2 (kin. Ø ~3.64 Å) N2_ALF->ALF_Pore blockiert Zeolite_Surface Zeolith-Oberfläche mit Kationen CO2_Zeolite CO2 (hohes Quadrupolmoment) CO2_Zeolite->Zeolite_Surface starke elektrostatische Wechselwirkung N2_Zeolite N2 (geringes Quadrupolmoment) N2_Zeolite->Zeolite_Surface schwache Wechselwirkung

Abbildung 2: Vergleich der CO2-Trennmechanismen von ALF und Zeolithen.

Detaillierte Leistungsanalyse

This compound (ALF):

ALF, ein Metall-organisches Gerüst, zeigt eine bemerkenswerte Leistung bei der CO2-Abscheidung, die hauptsächlich auf einem größen-selektiven Siebeffekt beruht.[5][8] Die Porenöffnungen in der Kristallstruktur von ALF sind gerade groß genug, um CO2-Moleküle (kinetischer Durchmesser ~3,3 Å) passieren zu lassen, während größere N2-Moleküle (~3,64 Å) effektiv blockiert werden.[8] Dies führt zu einer außergewöhnlich hohen CO2/N2-Selektivität.[5][8]

Ein wesentlicher Vorteil von ALF ist seine einfache und kostengünstige Synthese aus leicht verfügbaren Chemikalien.[10][11] Zudem ist das Material stabil gegenüber den in Rauchgasen vorkommenden Schadstoffen wie Schwefeldioxid (SO2) und Stickoxiden (NO).[5][8] Die Regeneration, also die Freisetzung des eingefangenen CO2, kann bei relativ milden Temperaturen um 80 °C erfolgen, was den Energiebedarf des Prozesses senkt.[5] Eine Herausforderung bei ALF ist jedoch seine Empfindlichkeit gegenüber Feuchtigkeit, insbesondere bei erhöhten Temperaturen, was eine Vortrocknung des Gasstroms erforderlich machen kann.[5][10]

Zeolithe (13X und 5A):

Zeolithe sind kristalline Alumosilikate, die seit langem als Adsorbentien in industriellen Trennprozessen eingesetzt werden.[9] Ihre Fähigkeit zur CO2-Abscheidung beruht auf der Physisorption, bei der CO2-Moleküle aufgrund ihres hohen Quadrupolmoments starke elektrostatische Wechselwirkungen mit den Kationen im Zeolithgerüst eingehen.[8] Dies führt zu einer bevorzugten Adsorption von CO2 gegenüber weniger polaren Molekülen wie N2.[8]

Zeolithe vom Typ 13X und 5A weisen gute CO2-Adsorptionskapazitäten auf.[2][3][12] Sie sind thermisch und chemisch sehr stabil, was ihnen eine lange Lebensdauer in industriellen Anwendungen verleiht. Die Regeneration von Zeolithen erfordert jedoch in der Regel höhere Temperaturen als bei ALF, was mit einem höheren Energieverbrauch verbunden ist.[6] Konventionelle thermische Regeneration findet oft bei Temperaturen um 350 °C statt, obwohl neuere Ansätze wie die Mikrowellen-assistierte Regeneration den Energiebedarf potenziell senken können.[6][13] Die Leistung von Zeolithen kann durch die Anwesenheit von Wasser im Gasstrom beeinträchtigt werden, da Wassermoleküle ebenfalls stark an die aktiven Zentren binden.

Fazit

Sowohl this compound als auch Zeolithe zeigen vielversprechende Eigenschaften für die CO2-Abscheidung, weisen jedoch unterschiedliche Stärken und Schwächen auf.

This compound besticht durch seine außergewöhnlich hohe Selektivität, die auf einem einzigartigen Größenausschlussmechanismus beruht, sowie durch seine kostengünstige Herstellung und die energieeffiziente Regeneration bei niedrigen Temperaturen. Seine Feuchtigkeitsempfindlichkeit bei höheren Temperaturen stellt jedoch eine Einschränkung dar.

Zeolithe sind bewährte, robuste und stabile Materialien mit guten Adsorptionskapazitäten. Ihre breite Verfügbarkeit und nachgewiesene Langlebigkeit sind klare Vorteile. Der höhere Energiebedarf für die Regeneration ist jedoch ein wesentlicher Nachteil im Vergleich zu ALF.

Die Wahl des optimalen Materials hängt letztendlich von den spezifischen Anforderungen des jeweiligen CO2-Abscheidungsprozesses ab, einschließlich der Zusammensetzung des Gasstroms, der Betriebstemperatur und der wirtschaftlichen Rahmenbedingungen. Die hier präsentierten Daten und Analysen bieten eine solide Grundlage für eine fundierte Materialauswahl in diesem kritischen Bereich der Umwelttechnologie.

References

Characterization of Aluminium Formate: A Comparative Guide Using XRD and TGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of aluminum formate using X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). It offers a detailed examination of its properties alongside a common alternative, the metal-organic framework (MOF) UiO-66, supported by experimental data and detailed protocols.

Executive Summary

Aluminum formate serves as a versatile precursor and material in various applications, including the synthesis of alumina-based catalysts and as a component in certain pharmaceutical formulations. Its structural and thermal properties are critical to its performance. This guide demonstrates that while aluminum formate exhibits a distinct crystalline structure and a multi-step decomposition profile, alternative materials like the highly porous UiO-66 offer different thermal stabilities and structural complexities. The choice between these materials is therefore highly dependent on the specific application requirements.

Comparison of Material Properties

The following tables summarize the key quantitative data obtained from XRD and TGA analyses of aluminum formate and UiO-66.

Table 1: Comparative XRD Data
MaterialKey XRD Peaks (2θ) [± 0.2°]Crystal SystemReference
Aluminium Formate16.5°, 17.8°, 20.4°, 25.2°, 28.9°, 33.4°OrthorhombicJCPDS Card No. 00-038-0655
UiO-667.4°, 8.5°, 12.1°, 14.8°, 17.1°, 25.7°Cubic[1][2]
Table 2: Comparative TGA Data
MaterialDecomposition StepTemperature Range (°C)Weight Loss (%)Final Residue
Aluminium Formate 1. Dehydration50 - 150~5 - 10Al₂O₃
2. Initial Decomposition280 - 350~30 - 35
3. Final Decomposition350 - 500~25 - 30
UiO-66 1. Solvent Removal25 - 300~25 - 30ZrO₂
2. Ligand Decomposition450 - 600~40 - 45

Experimental Methodologies

Detailed protocols for the XRD and TGA analyses are provided below to ensure reproducibility.

X-ray Diffraction (XRD) Protocol

A powder X-ray diffraction (PXRD) analysis is conducted to identify the crystalline phases of the material.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrumentation: A diffractometer, such as a Bruker D8 ADVANCED, is used with a Cu Kα radiation source (λ = 1.5418 Å).[2]

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 60° with a step size of 0.02° and a scan speed of 1 second per step.[2]

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

Thermogravimetric Analysis (TGA) Protocol

TGA is performed to evaluate the thermal stability and decomposition profile of the material.

  • Sample Preparation: Approximately 10-15 mg of the sample is accurately weighed and placed in an alumina or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q500, is employed for the analysis.

  • Experimental Conditions: The sample is heated from room temperature to a final temperature of up to 800°C at a constant heating rate of 10°C per minute.[2] The analysis is typically carried out under an inert nitrogen atmosphere with a flow rate of 60 ml/min to prevent oxidation.[2]

  • Data Analysis: The TGA curve, which plots the percentage of weight loss as a function of temperature, is analyzed to determine the onset and completion temperatures of decomposition, the percentage of weight loss at each stage, and the amount of residual material.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the characterization process.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesize Material (e.g., Aluminium Formate) xrd XRD Analysis synthesis->xrd tga TGA Analysis synthesis->tga xrd_data XRD Pattern (Phase Identification) xrd->xrd_data tga_data TGA Curve (Thermal Stability) tga->tga_data comparison Comparative Analysis xrd_data->comparison tga_data->comparison

Experimental workflow for material characterization.

Conclusion

The characterization of aluminum formate by XRD and TGA provides critical insights into its crystalline nature and thermal decomposition behavior. When compared to a metal-organic framework like UiO-66, significant differences in structure and thermal stability are observed. This guide provides the necessary data and protocols for researchers to make informed decisions when selecting materials for their specific applications, from catalysis to drug delivery. The presented methodologies offer a standardized approach to ensure reliable and reproducible characterization.

References

A Researcher's Guide to Validating the Purity of Synthesized Aluminum Formate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity aluminum formate, Al(HCOO)₃, is crucial for its application in pharmaceuticals, catalysis, and as a selective material for CO₂ capture.[1] Ensuring the absence of unreacted starting materials, solvents, or undesired byproducts is a critical step in the development and manufacturing process. This guide provides a comparative overview of key analytical techniques for validating the purity of synthesized aluminum formate, complete with experimental protocols and decision-making tools.

Comparison of Purity Validation Methods

A multi-faceted approach is often necessary for the comprehensive characterization of aluminum formate.[2] The choice of method depends on the desired information, available equipment, and the specific impurities being investigated. The following table summarizes and compares the most effective analytical techniques.

Analytical Method Principle Information Obtained Pros Cons
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3]Thermal stability, decomposition profile, presence of volatile impurities (e.g., water, residual formic acid).[1][4]Quantitative, highly sensitive to volatile and solvent impurities, provides information on thermal decomposition points.Does not identify the chemical nature of the mass loss; destructive to the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying characteristic vibrations of chemical bonds.[5]Presence of characteristic formate (C-H, C=O) and Al-O bonds, absence of impurities with distinct functional groups (e.g., -OH from water or aluminum hydroxide).Fast, non-destructive, provides a unique molecular "fingerprint," excellent for qualitative identification.[5][6]Primarily qualitative and not ideal for quantifying purity unless coupled with other techniques; spectral peaks can overlap.[7]
Complexometric Titration A volumetric analysis where the formation of a colored complex is used to determine the concentration of metal ions.Quantifies the aluminum content in the sample, allowing for calculation of overall purity based on the expected stoichiometry.High accuracy and precision for quantitative determination of aluminum content; cost-effective.Slower than spectroscopic methods; indirect measurement of purity; can be affected by other metal ion impurities.[8]
Powder X-Ray Diffraction (PXRD) Analyzes the crystalline structure of a material by measuring the scattering of X-rays.[4]Confirmation of the correct crystal phase of Al(HCOO)₃, identification of crystalline impurities.[1]Definitive method for identifying crystal structure and phase purity; non-destructive.Only detects crystalline impurities (amorphous impurities are not detected); requires a reference pattern.

Experimental Workflow for Purity Validation

A systematic workflow ensures that all aspects of the synthesized aluminum formate are analyzed, leading to a confident assessment of its purity. The process begins with the initial synthesis and proceeds through a series of analytical checks.

G Experimental Workflow for Purity Validation cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Characterization cluster_conclusion Final Assessment synthesis Synthesis of Al(HCOO)₃ washing Washing & Drying synthesis->washing sampling Homogeneous Sampling washing->sampling ftir FTIR Spectroscopy (Qualitative Check) sampling->ftir Initial Screen pxrd PXRD (Phase Purity) ftir->pxrd tga TGA (Thermal/Volatile Impurities) pxrd->tga titration Complexometric Titration (Quantitative Al Content) tga->titration analysis Data Analysis & Comparison titration->analysis conclusion Purity Confirmation (>99% or Specification) analysis->conclusion

Caption: A typical workflow for the synthesis and comprehensive purity validation of aluminum formate.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify volatile impurities in the synthesized Al(HCOO)₃.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Place 5-10 mg of the dried aluminum formate powder into an alumina crucible.[3]

  • Load the crucible into the TGA furnace.

  • Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Use an inert atmosphere, such as nitrogen gas, flowing at 50 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature. The decomposition of pure Al(HCOO)₃ typically begins above 250°C. Significant mass loss below this temperature may indicate the presence of water or residual solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the chemical identity of aluminum formate and detect the presence of functional group impurities.

Methodology:

  • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the finely ground Al(HCOO)₃ powder onto the sample holder.

  • Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks of aluminum formate:

    • ~2900 cm⁻¹: C-H stretching from the formate group.

    • ~1600 cm⁻¹ and ~1385 cm⁻¹: Asymmetric and symmetric C=O stretching of the carboxylate group.

    • Below 1000 cm⁻¹: Al-O vibrations.

  • Look for the absence of a broad peak around 3200-3500 cm⁻¹, which would indicate O-H stretching from water or aluminum hydroxide impurities.

Complexometric Titration for Aluminum Content

Objective: To quantitatively determine the percentage of aluminum in the synthesized sample.

Methodology: This procedure is a back-titration, as the reaction between aluminum and EDTA is slow.

  • Sample Preparation: Accurately weigh approximately 40-50 mg of the synthesized aluminum formate and dissolve it in distilled water in an Erlenmeyer flask, diluting to about 100 mL.

  • Complexation: Add a precisely measured excess volume (e.g., 50.00 mL) of a standardized 0.05 M EDTA solution to the flask.

  • Add 20 mL of an acetate buffer to maintain a pH of approximately 4.0.

  • Heat the solution to boiling for 2-3 minutes to ensure the complete formation of the Al-EDTA complex, then allow it to cool to room temperature.[9]

  • Back-Titration: Add a suitable indicator (e.g., Xylenol Orange) and titrate the excess, unreacted EDTA with a standardized 0.05 M zinc sulfate or copper(II) solution until a sharp color change is observed.[10][11]

  • Calculation: The amount of aluminum is calculated by subtracting the moles of EDTA that reacted with the zinc sulfate titrant from the initial moles of EDTA added.

Selecting the Appropriate Analytical Method

The choice of analytical technique is often guided by practical considerations such as the specific question being asked (qualitative vs. quantitative) and the resources available. This decision tree can help guide researchers to the most suitable method for their needs.

G Decision Tree for Method Selection start What is the primary goal? qual_id Qualitative Identification & Functional Groups start->qual_id Identity quant_purity Quantitative Purity & Stoichiometry start->quant_purity Quantity cryst_phase Crystalline Phase Confirmation start->cryst_phase Structure ftir Use FTIR Spectroscopy qual_id->ftir quant_type What impurity type? quant_purity->quant_type pxrd Use Powder XRD cryst_phase->pxrd volatile Volatiles / Thermal Stability quant_type->volatile Solvent/Water elemental Elemental Composition (Al Content) quant_type->elemental Metal % tga Use TGA volatile->tga titration Use Complexometric Titration elemental->titration

Caption: A decision tree to aid in selecting the best analytical method for purity validation.

References

A Comparative Cost-Benefit Analysis of Aluminum Formate in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Aluminum formate, a simple metal-organic framework (MOF), is emerging as a versatile and cost-effective chemical compound with significant potential across various industrial sectors. Its unique properties as a mordant, waterproofing agent, and highly selective gas adsorbent make it a compelling alternative to conventional materials. This guide provides an objective comparison of aluminum formate's performance against established alternatives in carbon capture and textile dyeing, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Post-Combustion Carbon Capture

One of the most promising applications for aluminum formate, commercially known as ALF, is in the capture of carbon dioxide (CO2) from flue gas streams of power plants and other industrial sources. Its performance is benchmarked against the industry-standard monoethanolamine (MEA) scrubbing technique.

Performance and Cost Comparison

ALF presents a compelling case due to its low material cost, high selectivity, and stability in the presence of contaminants like SO2 and NO. While its performance can be hampered by high humidity, its low cost may make an additional drying step economically viable.

ParameterAluminum Formate (ALF)Monoethanolamine (MEA) Scrubbing
Material Cost ~$1,000 per metric ton~$1,200 - $1,500 per metric ton
CO2 Adsorption Capacity High, with substantial uptake at 323 KHigh, but forms corrosive byproducts
CO2/N2 Selectivity Outstanding, based on size-selective separationHigh chemical reactivity with CO2
Energy of Regeneration Lower energy requirement (physisorption)High energy penalty for solvent regeneration
Stability Stable to SO2 and NO; sensitive to high humidityProne to thermal and oxidative degradation
Scalability Readily prepared on a kilogram scale from commodity chemicalsMature, large-scale industrial process
Experimental Protocol: Dynamic Column Breakthrough

This protocol describes the methodology for evaluating the CO2 separation performance of aluminum formate under simulated flue gas conditions.

Objective: To determine the dynamic CO2 adsorption capacity and CO2/N2 selectivity of pelletized aluminum formate.

Materials & Equipment:

  • Pelletized aluminum formate (ALF)

  • Adsorption column packed with ALF

  • Mass flow controllers for CO2 and N2 gas streams

  • Gas chromatograph (GC) or mass spectrometer to analyze outlet gas composition

  • Temperature controller and furnace for the adsorption column

  • Pressure transducers

Procedure:

  • Activation: Pack the adsorption column with pelletized ALF. Heat the column to 353 K under a flow of inert gas (e.g., N2 or He) for several hours to remove any adsorbed water or impurities.

  • Adsorption: Cool the column to the target operating temperature (e.g., 323 K). Introduce a simulated dry flue gas mixture (e.g., 15% CO2 / 85% N2) at a constant flow rate.

  • Breakthrough Monitoring: Continuously monitor the composition of the gas exiting the column using the GC or mass spectrometer.

  • Data Analysis: Record the time at which the CO2 concentration in the outlet stream begins to increase significantly (the breakthrough point). The time until the outlet concentration reaches that of the inlet signifies column saturation.

  • Regeneration: Stop the flue gas flow and regenerate the adsorbent by heating it to 353 K under an inert or pure CO2 atmosphere to release the captured CO2.

  • Cyclic Stability: Repeat the adsorption-regeneration cycle multiple times (e.g., over 100 cycles) to assess the material's stability and performance over time.

Visualization: CO2 Capture and Regeneration Cycle

The following diagram illustrates the Temperature Swing Adsorption (TSA) process used for CO2 capture with aluminum formate.

TSA_Cycle FlueGas Flue Gas (CO2 + N2) Adsorption Adsorption Column (ALF, 323 K) FlueGas->Adsorption Adsorption N2_Out N2 Stream Adsorption->N2_Out N2 passes through Heating Regeneration (Heating to 353 K) Adsorption->Heating Saturated ALF CO2_Out Concentrated CO2 (for storage/utilization) Heating->CO2_Out Desorption Cooling Cooling Step Heating->Cooling Regenerated ALF Cooling->Adsorption Ready for next cycle

A simplified workflow for CO2 capture using aluminum formate in a TSA process.

Textile Industry Application

In the textile industry, aluminum formate serves primarily as a mordant for dyeing natural fibers like cotton and viscose. It helps the dye adhere to the fabric, improving color fastness and vibrancy. Its primary alternative is aluminum sulfate (alum).

Performance and Cost Comparison

Aluminum formate offers advantages in terms of ease of use and potentially better performance with certain dyes, though alum is widely available and traditionally used.

ParameterAluminum FormateAluminum Sulfate (Alum)
Primary Function Mordant, waterproofing agent, fading agentMordant, fixing agent
Fiber Applicability Effective on viscose fiber and other natural fibersWidely used for cotton, wool, and silk
Performance Provides good color yield and wash fastnessEffective, but can affect fabric hand (feel)
Environmental Impact Data is limited, but aluminum salts in effluent are a general concernCan contribute to water pollution if not properly treated
Cost Generally higher than basic alumLower cost, widely available commodity chemical
Experimental Protocol: Mordanting Cotton with Aluminum Formate

This protocol details the steps for using aluminum formate as a mordant to prepare cotton fabric for dyeing.

Objective: To evaluate the efficacy of aluminum formate as a mordant by measuring dye uptake and color fastness.

Materials & Equipment:

  • Scoured, undyed 100% cotton fabric

  • Aluminum formate

  • Sodium carbonate (soda ash)

  • Natural dye (e.g., madder root, weld)

  • Heating plate and beakers

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Preparation: Weigh the dry cotton fabric. This is the Weight of Fiber (WOF). All subsequent measurements will be a percentage of this weight.

  • Mordant Bath: Prepare a mordant bath using 10-15% WOF of aluminum formate in water. Ensure there is enough water to allow the fabric to move freely.

  • Application: Introduce the wet fabric to the mordant bath. Slowly heat the bath to a simmer (around 80-90°C) and hold for one hour, stirring gently to ensure even application.

  • Fixing (Optional but Recommended): After one hour, allow the bath to cool. Prepare a separate bath with a small amount of sodium carbonate (1-2% WOF) to make the solution slightly alkaline. This helps to fix the aluminum to the fibers. Pass the mordanted fabric through this bath.

  • Rinsing: Rinse the fabric thoroughly in neutral pH water to remove any unfixed mordant.

  • Dyeing: Prepare a dyebath according to the specific natural dye being used. Introduce the mordanted, damp fabric and follow the standard dyeing procedure for that dye.

  • Evaluation: After dyeing and rinsing, measure the fabric's color using a spectrophotometer. Perform standardized wash fastness tests to determine how well the color holds up to laundering. Compare the results to fabric mordanted with aluminum sulfate under identical conditions.

Visualization: Textile Mordanting Process

The diagram below outlines the logical workflow of preparing and dyeing fabric using a mordant like aluminum formate.

Mordanting_Process start Start: Scoured Fabric mordant_bath Prepare Mordant Bath (Aluminum Formate) start->mordant_bath heat_mordant Heat Fabric in Bath (1 Hour at Simmer) mordant_bath->heat_mordant fix_bath Fix Mordant (Alkaline Rinse) heat_mordant->fix_bath rinse Rinse Thoroughly fix_bath->rinse dye_bath Prepare Dyebath rinse->dye_bath dyeing Dye the Fabric dye_bath->dyeing final_rinse Final Rinse & Dry dyeing->final_rinse end End: Dyed Fabric final_rinse->end

A flowchart of the textile mordanting and dyeing process.

A Comparative Analysis of Aluminum Formate's Catalytic Activity in N-Formylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. Aluminum formate, Al(HCOO)₃, a simple and inexpensive metal-organic framework (MOF), has garnered significant attention for its gas adsorption properties.[1][2] While its catalytic applications are less explored, this guide provides a comparative overview of its potential catalytic activity, particularly in N-formylation reactions, benchmarked against other established catalyst systems. This analysis is based on existing literature for similar aluminum-based catalysts and a general understanding of N-formylation catalysis.

Quantitative Comparison of Catalytic Performance in N-Formylation of Amines

The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the production of pharmaceuticals and other fine chemicals.[3] A variety of catalysts have been developed to facilitate this reaction, utilizing different formylating agents. The following table summarizes the performance of various catalytic systems, providing a benchmark against which the potential of aluminum formate can be evaluated. Direct experimental data for aluminum formate in this specific reaction is not yet widely published; however, its performance can be inferred from related aluminum-based catalysts.

CatalystFormylating AgentSubstrate (Amine)Reaction ConditionsYield (%)Reference
No Catalyst Formic AcidAniline60°C, solvent-free94[4]
No Catalyst Ethyl FormateAniline60°C, solvent-free83[4]
Sodium Formate Formic AcidPrimary & Secondary AminesRoom temp., solvent-freeExcellent[5]
Indium Formic AcidVarious Amines70°C, solvent-freeModerate to Excellent[3]
ZnO Formic AcidAromatic, Primary & Secondary Amines70°C, solvent-freeGood to Excellent[3]
Iodine Formic AcidAromatic & Aliphatic Amines70°C, solvent-freeup to 94[6]
Nano-Fe₃O₄ in PEG-400 Ammonium FormatePrimary & Secondary ArylaminesNot specifiedExcellent[7]
Aluminum-based MOF (DUT-5-CoH) CO₂ and PhenylsilanePrimary & Secondary Amines, AnilinesNot specifiedExcellent[8]

Note: The performance of aluminum formate as a catalyst for N-formylation is anticipated to be comparable to other Lewis acidic metal salts like ZnO and aluminum-based MOFs. Its porous structure and the presence of Lewis acidic aluminum centers could facilitate the activation of the formylating agent.

Experimental Protocols

To ensure a standardized comparison of catalytic activity, the following detailed experimental protocols for the N-formylation of a model amine, aniline, are provided.

General Procedure for Catalyst Screening in N-Formylation of Aniline

This protocol can be adapted to compare the catalytic efficacy of aluminum formate with other solid catalysts.

Materials:

  • Aniline (substrate)

  • Formic acid (formylating agent)

  • Catalyst (e.g., Aluminum Formate, ZnO, etc.)

  • Ethyl acetate (solvent for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask or sealed vial

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • To a clean and dry round-bottom flask or sealed vial containing a magnetic stir bar, add aniline (1 mmol) and the catalyst (typically 5-10 mol%).

  • Add formic acid (1.2 mmol) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60-70°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL).

  • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-formylaniline.

  • Calculate the yield of the isolated product.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the catalytic activity of different catalysts in a chemical reaction such as N-formylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison A Select Catalysts (e.g., Al(HCOO)₃, ZnO) C Set up Parallel Reactions (Same conditions, different catalysts) A->C B Prepare Reactants (Amine, Formylating Agent) B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Work-up and Product Isolation D->E F Characterize Products (NMR, IR, MS) E->F G Calculate Yield and Selectivity F->G H Compare Catalyst Performance G->H

Caption: Workflow for comparative catalytic testing.

Reaction Mechanism Insight

While a specific signaling pathway is not applicable, the catalytic action of aluminum formate in N-formylation can be conceptualized through a Lewis acid-catalyzed mechanism. The aluminum center in aluminum formate can act as a Lewis acid, coordinating to the carbonyl oxygen of the formylating agent (e.g., formic acid). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

The following diagram illustrates this proposed logical relationship.

G Catalyst Aluminum Formate (Lewis Acid) ActivatedComplex Activated Formylating Agent Catalyst->ActivatedComplex Activation FormylatingAgent Formylating Agent (e.g., Formic Acid) FormylatingAgent->ActivatedComplex Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate Amine Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Formamide Intermediate->Product Proton Transfer & Elimination Catalyst_regen Regenerated Catalyst Intermediate->Catalyst_regen

Caption: Proposed catalytic cycle for N-formylation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Aluminum Formate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-based work, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. Aluminum formate, a compound used in various chemical syntheses, requires careful management throughout its lifecycle, including its final disposal. Adherence to established protocols not only mitigates immediate health and safety risks but also ensures environmental responsibility.

This guide provides essential, step-by-step procedures for the proper disposal of aluminum formate, designed to be a trusted resource for laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle aluminum formate with the appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory tract irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses.[3][4]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).[3]
Skin and BodyLab coat and appropriate protective clothing.[2]
RespiratoryNIOSH-certified dust and mist respirator if ventilation is inadequate.[2][3]

Always work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[2][3] An eyewash station and emergency shower should be readily accessible in the immediate vicinity of any potential exposure.[5]

Step-by-Step Disposal Protocol for Aluminum Formate

The primary method for the disposal of aluminum formate is to treat it as a chemical waste and arrange for its collection by a licensed waste disposal service.[2][5] It should not be disposed of in regular trash or washed down the drain.[5]

1. Waste Collection and Storage:

  • Container: Place waste aluminum formate in a clearly labeled, sealed, and compatible container.[3][6] Polyethylene or polypropylene containers are suitable.[6]

  • Labeling: The label should clearly identify the contents as "Waste Aluminum Formate" and include any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials, particularly strong oxidizers.[2][3]

2. Decontamination of Empty Containers:

  • Empty containers may retain residual aluminum formate dust, which can pose a hazard.[6]

  • Carefully decontaminate empty containers by rinsing them with a suitable solvent (e.g., water) in a fume hood.

  • Collect all rinse water for disposal as chemical waste; do not pour it down the drain.[6]

  • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the waste aluminum formate.

  • Provide them with accurate information about the waste, including its identity and quantity.

  • Follow all institutional procedures for waste manifest and pickup.

4. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[2][5]

  • Wearing the appropriate PPE, contain the spill using dikes or absorbents.[2][5]

  • Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2][3]

  • Avoid creating dust during the cleanup process.[2]

  • Clean the spill area thoroughly with soap and water.

Logical Workflow for Aluminum Formate Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of aluminum formate in a laboratory setting.

Aluminum Formate Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Waste Preparation for Disposal cluster_2 Final Disposal & Emergency Procedures A Aluminum Formate Used in Experiment B Collect Waste Aluminum Formate A->B C Segregate from Incompatible Materials (e.g., Strong Oxidizers) B->C D Place in a Labeled, Sealed, Compatible Container C->D E Store in Designated Chemical Waste Storage Area D->E F Contact EHS for Pickup by Licensed Waste Disposal Service E->F G Spill Occurs H Follow Spill Management Protocol G->H Yes H->B Collect Spilled Material

Caption: Workflow for the safe disposal of aluminum formate.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of aluminum formate, contributing to a culture of safety and compliance within their research endeavors.

References

Essential Safety and Logistical Information for Handling Aluminiumformiat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as Aluminiumformiat (Aluminum Formate). This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] Do not wear contact lenses.[2]
Face ShieldA face shield may be necessary for operations with a higher risk of dust generation or splashing.[3][4]
Skin Protection GlovesRubber, neoprene, or nitrile gloves are recommended.[2]
Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat or coveralls should be worn. Launder contaminated clothing before reuse.[2][5]
Respiratory Protection Dust and Mist RespiratorIf exposure exceeds the Threshold Limit Value (TLV), a NIOSH-approved dust and mist respirator should be used.[2] A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[1]

Occupational Exposure Limits:

ComponentLimit TypeValue
Nuisance Dust (related to the powder form)OSHA PEL15mg/m³[2]

Hazard Identification and First Aid

This compound is classified as causing skin and serious eye irritation.[6] It is important to be aware of the potential hazards and the appropriate first aid measures.

Exposure RouteSymptomsFirst Aid Measures
Eye Contact Causes serious eye irritation or damage.[2][6]Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][7][6] Seek medical attention.[2]
Skin Contact May cause skin irritation or contact dermatitis.[2][7][6]Wash with plenty of soap and water.[2][7][6] If skin irritation occurs, get medical advice/attention.[7][6]
Inhalation Inhalation of dust may irritate the respiratory tract.[2]Move the exposed individual to fresh air. If needed, administer oxygen and call a physician.[2]
Ingestion Harmful if ingested.[8]Do not induce vomiting. If the person is conscious, give water. Get medical attention.[5]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Keep containers securely sealed when not in use.[5]

  • Store at room temperature away from strong oxidizers.[2][8]

Spill Response:

In case of a spill, sweep up the material and transfer it to a suitable container for disposal.[2] Avoid generating dust. Equip the cleanup crew with proper protection.[7][6]

Disposal:

Dispose of this compound as solid waste in accordance with all applicable chemical pollution control regulations.[2] It can be disposed of by burial in a licensed landfill or incineration in a licensed apparatus.[5] Do not allow wash water from cleaning equipment to enter drains.[5]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_task Assess Task: - Scale of work - Dust generation potential - Splash risk start->assess_task eye_protection Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) assess_task->eye_protection Always Required skin_protection Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat/Coveralls assess_task->skin_protection Always Required respiratory_protection Respiratory Protection: - Is there adequate ventilation? - Is the exposure limit exceeded? assess_task->respiratory_protection respirator_needed Use NIOSH-approved dust/mist respirator respiratory_protection->respirator_needed Yes no_respirator Standard ventilation sufficient respiratory_protection->no_respirator No proceed Proceed with Experiment respirator_needed->proceed no_respirator->proceed stop Re-evaluate Task or Improve Engineering Controls

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.